molecular formula C8H7ClN2 B597949 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1268390-67-5

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B597949
CAS No.: 1268390-67-5
M. Wt: 166.608
InChI Key: TYFNNVHCLAPKKE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.608. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFNNVHCLAPKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710685
Record name 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID30710685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268390-67-5
Record name 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1268390-67-5

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 4-(chloromethyl)-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features make it an essential intermediate in the synthesis of a variety of biologically active compounds, most notably potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthetic protocol, its critical role in the development of targeted cancer therapies, and essential safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of this compound in Drug Discovery

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the natural indole ring system while offering altered physicochemical properties such as improved solubility and bioavailability.[1] The introduction of a reactive chloromethyl group at the 4-position of this scaffold creates a versatile intermediate, this compound, which can be readily functionalized to generate a diverse library of compounds.

This reactivity has been particularly exploited in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By serving as a key building block, this compound enables the synthesis of molecules that can specifically target and inhibit the activity of disease-driving kinases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueReference
CAS Number 1268390-67-5[2]
Molecular Formula C₈H₇ClN₂[2]
Molecular Weight 166.61 g/mol [2]
Appearance Off-white to light yellow solidGeneral knowledge
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanolGeneral knowledge
Purity Typically >98% (HPLC)[2]

Synthesis of this compound: A Plausible Experimental Protocol

Causality Behind Experimental Choices: This synthetic route is designed to first construct the core 7-azaindole structure and then introduce the chloromethyl group. This approach is often preferred to avoid potential side reactions and to allow for better control over the final functionalization step.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start Starting Materials: 2-Fluoro-3-picoline & Benzonitrile Step1 Step 1: Synthesis of 2-Phenyl-7-azaindole (Chichibabin Cyclization) Start->Step1 LDA, THF Step2 Step 2: Protection of the Pyrrole Nitrogen Step1->Step2 Protecting Group (e.g., SEM-Cl) Step3 Step 3: Chloromethylation Step2->Step3 Chloromethylating Agent (e.g., (CH₂O)n, HCl, ZnCl₂) Step4 Step 4: Deprotection Step3->Step4 Deprotection Conditions Product Final Product: This compound Step4->Product TNIK_Wnt_Pathway cluster_pathway TNIK in the Wnt Signaling Pathway in Colorectal Cancer Wnt Wnt Ligand Frizzled Frizzled Receptor APC_complex APC Destruction Complex (Inactive in CRC) Frizzled->APC_complex Inhibits beta_catenin β-catenin APC_complex->beta_catenin Degradation beta_catenin_nuc β-catenin (Nuclear Accumulation) beta_catenin->beta_catenin_nuc Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 Forms Complex Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates & Activates Proliferation Tumor Cell Proliferation Target_Genes->Proliferation Inhibitor TNIK Inhibitor (Derived from 4-(Chloromethyl)- 1H-pyrrolo[2,3-b]pyridine) Inhibitor->TNIK Inhibits

Sources

An In-depth Technical Guide to 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine, a pivotal heterocyclic building block in medicinal chemistry. Commonly known as 4-(chloromethyl)-7-azaindole, this compound has garnered significant attention for its role as a key intermediate in the synthesis of targeted therapeutics, most notably Janus kinase (JAK) inhibitors. This document will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, outline robust analytical characterization methods, and explore its critical application in the construction of clinically relevant pharmaceuticals. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in drug discovery. Its significance lies in its ability to act as a bioisostere of indole and purine, enabling it to form crucial hydrogen bonding interactions with protein targets, particularly the hinge region of kinase ATP-binding sites. The introduction of a reactive chloromethyl group at the C4-position transforms the stable 7-azaindole core into a versatile electrophilic intermediate, this compound. This functional handle allows for facile nucleophilic substitution, providing a direct route to couple the 7-azaindole moiety with various amine-containing fragments, a common strategy in the synthesis of kinase inhibitors. Its most prominent application is in the synthesis of Tofacitinib, a first-in-class JAK inhibitor approved for the treatment of autoimmune diseases.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueReference
Molecular Formula C₈H₇ClN₂[3]
Molecular Weight 166.61 g/mol [3]
CAS Number 1268390-67-5[3]
Appearance Off-white to light yellow solid
Purity ≥98% (typical)[3]
Storage Store in a dry, sealed place[3]
Spectroscopic Characterization

Analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The expected spectroscopic data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the protons on the pyrrolo[2,3-b]pyridine core and the chloromethyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns dictated by their coupling relationships. The benzylic protons of the chloromethyl group (-CH₂Cl) are expected to appear as a distinct singlet, typically in the range of δ 4.5-5.0 ppm. The N-H proton of the pyrrole ring will likely be a broad singlet at a higher chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and pyrrole rings, with the chloromethyl carbon appearing in the aliphatic region.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z 166.61. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will also be observed. Fragmentation patterns would likely involve the loss of a chlorine radical (Cl•) or the chloromethyl group (•CH₂Cl).[4][5][6][7]

Synthesis Protocol: From Alcohol to Key Intermediate

The most common and efficient synthesis of this compound involves the chlorination of its precursor, (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reactivity and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Mechanistic Rationale

The reaction proceeds via the formation of a chlorosulfite ester intermediate. The alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by the elimination of sulfur dioxide and a chloride ion, which then attacks the benzylic carbon in an Sₙ2 fashion to yield the desired product. The use of a base like pyridine can sometimes be employed to neutralize the HCl generated.

G cluster_0 Synthesis Workflow Start (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol Reaction Chlorination Reaction (0°C to rt) Start->Reaction Substrate Reagent Thionyl Chloride (SOCl₂) Dichloromethane (DCM) Reagent->Reaction Reagent & Solvent Workup Aqueous Work-up (Quench, Neutralize, Extract) Reaction->Workup Crude Mixture Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product This compound Purification->Product Pure Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety First: Thionyl chloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water to release toxic gases (SO₂ and HCl). All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[8]

Materials:

  • (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol (1.0 eq) and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction mixture by pouring it over crushed ice or by the slow addition of cold water. This step is highly exothermic and should be performed with caution.[10][11]

  • Neutralization: Carefully neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[12][13]

Application in Drug Discovery: The Gateway to JAK Inhibitors

The primary utility of this compound is as a key electrophilic building block for the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical cascade in cytokine signaling, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[9][14][15][16]

Role in the JAK-STAT Signaling Pathway

JAK inhibitors function by competing with ATP for the binding site on the JAK enzyme, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of STAT activation prevents their dimerization and translocation to the nucleus, ultimately inhibiting the transcription of pro-inflammatory genes.[17][18]

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT JAK->pSTAT Phosphorylates Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by Tofacitinib.

Synthetic Utility in Tofacitinib Synthesis

In the synthesis of Tofacitinib, this compound (or a protected version) undergoes a nucleophilic substitution reaction with a chiral piperidine derivative. The chloromethyl group serves as an excellent leaving group, allowing for the formation of a new carbon-nitrogen bond, which is a key step in assembling the final drug molecule.[1][2][19] This strategic coupling highlights the indispensable role of this intermediate in providing a direct and efficient route to complex, biologically active molecules.

Safety and Handling

As a reactive alkylating agent, this compound should be handled with care. It is advisable to treat it as a potential irritant and to avoid skin and eye contact. All handling should be performed in a well-ventilated fume hood. For detailed safety information on analogous reactive compounds, consult the relevant Safety Data Sheets (SDS).[10][20]

Conclusion

This compound is a high-value intermediate with a well-established role in the synthesis of targeted therapies. Its molecular weight of 166.61 g/mol and its reactive chloromethyl functionality make it an essential building block for medicinal chemists. The synthetic protocol outlined in this guide, coupled with a robust understanding of its properties and applications, provides a solid foundation for its use in drug discovery programs. As the demand for novel kinase inhibitors continues to grow, the strategic importance of versatile intermediates like this compound will undoubtedly persist.

References

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]

  • Reddit. (2019, June 17). Removing thionyl chloride. r/chemistry. [Link]

  • Albert Einstein College of Medicine. Methyl Chlormethyl Ether Awareness Training. [Link]

  • European Patent Office. (2016, October 5). Efficient method for the preparation of tofacitinib citrate. (EP 3078665 A1). [Link]

  • Carvalho, L. C. R., et al. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry. [Link]

  • Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

  • Zhi, S., et al. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Journal of Heterocyclic Chemistry. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Faris, M., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification?[Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • MDPI. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • Wang, T., et al. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Zhao, W., et al. (2016). Insights into the Structural Features Essential for JAK2 Inhibition and Selectivity. Current Medicinal Chemistry. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal. [Link]

  • ResearchGate. (2024). Chemical structure and proposed fragmentation pathway of chloromethyl haematommate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zaidi, N. A., et al. Mass Spectra of some substituted 2-Chloro-pyridones. [Link]

  • ResearchGate. (2015, March). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]

  • Vadukoot, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • J&K Scientific. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 920965-87-3. [Link]

  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • Arkivoc. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[SHANGHAI, CN, January 16, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the structural elucidation of 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate. By synthesizing foundational analytical principles with field-proven insights, this document provides a comprehensive framework for the characterization of this and related molecular entities.

Executive Summary: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, interacting with a wide array of biological targets. Consequently, 7-azaindole derivatives have emerged as crucial components in the development of therapeutics for a range of diseases, including cancer, viral infections, and neurological disorders. The subject of this guide, this compound, is a reactive intermediate, primed for further chemical modification, making its unambiguous structural verification a critical step in any drug discovery cascade. This guide will detail the multi-faceted analytical approach required for its definitive characterization.

Proposed Synthetic Pathway and Mechanistic Rationale

The synthesis of this compound can be approached through several routes. A plausible and commonly employed strategy involves the chloromethylation of the parent 1H-pyrrolo[2,3-b]pyridine. This section outlines a robust protocol, emphasizing the causality behind the choice of reagents and conditions.

Proposed Synthesis Protocol: Electrophilic Aromatic Substitution

A likely synthetic route involves the direct chloromethylation of 7-azaindole. This reaction proceeds via an electrophilic aromatic substitution mechanism.

Protocol:

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a chloromethylating agent like chloromethyl methyl ether or a combination of paraformaldehyde and hydrogen chloride.

  • Catalysis: The reaction is typically catalyzed by a Lewis acid, for instance, zinc chloride (ZnCl₂), to enhance the electrophilicity of the chloromethylating agent.

  • Reaction Conditions: The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the chloromethylating agent and the product. Stirring is maintained at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 7_Azaindole 1H-Pyrrolo[2,3-b]pyridine Electrophilic_Substitution Electrophilic Aromatic Substitution 7_Azaindole->Electrophilic_Substitution Reagents Chloromethylating Agent (e.g., (CH₂O)n / HCl) Reagents->Electrophilic_Substitution Catalyst Lewis Acid (e.g., ZnCl₂) Catalyst->Electrophilic_Substitution Target_Molecule This compound Electrophilic_Substitution->Target_Molecule

Spectroscopic Elucidation of the Core Structure

The definitive identification of this compound relies on a synergistic application of modern spectroscopic techniques. This section delves into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a virtual roadmap for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each proton in the molecule. The expected chemical shifts (δ) are influenced by the aromatic ring system and the electron-withdrawing nature of the nitrogen atoms and the chloromethyl group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H1 (N-H)11.0 - 12.0broad singlet-The acidic proton on the pyrrole nitrogen is typically deshielded and often appears as a broad signal.
H7 (Pyridine)8.2 - 8.4doublet~5.0This proton is adjacent to the pyridine nitrogen, leading to significant deshielding.
H5 (Pyridine)7.0 - 7.2doublet~5.0Coupled to H7, this proton appears in the aromatic region.
H2 (Pyrrole)7.4 - 7.6doublet~3.5The proton on the pyrrole ring is influenced by the adjacent nitrogen.
H3 (Pyrrole)6.4 - 6.6doublet~3.5Coupled to H2, this proton is typically found at a more upfield region of the aromatic spectrum.
-CH₂Cl4.8 - 5.0singlet-The methylene protons adjacent to the chlorine and the aromatic ring are significantly deshielded and appear as a singlet.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique electronic environment giving rise to a distinct signal.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C7a148 - 150Carbon at the fusion of the two rings, adjacent to the pyridine nitrogen.
C4140 - 142Aromatic carbon bearing the chloromethyl group.
C2128 - 130Pyrrole carbon, deshielded by the adjacent nitrogen.
C6120 - 122Pyridine carbon.
C3a118 - 120Carbon at the fusion of the two rings.
C5115 - 117Pyridine carbon.
C3100 - 102Pyrrole carbon, typically found at a higher field.
-CH₂Cl45 - 48The aliphatic carbon is deshielded by the adjacent chlorine atom.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography 1H_NMR ¹H NMR (Proton Environment) MS Mass Spectrometry (Molecular Weight & Fragmentation) 1H_NMR->MS Confirms Connectivity 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->MS Confirms Carbon Count Xray X-ray Crystallography (3D Structure) MS->Xray Confirms Molecular Formula

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of a molecule.

  • Molecular Ion Peak: For this compound (C₈H₇ClN₂), the expected exact mass is approximately 166.030 g/mol . HRMS would confirm this with high accuracy. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak, a definitive signature for a monochlorinated compound.

  • Key Fragmentation Pattern: A primary fragmentation pathway would involve the loss of the chloromethyl group (-CH₂Cl), resulting in a significant fragment ion. Another potential fragmentation is the loss of a chlorine radical followed by rearrangement.

Definitive 3D Structure: The Role of X-ray Crystallography

While NMR and MS provide compelling evidence for the planar structure and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional molecular architecture. The process involves growing a suitable single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it. This technique would definitively confirm the position of the chloromethyl group at the C4 position of the 7-azaindole core and provide precise bond lengths and angles.

Conclusion: A Self-Validating Analytical Approach

The structural elucidation of this compound is a testament to the power of a multi-pronged analytical strategy. Each technique provides a layer of evidence that, when combined, creates a self-validating system. The proposed synthesis provides a logical entry to the molecule, while NMR spectroscopy maps its intricate electronic environment and connectivity. Mass spectrometry confirms its elemental composition and provides clues to its stability, and X-ray crystallography offers the final, irrefutable proof of its three-dimensional structure. This comprehensive approach ensures the highest level of scientific integrity and provides a solid foundation for the subsequent use of this valuable intermediate in drug discovery and development.

References

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026-01-06). [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. (2022-05-13). [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. (2023-12-19). [Link]

An In-Depth Technical Guide to 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: Properties, Characterization, and Handling for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." This structural motif is a cornerstone in the design of a multitude of biologically active agents, owing to its unique electronic and steric properties that facilitate favorable interactions with a diverse range of biological targets.[1][2] Its utility is particularly prominent in the development of kinase inhibitors, where it often serves as a bioisosteric replacement for the purine core of ATP.[3] The strategic functionalization of the 7-azaindole core is a pivotal aspect of drug design, and among the various derivatives, 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine stands out as a versatile synthetic intermediate. The reactive chloromethyl group at the 4-position provides a chemical handle for the introduction of various pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4] This guide offers an in-depth examination of the core physical properties of this compound, providing researchers, scientists, and drug development professionals with the essential technical knowledge for its effective utilization.

Core Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of a synthetic building block is fundamental to its successful application in multi-step syntheses and the reliable interpretation of experimental results. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇ClN₂[4]
Molecular Weight 166.61 g/mol [3][5]
Appearance Expected to be a solid.[4]
Melting Point Not specified; typically assessed during synthesis.[4]
Boiling Point Not available.[5]
Solubility The hydrochloride salt is generally soluble in polar solvents. Solubility of the free base in common organic solvents like dichloromethane, ethyl acetate, and methanol is expected but requires experimental determination.[4]
Stability Stable under anhydrous conditions; susceptible to hydrolysis.[4]

Spectroscopic Characterization: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to be characteristic of the substituted 7-azaindole ring system. The chloromethyl group (–CH₂Cl) would likely appear as a singlet in the range of 4.5-5.0 ppm. The aromatic protons on the pyridine and pyrrole rings would exhibit distinct chemical shifts and coupling patterns, providing a unique fingerprint of the molecule. For comparison, the ¹H NMR spectrum of the related compound 4-(Chloromethyl)pyridine hydrochloride shows distinct aromatic and methylene proton signals.[6][7]

¹³C NMR: The carbon NMR spectrum would complement the proton data, with the chloromethyl carbon appearing in the aliphatic region, and the eight aromatic carbons of the pyrrolo[2,3-b]pyridine core resonating in the downfield region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 166.61 g/mol .[3][5] The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Experimental Workflow: From Synthesis to Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound, emphasizing the logical progression from starting materials to a fully characterized and purified product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., 1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol B Chlorination Reaction (e.g., with Thionyl Chloride or Cyanuric Chloride) A->B C Work-up and Crude Product Isolation B->C D Column Chromatography C->D E Recrystallization D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (LC-MS, GC-MS) E->G H Melting Point Analysis E->H I Purity Assessment (HPLC) E->I J Pure, Characterized This compound F->J G->J H->J I->J

A conceptual workflow for the synthesis and characterization of this compound.

Protocol Spotlight: A Representative Synthetic Approach

Step-by-Step Methodology (Illustrative):

  • Preparation of the Vilsmeier-Haack type reagent: To a solution of N,N-dimethylformamide (DMF) in an appropriate anhydrous solvent such as dichloromethane (DCM), add cyanuric chloride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with the alcohol: To the freshly prepared chlorinating reagent, add a solution of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol in anhydrous DCM dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.

Safety, Handling, and Storage: A Prudent Approach

Given the reactive nature of the chloromethyl group, appropriate safety precautions are paramount when handling this compound and its analogs. While specific toxicity data for this compound is not available, related chloromethyl pyridine compounds are known to be harmful if swallowed and can cause skin and eye irritation or burns.[10]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[3]

Conclusion: A Versatile Tool for Advancing Drug Discovery

This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic importance lies in the combination of the privileged 7-azaindole scaffold with a reactive chemical handle, enabling the facile diversification of compound libraries for hit-to-lead and lead optimization campaigns. A thorough understanding of its physical properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of innovative therapeutics.

References

  • Azaindoles have been accepted as important structures having various biological activities in medicinal chemistry in novel drug discovery. (n.d.). PubMed.
  • The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026, January 6). [Source name not available].
  • 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • CAS 1268390-67-5 | this compound. (n.d.). Synblock.
  • 4-(Chloromethyl)pyridine. (n.d.). PubChem.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021, July 23). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • CAS NO. 1268390-67-5 | this compound | Catalog BD-A326641. (n.d.). [Source name not available].
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • 4-(Chloromethyl)pyridine hydrochloride. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

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4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a key heterocyclic intermediate in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib, presents unique handling and reaction challenges, many of which are governed by its solubility characteristics. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility. While specific, publicly available quantitative solubility data for this compound is scarce, this document outlines the foundational chemical principles that dictate its solubility profile. More importantly, it provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in various solvents. By synthesizing theoretical predictions with a robust, self-validating experimental workflow, this guide serves as an essential resource for scientists engaged in process development, medicinal chemistry, and pharmaceutical manufacturing.

Introduction: The Strategic Importance of this compound

This compound is a derivative of 7-azaindole and serves as a critical building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of potent therapeutic agents, most notably Tofacitinib, a widely used treatment for autoimmune diseases like rheumatoid arthritis. The chloromethyl group at the 4-position provides a reactive handle for nucleophilic substitution, making it an ideal synthon for constructing more complex molecular architectures.

The efficiency, reproducibility, and safety of synthetic routes involving this intermediate are fundamentally linked to its solubility. Proper solvent selection, guided by accurate solubility data, is paramount for:

  • Reaction Kinetics: Ensuring reactants are in the same phase to achieve optimal reaction rates and yields.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Process Safety and Scalability: Preventing precipitation of reagents or products that can lead to process failures or safety hazards during scale-up.

This guide addresses the critical need for a reliable framework to understand and experimentally determine the solubility of this pivotal compound.

Theoretical Solubility Profile: A Predictive Analysis

In the absence of extensive empirical data, a predictive analysis based on the molecular structure of this compound provides valuable insight into its expected solubility behavior.

Molecular Structure and Physicochemical Properties:

  • Formula: C₈H₇ClN₂

  • Molar Mass: 166.61 g/mol

  • Core Structure: A fused bicyclic system consisting of a pyrrole ring and a pyridine ring (7-azaindole). This core is largely aromatic and hydrophobic.

  • Key Functional Groups:

    • Pyrrole Nitrogen (N-H): Capable of acting as a hydrogen bond donor.

    • Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

    • Chloromethyl Group (-CH₂Cl): A polar, electrophilic group that contributes to the molecule's reactivity.

Predicted Solubility:

  • Aqueous Solubility: The molecule's hydrophobic 7-azaindole core suggests that its solubility in water will be low. The hydrogen bonding capabilities of the ring nitrogens may offer some limited aqueous solubility, but the overall character is non-polar.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): High solubility is predicted in these solvents. They can effectively solvate the molecule through dipole-dipole interactions without interfering with the reactive chloromethyl group. Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often employed in synthetic routes involving this intermediate.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the pyrrole and pyridine nitrogens. However, their nucleophilic nature may pose a risk of solvolysis at the chloromethyl group, especially under prolonged heating or basic conditions.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): Low solubility is anticipated. The polar functionalities of the molecule are not well-solvated by these non-polar environments.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through experimentation. The following protocol describes the "Shake-Flask" method, a gold-standard technique for measuring thermodynamic (equilibrium) solubility. This method ensures that the system has reached true equilibrium, providing a definitive solubility value under specific conditions.

Causality Behind Experimental Design

The Shake-Flask method is chosen for its robustness and ability to establish a true equilibrium between the undissolved solid and the saturated solution. The extended equilibration time is critical to overcome any kinetic barriers to dissolution, ensuring the measured concentration represents the true thermodynamic solubility limit, not a transient, supersaturated state. The choice of High-Performance Liquid Chromatography (HPLC) with UV detection provides a sensitive and specific method for quantification, essential for accurately measuring the concentration of the dissolved analyte in a potentially complex matrix.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Calculation prep1 Weigh excess solid This compound prep2 Add to vial with precisely known volume of selected solvent prep1->prep2 Transfer equil1 Seal vials tightly prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 proc1 Allow solid to settle equil2->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter through 0.45 µm PTFE syringe filter to remove particulates proc2->proc3 analysis1 Prepare serial dilutions of the filtrate proc3->analysis1 analysis2 Analyze via calibrated HPLC-UV method analysis1->analysis2 analysis3 Calculate concentration against a standard curve analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., Water, Methanol, Acetonitrile, Toluene, THF)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated pipettes

  • 0.45 µm PTFE syringe filters

  • HPLC system with a UV detector (set to an appropriate wavelength for the compound)

  • Volumetric flasks for standard preparation

Procedure:

  • Preparation of Vials: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point of ~5-10 mg is typically sufficient.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

  • Sample Isolation: After equilibration, remove the vial and let it stand for 30 minutes to allow the undissolved solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove any microscopic solid particles that would otherwise inflate the measured solubility.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration.

    • Generate a calibration curve by creating a series of standards of known concentrations from the stock solution.

    • Analyze the filtered sample from step 5 by HPLC. If the concentration is above the highest standard, dilute the sample accurately and re-analyze.

  • Calculation: Determine the concentration of the compound in the filtered sample using the calibration curve. This concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded in a structured format to allow for clear comparison and interpretation.

Table 1: Template for Recording Solubility Data of this compound at 25 °C

SolventSolvent TypeMeasured Solubility (mg/mL)Measured Solubility (mol/L)Observations
WaterPolar Protice.g., Suspension remained, clear filtrate
MethanolPolar Protice.g., Solid dissolved partially
Acetonitrile (ACN)Polar Aprotice.g., Solid dissolved completely
Tetrahydrofuran (THF)Polar Aprotice.g., Solid dissolved completely
Dimethylformamide (DMF)Polar Aprotice.g., Solid dissolved completely
TolueneNon-Polare.g., Majority of solid remained undissolved
Dichloromethane (DCM)Halogenatede.g., Solid dissolved readily

Conclusion and Best Practices

Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for robust and scalable chemical synthesis. This guide provides a dual approach: a predictive framework based on molecular structure and a definitive experimental protocol for generating precise, actionable data.

Key Recommendations for Researchers:

  • Always Verify: Do not rely solely on predicted solubility. The experimental protocol provided herein should be used to determine solubility in any new solvent system.

  • Consider Stability: Be aware of the potential for solvolysis of the chloromethyl group in protic solvents, especially with prolonged exposure or heat. It may be necessary to analyze samples for degradation products.

  • Document Meticulously: Record all experimental conditions, including temperature, equilibration time, and analytical methods, alongside the final solubility data as outlined in Table 1.

By adhering to these principles, researchers can effectively harness the synthetic utility of this compound, ensuring more predictable, efficient, and scalable outcomes in their drug discovery and development endeavors.

References

  • Tofacitinib Synthesis Overview. Organic Syntheses, Org. Synth. 2019, 96, 293-311. [Link]

  • Shake-Flask Method for Solubility Determination. ICH Harmonised Tripartite Guideline Q6B, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Importance of Solubility in Drug Discovery. American Pharmaceutical Review, "The Importance of Solubility". [Link]

  • PubChem Compound Summary for this compound. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Reactivity Profile of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Core

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine, commonly referred to as 4-(chloromethyl)-7-azaindole, is a heterocyclic building block of significant interest to the medicinal chemistry and drug development community. The core of this molecule, the 1H-pyrrolo[2,3-b]pyridine scaffold, is a bioisostere of indole and is considered a "privileged scaffold" due to its prevalence in biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors.[1] The strategic placement of a reactive chloromethyl group at the 4-position provides a versatile handle for the introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2]

This guide provides an in-depth analysis of the reactivity profile of this compound, focusing on its utility in the synthesis of complex molecules. We will explore the key factors governing its reactivity and provide field-proven insights into its application in nucleophilic substitution reactions.

Core Reactivity: A Benzylic Chloride Analogue with a Heterocyclic Twist

The primary site of reactivity in this compound is the chloromethyl group. This functional group behaves as a benzylic chloride analogue, making it susceptible to nucleophilic substitution reactions via an SN2 mechanism.[3] The carbon of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom and the aromatic pyrrolopyridine ring system.

The 7-azaindole nucleus itself possesses a complex electronic landscape that influences the reactivity of the chloromethyl group. The pyridine ring is electron-deficient, which can enhance the electrophilicity of the benzylic carbon. Conversely, the pyrrole ring is electron-rich and can participate in various chemical transformations. Understanding this electronic interplay is crucial for predicting reactivity and controlling reaction outcomes.

Reactivity_Profile cluster_reagent This compound cluster_reactions Key Reaction Pathways cluster_nucleophiles Nucleophile Classes reagent C₈H₇ClN₂ SN2 Sₙ2 Nucleophilic Substitution reagent->SN2 Electrophilic Site N_nuc N-Nucleophiles (Amines, Heterocycles) SN2->N_nuc Forms C-N bond O_nuc O-Nucleophiles (Phenols, Alcohols) SN2->O_nuc Forms C-O bond S_nuc S-Nucleophiles (Thiols) SN2->S_nuc Forms C-S bond C_nuc C-Nucleophiles (Active Methylene Cmpds) SN2->C_nuc Forms C-C bond

Caption: Core reactivity pathways of this compound.

Nucleophilic Substitution Reactions: A Gateway to Molecular Diversity

The chloromethyl group of this compound readily undergoes substitution with a wide range of nucleophiles. The choice of nucleophile, base, solvent, and temperature are critical parameters that must be carefully optimized to achieve the desired product in high yield and purity.[4][5]

Reactions with Nitrogen Nucleophiles

The formation of a carbon-nitrogen bond via nucleophilic substitution is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for this transformation.

Primary and Secondary Amines: Reaction with primary and secondary amines provides access to a diverse array of 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

EntryAmineBaseSolventTemperatureYield
1MorpholineK₂CO₃AcetonitrileRefluxGood
2PiperidineEt₃NDichloromethaneRoom Temp.Moderate
3AnilineNa₂CO₃DMF80 °CModerate

Table 1: Representative Conditions for N-Alkylation with Amines. Yields are qualitative and based on analogous reactions.

Experimental Protocol: Synthesis of 4-(Morpholinomethyl)-1H-pyrrolo[2,3-b]pyridine

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.3 M), add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a suitable solvent system, e.g., dichloromethane/methanol gradient) to afford the desired product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base that is effective in scavenging the generated HCl without promoting significant side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that facilitates the SN2 reaction by solvating the cationic species while not overly stabilizing the nucleophile.[5]

Heterocycles: N-alkylation of nitrogen-containing heterocycles such as imidazole, pyrazole, and triazoles is also a facile process, leading to the formation of C-N linked derivatives.

N-Alkylation_Workflow start Start: This compound + Amine/Heterocycle step1 Add Base (e.g., K₂CO₃, Et₃N) start->step1 step2 Choose Solvent (e.g., ACN, DMF) step1->step2 step3 Heat to Appropriate Temp. step2->step3 step4 Reaction Monitoring (TLC/LC-MS) step3->step4 step5 Work-up & Purification step4->step5 end Product: 4-(Aminomethyl) or 4-(Heterocyclylmethyl) -1H-pyrrolo[2,3-b]pyridine step5->end

Caption: General workflow for N-alkylation reactions.

Reactions with Oxygen Nucleophiles

The formation of ether linkages is readily achieved by reacting this compound with various oxygen nucleophiles.

Phenols: The Williamson ether synthesis is a reliable method for the preparation of 4-((phenoxymethyl))-1H-pyrrolo[2,3-b]pyridine derivatives. The reaction is typically performed by deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide ion.[6]

EntryPhenolBaseSolventTemperatureYield
1PhenolK₂CO₃AcetoneRefluxHigh
24-MethoxyphenolNaHDMFRoom Temp.High
34-NitrophenolCs₂CO₃Acetonitrile60 °CModerate

Table 2: Representative Conditions for O-Alkylation with Phenols. Yields are qualitative and based on analogous reactions.[7]

Experimental Protocol: Synthesis of 4-((Phenoxymethyl))-1H-pyrrolo[2,3-b]pyridine

  • To a stirred suspension of potassium carbonate (1.5 eq) in acetone (0.5 M), add phenol (1.1 eq) at room temperature.

  • Stir the mixture for 15 minutes to facilitate the formation of the potassium phenoxide.

  • Add a solution of this compound (1.0 eq) in acetone.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction, filter off the inorganics, and concentrate the filtrate.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Base Selection: The choice of base can influence the reaction rate and selectivity. Stronger bases like sodium hydride can be used for less acidic phenols, while milder bases like potassium carbonate are often sufficient.[6]

  • Solvent: Polar aprotic solvents like DMF or acetone are generally preferred for SN2 reactions.[5]

Reactions with Sulfur Nucleophiles

Thiolates are excellent nucleophiles for SN2 reactions due to the high polarizability of sulfur.[3] The reaction of this compound with thiols in the presence of a base provides a straightforward route to 4-((aryl/alkylthio)methyl) derivatives.

Experimental Protocol: Synthesis of 4-((Phenylthio)methyl)-1H-pyrrolo[2,3-b]pyridine

  • To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.

  • After 15 minutes, add a solution of this compound (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Insight: Thiolates are generally more nucleophilic than their corresponding alkoxides, often leading to faster reaction rates under milder conditions.[3]

Reactions with Carbon Nucleophiles

The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis. This compound can serve as an electrophile for C-alkylation reactions with stabilized carbanions.

Active Methylene Compounds: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., malonic esters, β-ketoesters) can be deprotonated to form soft, nucleophilic enolates. These enolates can then displace the chloride in an SN2 fashion.[4]

Experimental Protocol: Synthesis of Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)malonate

  • In a round-bottom flask, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add diethyl malonate (1.05 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion: A Versatile Scaffold for Innovation

This compound has proven to be a highly valuable and versatile building block in the synthesis of complex heterocyclic compounds. Its reactivity profile, dominated by the SN2 susceptibility of the chloromethyl group, provides a reliable and predictable platform for the introduction of a wide range of functional groups. By carefully selecting the nucleophile and optimizing reaction conditions, researchers can efficiently generate libraries of novel 7-azaindole derivatives for evaluation in drug discovery and other areas of chemical research. The protocols and insights provided in this guide serve as a solid foundation for harnessing the synthetic potential of this important intermediate.

References

  • ResearchGate. (n.d.). Alkylation of active methylene compounds. Retrieved January 16, 2026, from [Link]

  • Hovdahl, E. V., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3354. [Link]

  • Kornilov, A. M., et al. (2011). Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. Russian Journal of General Chemistry, 81(8), 1673-1676. [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved January 16, 2026, from [Link]

  • Ece, H., et al. (2018). Alkylation of Active Methylene Compounds. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.
  • MDPI. (2021). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Retrieved January 16, 2026, from [Link]

  • Keglevich, G., & Grün, A. (2018). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Current Organic Chemistry, 22(14), 1369-1382. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved January 16, 2026, from [Link]

  • Save My Exams. (2024). Nucleophilic Substitution. Retrieved January 16, 2026, from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Retrieved January 16, 2026, from [Link]

  • Göker, H., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(4), 15-21. [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction in Indole Chemistry: A Synthesis of Novel 7b-Substituted Yohimbine and 4aa-Substituted 1,2,3,4-Tetrahydro-b-carboline Derivatives. Retrieved January 16, 2026, from [Link]

  • RSC Publishing. (2024). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Organic & Biomolecular Chemistry. [Link]

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4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: A Keystone Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural purine bases, making it a highly effective hinge-binding motif for a multitude of protein kinases.[1][2] This has led to its incorporation into numerous clinically evaluated and approved drugs, particularly in the oncology and immunology therapeutic areas.[3][4] The strategic functionalization of the 7-azaindole core is paramount for modulating potency, selectivity, and pharmacokinetic properties. Among the various functionalized derivatives, 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine emerges as a highly versatile and reactive building block, enabling the facile introduction of a methylene linker at the C4 position for the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this key synthetic intermediate.

Molecular Characteristics

PropertyValueSource
Molecular Formula C₈H₇ClN₂[5]
Molecular Weight 166.61 g/mol [5]
CAS Number 1268390-67-5[5]
Appearance (Expected) Off-white to light yellow solid-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, CH₂Cl₂)-

Strategic Synthesis of this compound

A direct and regioselective chloromethylation of the parent 1H-pyrrolo[2,3-b]pyridine is challenging due to the multiple reactive sites on the heterocyclic core. A more robust and controllable synthetic strategy involves a multi-step sequence starting from the functionalization of the C4 position, followed by conversion to the desired chloromethyl group. The most plausible route proceeds via a 4-hydroxymethyl intermediate.

Synthesis_Workflow Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Formyl 4-Formyl-1H-pyrrolo[2,3-b]pyridine Start->Formyl Vilsmeier-Haack Formylation Hydroxymethyl 4-(Hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine Formyl->Hydroxymethyl Reduction (e.g., NaBH4) Target This compound Hydroxymethyl->Target Chlorination (e.g., SOCl2)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Formyl-1H-pyrrolo[2,3-b]pyridine (Vilsmeier-Haack Formylation)

The introduction of a formyl group at the C4 position can be achieved through a Vilsmeier-Haack reaction. This electrophilic substitution is directed to the C4 position of the pyridine ring.

  • Reagents and Materials:

    • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Protocol:

    • To a stirred solution of anhydrous DMF at 0 °C under an inert atmosphere (N₂), slowly add POCl₃ (1.2 equivalents).

    • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-formyl-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of 4-(Hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine (Reduction)

The formyl group is selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

  • Reagents and Materials:

    • 4-Formyl-1H-pyrrolo[2,3-b]pyridine

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Water

    • Ethyl acetate

  • Protocol:

    • Dissolve 4-formyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in methanol at room temperature.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound (Chlorination)

The final step involves the conversion of the benzylic-type alcohol to the corresponding chloride. Thionyl chloride is a common and effective reagent for this transformation. The reaction likely proceeds via a chlorosulfinate intermediate.[4][6]

  • Reagents and Materials:

    • 4-(Hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM), anhydrous

    • Pyridine (optional, as a base)

    • Saturated sodium bicarbonate solution

  • Protocol:

    • Dissolve 4-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. Caution: The reaction is exothermic and releases HCl and SO₂ gas.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice and basify with a saturated solution of sodium bicarbonate to neutralize the excess acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (if necessary) to obtain this compound.

Reactivity and Mechanistic Considerations

The primary utility of this compound lies in its reactivity as an electrophile. The chloromethyl group is analogous to a benzylic halide, making it a potent alkylating agent for a wide range of nucleophiles via an Sₙ2 mechanism.

Reactivity_Mechanism Substrate This compound TransitionState [Transition State]SN2 Substrate->TransitionState Nucleophile Nucleophile (Nu-H) e.g., R₂NH, RSH, Imidazole Nucleophile->Substrate Nucleophilic Attack Product 4-((Nu)-methyl)-1H-pyrrolo[2,3-b]pyridine TransitionState->Product Byproduct HCl TransitionState->Byproduct Loss of Leaving Group

Caption: General Sₙ2 reaction mechanism for this compound.

Key Considerations for Reactivity:

  • N-H Protection: The pyrrole nitrogen is acidic and can compete with the desired nucleophile. In reactions with strong bases or when using N-nucleophiles, protection of the 1H-pyrrolo[2,3-b]pyridine nitrogen (e.g., with SEM, BOC, or tosyl groups) may be necessary to prevent side reactions and improve yields.[7]

  • Choice of Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is typically required to scavenge the HCl generated during the alkylation reaction.[8]

  • Solvent: Aprotic polar solvents such as DMF, acetonitrile, or THF are generally suitable for these alkylation reactions.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 4-methylene linker provided by this building block is ideal for positioning pharmacophoric groups into the active sites of various kinases. The pyrrolo[2,3-b]pyridine core acts as a scaffold that binds to the hinge region of the kinase, while the substituent introduced via the chloromethyl group can extend into other pockets to enhance potency and selectivity.[1][9]

Example Application Workflow: Synthesis of a Generic Kinase Inhibitor

Application_Workflow BuildingBlock 4-(Chloromethyl)-1H- pyrrolo[2,3-b]pyridine Coupling SN2 Alkylation BuildingBlock->Coupling NucleophilicFragment Pharmacophoric Fragment (e.g., substituted amine, heterocycle) NucleophilicFragment->Coupling KinaseInhibitor Potential Kinase Inhibitor Coupling->KinaseInhibitor

Caption: Application of the building block in synthesizing potential kinase inhibitors.

This strategy is employed in the synthesis of inhibitors for various kinase families, including:

  • Janus Kinases (JAKs): The closely related pyrrolo[2,3-d]pyrimidine core is central to the JAK inhibitor Tofacitinib.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Numerous FGFR inhibitors utilize the 1H-pyrrolo[2,3-b]pyridine scaffold.[1][10]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Pexidartinib, a CSF1R inhibitor, features a related core structure.[11]

Expected Spectroscopic Characteristics

While a publicly available, fully assigned spectrum for this compound is not readily found, its key spectroscopic features can be predicted based on data from analogous structures.[11][12][13]

¹H NMR (in CDCl₃ or DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
-CH₂Cl ~4.8 - 5.0Singlet (s)Diagnostic signal for the chloromethyl group.
H2 ~7.5 - 7.7Doublet (d) or Triplet (t)
H3 ~6.5 - 6.7Doublet (d) or Triplet (t)
H5 ~8.0 - 8.2Doublet (d)Pyridine proton, deshielded.
H6 ~7.1 - 7.3Doublet (d)Pyridine proton.
N-H >11.0 (in DMSO-d₆)Broad Singlet (br s)Pyrrole N-H proton, exchangeable with D₂O.

¹³C NMR (in CDCl₃ or DMSO-d₆):

CarbonExpected Chemical Shift (ppm)
-CH₂Cl ~45 - 50
C2 ~125 - 130
C3 ~100 - 105
C3a ~148 - 152
C4 ~140 - 145
C5 ~128 - 132
C6 ~115 - 120
C7a ~120 - 125

Mass Spectrometry (MS):

  • ESI-MS: Expected [M+H]⁺ at m/z ~167.0, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. As a reactive alkylating agent, it is expected to be a potential irritant and sensitizer.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials (e.g., strong bases and nucleophiles).

Conclusion

This compound is a high-value synthetic building block that provides a direct and efficient means to elaborate the privileged 7-azaindole scaffold. Its predictable reactivity as an electrophile allows for the systematic construction of compound libraries targeting a wide range of biological targets, most notably protein kinases. The synthetic routes and reaction principles outlined in this guide provide a solid foundation for its preparation and utilization in cutting-edge drug discovery programs.

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The Synthesis of the 7-Azaindole Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, prized for its ability to serve as a bioisostere of indole while offering unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1][2][3] Its presence in numerous clinically successful drugs, particularly kinase inhibitors, underscores its significance.[2][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing the 7-azaindole framework. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings of each synthetic route, offering field-proven insights into experimental choices and highlighting the nuances of regioselectivity and functional group tolerance. Detailed, step-by-step protocols for key reactions, quantitative data summaries, and visual representations of reaction pathways are provided to ensure both conceptual understanding and practical applicability in a laboratory setting.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, ring system has emerged as a cornerstone in medicinal chemistry. Its strategic incorporation into drug candidates can lead to improved aqueous solubility and metabolic stability compared to its indole counterpart.[3][5] The pyridine nitrogen introduces a hydrogen bond acceptor, which can facilitate novel interactions with biological targets, potentially leading to enhanced potency and selectivity.[2][5] Consequently, 7-azaindole derivatives have found widespread application as kinase inhibitors, anti-cancer agents, and modulators of various other protein targets.[1][4][6][7]

The synthesis of this important scaffold, however, presents unique challenges. The electron-deficient nature of the pyridine ring often renders classical indole syntheses less effective, necessitating the development of specialized and innovative synthetic methodologies.[2][3][8] This guide will navigate the diverse landscape of 7-azaindole synthesis, from traditional cyclization reactions to modern cross-coupling strategies.

Foundational Synthetic Strategies: Classical Cyclization Reactions

While often requiring harsh conditions, classical indole syntheses have been adapted for the construction of the 7-azaindole core. Understanding these foundational methods provides a crucial context for appreciating more contemporary approaches.

The Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[9] While its application to pyridylhydrazines can be challenging due to the electron-withdrawing nature of the pyridine ring, successful syntheses of 7-azaindoles have been reported, particularly for 2,3-disubstituted derivatives.[10][11] The reaction proceeds through the formation of a pyridylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole core.[9] Polyphosphoric acid is a commonly used catalyst for this transformation.[10][11]

Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [10]

  • Step 1: Hydrazone Formation: A mixture of the appropriate 2-pyridylhydrazine and a ketone in ethanol is heated at reflux for 2-4 hours. The solvent is then removed under reduced pressure.

  • Step 2: Cyclization: The resulting crude hydrazone is added to polyphosphoric acid at 120-130°C and stirred for 15-30 minutes.

  • Step 3: Work-up: The reaction mixture is cooled, poured onto ice, and neutralized with a saturated aqueous solution of sodium carbonate.

  • Step 4: Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

The Madelung Synthesis

The Madelung synthesis offers a route to indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines.[12] This method has been applied to the synthesis of 7-azaindoles, although its scope can be limited by the vigorous reaction conditions required.[13][14] The use of a strong base, such as sodium or potassium alkoxide, is necessary to deprotonate both the amide nitrogen and the methyl group of the toluidine precursor, initiating the cyclization.[12]

The Bartoli Indole Synthesis

The Bartoli indole synthesis has proven to be a more versatile and productive method for preparing substituted azaindoles, particularly 7-substituted derivatives.[2][15][16] This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.[17][18] A key advantage of the Bartoli synthesis is its ability to tolerate a wide range of functional groups on the aromatic ring and to produce indoles that are difficult to access through other methods.[15][17] The reaction is believed to proceed through the addition of the Grignard reagent to the nitro group, followed by a[1][1]-sigmatropic rearrangement.[17][18]

Conceptual Workflow of the Bartoli Indole Synthesis

Bartoli_Synthesis Start ortho-Substituted Nitroarene Reaction Reaction in THF at low temperature Start->Reaction Grignard Vinyl Grignard Reagent (3 equiv.) Grignard->Reaction Intermediate [3,3]-Sigmatropic Rearrangement Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 7-Substituted Indole Cyclization->Product

Caption: A conceptual diagram of the Bartoli indole synthesis.

The Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis provides a thermal route to indole-2-carboxylic esters from 3-aryl-2-azido-propenoic esters.[19][20] This reaction has been successfully applied to the synthesis of substituted 5-, 6-, and 7-azaindoles.[21] Higher temperatures and shorter reaction times are generally required compared to the synthesis of analogous indoles.[21] The mechanism is thought to involve a nitrene intermediate.[19]

Modern Synthetic Approaches: The Power of Cross-Coupling

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems, and the 7-azaindole scaffold is no exception.[8][22] These methods often offer milder reaction conditions, broader functional group tolerance, and greater synthetic flexibility compared to classical approaches.

Sonogashira Coupling-Based Strategies

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for 7-azaindole synthesis.[8][23] A common strategy involves the coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a cyclization step to construct the pyrrole ring.[8][23] This cyclization can be promoted by either a strong base or a copper catalyst.[8] One-pot procedures that combine N-arylation and Sonogashira coupling followed by in situ cyclization have also been developed, providing an efficient route to 1,2-disubstituted 7-azaindoles.[8][23]

Table 1: Comparison of Selected 7-Azaindole Syntheses via Sonogashira Coupling

Starting MaterialsCatalyst/ReagentsProductYield (%)Reference
2-Amino-3-iodopyridine, PhenylacetylenePd(PPh₃)₄, CuI, Et₃N, then TFA, TFAA2-Phenyl-7-azaindole75-85[8]
2-Amino-3-bromopyridine, Terminal Alkyne, Aryl IodidePd(OAc)₂, Xantphos, Cs₂CO₃1-Aryl-2-substituted-7-azaindole60-90[8]
3-Iodopyridine, p-FluorophenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, then KOt-Bu2-(p-Fluorophenyl)-7-azaindole50-60[2]
Suzuki and Other Palladium-Catalyzed Couplings

The Suzuki, Stille, and Heck reactions are also instrumental in both the synthesis and subsequent functionalization of the 7-azaindole core.[8][24] For instance, a palladium-catalyzed annulation of ortho-iodoarylamines with allyl acetate provides a route to 2-methyl-7-azaindoles.[8] Furthermore, the trifloxy group can serve as a versatile handle for introducing molecular diversity at various positions of the 7-azaindole scaffold via a range of cross-coupling reactions.[24] One-pot Suzuki-Miyaura cross-coupling reactions have been developed for the synthesis of C3,C6-diaryl 7-azaindoles.[25]

Experimental Protocol: One-Pot Synthesis of 1,2-Disubstituted 7-Azaindoles [8]

  • Step 1: N-Arylation: A mixture of an amino-halopyridine, an aryl iodide, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., dioxane) is heated.

  • Step 2: Sonogashira Coupling and Cyclization: To the same reaction vessel, a terminal alkyne, a copper co-catalyst (e.g., CuI), and an amine base are added, and the mixture is heated to effect the Sonogashira coupling and subsequent in situ cyclization.

  • Step 3: Work-up and Purification: The reaction is cooled, filtered, and the solvent is removed. The residue is then purified by column chromatography to yield the desired 1,2-disubstituted azaindole.

Regioselective Functionalization of the 7-Azaindole Core

Once the 7-azaindole scaffold is constructed, its further functionalization is often necessary to modulate its biological activity. The regioselectivity of these reactions is a critical consideration.

N-Functionalization

The nitrogen of the pyrrole ring can be readily functionalized, for example, through N-acetylation using acetic anhydride.[26] This can serve to protect the nitrogen during subsequent reactions or to introduce a functional handle for further elaboration.

C-H Functionalization

Direct C-H functionalization offers an atom-economical approach to modifying the 7-azaindole core. Regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles has been achieved using sulfonyl chlorides.[27] Metalation-based strategies also allow for the regioselective introduction of substituents. For instance, directed metalation can be used to functionalize the C6 position.[28]

Halogenation and Subsequent Cross-Coupling

Regioselective halogenation of the 7-azaindole ring provides valuable intermediates for further diversification via cross-coupling reactions.[29][30][31] For example, a highly regioselective bromination of a 4-chloro-3-nitro-7-azaindole intermediate has been reported as part of a scalable synthesis.[30][31] The resulting halogenated 7-azaindoles can then be subjected to Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce a wide array of substituents.[29][32]

Logical Flow for Synthesis and Functionalization

Azaindole_Workflow cluster_synthesis Scaffold Synthesis cluster_functionalization Scaffold Functionalization Classical Classical Methods (Fischer, Bartoli, etc.) Core 7-Azaindole Core Classical->Core Modern Modern Methods (Cross-Coupling) Modern->Core N_Func N-Functionalization Final Diverse Drug Candidates N_Func->Final CH_Func C-H Functionalization CH_Func->Final Halogenation Halogenation Cross_Coupling_Func Cross-Coupling Halogenation->Cross_Coupling_Func Cross_Coupling_Func->Final Core->N_Func Core->CH_Func Core->Halogenation

Caption: A workflow illustrating the synthesis and subsequent functionalization of the 7-azaindole scaffold.

Conclusion and Future Perspectives

The synthesis of the 7-azaindole scaffold has evolved significantly, with modern metal-catalyzed cross-coupling reactions now providing highly efficient and flexible routes to this important heterocyclic system. While classical methods still hold value, the milder conditions and broader substrate scope of contemporary techniques have greatly expanded the accessibility of diverse 7-azaindole derivatives for drug discovery programs.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, such as C-H activation and photocatalysis, to further streamline the synthesis and functionalization of the 7-azaindole core. The continued exploration of novel synthetic strategies will undoubtedly fuel the discovery of new and improved 7-azaindole-based therapeutics for a wide range of diseases.

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  • Alekseyev, R. S. et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. [Link]

  • Various Authors. (2012). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Wikipedia. Hemetsberger indole synthesis. Wikipedia. [Link]

  • Dalpozzo, R. & Bartoli, G. (2014). Applications of Bartoli indole synthesis. PubMed. [Link]

  • J&K Scientific LLC. (2021). Bartoli Indole Synthesis. J&K Scientific LLC. [Link]

  • SynArchive. Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]

  • Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. [Link]

  • Various Authors. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. [Link]

  • Various Authors. (2016). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health. [Link]

  • Various Authors. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. [Link]

  • Wikipedia. Fischer indole synthesis. Wikipedia. [Link]

  • Wikipedia. Madelung synthesis. Wikipedia. [Link]

  • Various Authors. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Thieme. [Link]

  • Mérour, J.-Y. & Joseph, B. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

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A Technical Guide to Sourcing and Qualifying 4-(Chloromethyl)-7-azaindole for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(Chloromethyl)-7-azaindole is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The reactive chloromethyl group at the C4 position serves as a critical electrophilic handle for introducing the 7-azaindole scaffold into complex molecules. However, this reactivity also presents challenges in terms of stability, purity, and handling. The success of multi-step syntheses and the ultimate quality of the final active pharmaceutical ingredient (API) are directly contingent on the quality of this starting material. This guide provides a comprehensive framework for researchers, chemists, and supply chain managers to navigate the complexities of sourcing, evaluating, and qualifying 4-(Chloromethyl)-7-azaindole, ensuring reproducibility and success in research and development endeavors.

The Strategic Importance of 4-(Chloromethyl)-7-azaindole in Drug Discovery

The 7-azaindole nucleus is a privileged scaffold in medicinal chemistry, acting as a bioisostere of indole and a mimic of the adenine fragment of ATP.[1][2] This unique structure allows it to form key hydrogen bond interactions within the hinge regions of many protein kinases, which are crucial targets in oncology and inflammation research.[2][3] The introduction of a chloromethyl group creates a reactive electrophile, enabling chemists to readily perform nucleophilic substitution reactions to link the azaindole core to other fragments, thereby accelerating the drug discovery process.[4]

Derivatives of 7-azaindole have been successfully developed into FDA-approved drugs, highlighting the scaffold's therapeutic importance.[1] Given this context, securing a reliable supply of high-purity 4-(Chloromethyl)-7-azaindole is not merely a procurement task but a foundational step in the critical path of drug development.

The Supplier Landscape: A Framework for Qualification

Sourcing a reactive chemical intermediate like 4-(Chloromethyl)-7-azaindole requires a more rigorous evaluation process than for stable, commodity chemicals. The primary goal is to ensure batch-to-batch consistency, high purity, and comprehensive documentation.

Key Supplier Evaluation Criteria

A researcher's confidence in their experimental results begins with confidence in their starting materials. The following criteria are essential when evaluating a potential supplier:

  • Manufacturing vs. Distribution: Determine if the vendor is the primary manufacturer or a distributor. Manufacturers often provide more in-depth technical support and have greater control over batch consistency and documentation.

  • Comprehensive Documentation: The supplier must provide a detailed Certificate of Analysis (CoA) for each specific batch, not a generic technical data sheet. The CoA should include:

    • Identity Confirmation: ¹H NMR and Mass Spectrometry data confirming the structure.

    • Purity Assessment: HPLC or GC analysis, specifying the purity percentage (typically ≥97%).

    • Physical Properties: Appearance and melting point.[5]

  • Safety Data Sheet (SDS): A thorough SDS is mandatory for ensuring safe handling, storage, and disposal.[6][7] It should detail necessary personal protective equipment (PPE), firefighting measures, and toxicological information.[5][6][7]

  • Technical Support: A reliable supplier will have accessible technical support staff who can answer questions about stability, solubility, and potential impurities.

Workflow for Supplier Qualification

The process of selecting and qualifying a supplier should be systematic. The following workflow provides a logical sequence for this process.

SupplierQualification A Identify Potential Suppliers B Request Batch-Specific CoA & SDS A->B Initial Screening C Evaluate Documentation (Purity, Identity) B->C Paper-based Review D Purchase Small Evaluation Sample C->D If Docs are Acceptable E Perform In-House QC (See Protocol 3.1) D->E Material Arrival F Decision Point: Does it Meet Spec? E->F Data Analysis G Approve Supplier & Place Bulk Order F->G YES H Reject Supplier & Return to A F->H NO H->A

Caption: Workflow for qualifying a chemical supplier.

In-House Quality Control: The Self-Validating System

Trust in a supplier is essential, but verification is paramount for scientific integrity. Upon receiving a new batch of 4-(Chloromethyl)-7-azaindole, it is critical to perform in-house QC to confirm its identity and purity. The inherent reactivity of the chloromethyl group makes it susceptible to hydrolysis or other degradation pathways, making this step non-negotiable.

Protocol 3.1: QC Verification of 4-(Chloromethyl)-7-azaindole

Objective: To confirm the identity and purity of a supplied batch of 4-(Chloromethyl)-7-azaindole.

Methodologies:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify potential impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

Procedure:

  • Sample Preparation (NMR):

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should match the supplier's CoA for direct comparison.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Chemical Shifts (δ) in DMSO-d₆:

      • ~11.5-12.0 ppm (broad singlet, 1H, N-H of pyrrole)

      • ~8.2 ppm (doublet, 1H, aromatic proton)

      • ~7.6 ppm (singlet or doublet, 1H, aromatic proton)

      • ~7.1 ppm (doublet, 1H, aromatic proton)

      • ~6.6 ppm (doublet, 1H, aromatic proton)

      • ~4.9 ppm (singlet, 2H, -CH₂Cl)

    • Causality: The singlet at ~4.9 ppm corresponding to two protons is the key diagnostic signal for the chloromethyl group. Its integration and sharpness are indicators of purity. The presence of a signal around ~4.6 ppm (singlet, -CH₂OH) could indicate hydrolysis.

  • Sample Preparation (LC-MS):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at 1 mg/mL.

    • Perform a serial dilution to a final concentration of ~10 µg/mL.

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a gradient elution method (e.g., Water/Acetonitrile with 0.1% formic acid).

    • Monitor the UV chromatogram (typically at 254 nm) and the mass spectrometer output.

    • Expected Results:

      • A single major peak in the UV chromatogram with >97% peak area.

      • A corresponding peak in the mass spectrum with an [M+H]⁺ ion at m/z ≈ 167.0/169.0, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.

    • Causality: This orthogonal technique validates the purity assessment from HPLC and confirms the correct molecular weight, providing a high degree of confidence in the material's identity.

Supplier Specification Comparison

When selecting a supplier, it is useful to compare the typical specifications they provide. The following table illustrates data that might be found on the websites or CoAs of various chemical suppliers.

ParameterSupplier A (e.g., Sigma-Aldrich)Supplier B (e.g., Thermo Scientific)Supplier C (e.g., Chem-Impex)
Product Name 4-(Chloromethyl)-7-azaindole4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine4-(Chloromethyl)-7-azaindole
CAS Number 351403-36-6351403-36-6351403-36-6
Purity (by HPLC) ≥97%[5]≥98%≥99%[8]
Appearance White to yellow powderOff-white to yellow powderYellow to brown crystalline powder[8]
Melting Point 176-181 °C[5]Not specified176 - 181 °C[8]
Documentation Batch-specific CoA, SDSCoA, SDSCoA, SDS

Note: This table is for illustrative purposes. Researchers should always consult the specific documentation for the exact batch they are purchasing.

Safe Handling and Storage

The reactivity and potential toxicity of 4-(Chloromethyl)-7-azaindole necessitate strict handling and storage protocols.[6][7]

  • Handling:

    • Always handle in a well-ventilated fume hood.[6][9]

    • Wear appropriate PPE, including safety glasses with side-shields, nitrile gloves, and a lab coat.[6][7][9]

    • Avoid creating dust; use appropriate scooping and weighing techniques.[6][7]

    • In case of accidental release, sweep up the solid material carefully and place it in a sealed container for disposal.[6][9]

  • Storage:

    • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

    • The compound is hygroscopic and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis of the chloromethyl group.[6]

    • Keep the container tightly sealed when not in use.[6][9] Recommended storage temperature is often refrigerated (0-8°C).[8]

The following diagram illustrates the relationship between the compound's properties and the required safety measures.

SafetyLogic cluster_properties Chemical Properties cluster_actions Required Actions A Reactive -CH₂Cl Group D Store Under Inert Gas, Keep Dry & Cool A->D Prevents Hydrolysis B Fine Powder/Dust Hazard E Handle in Fume Hood, Avoid Dust B->E Minimizes Inhalation C Potential Toxicity (Harmful if swallowed) F Wear Gloves, Goggles, Lab Coat C->F Prevents Exposure

Caption: Rationale for handling and storage protocols.

Conclusion

Sourcing high-quality 4-(Chloromethyl)-7-azaindole is a critical, multi-faceted process that extends beyond simple procurement. It demands a strategic approach that integrates supplier evaluation, rigorous in-house quality control, and stringent safety protocols. By adopting the frameworks and methodologies outlined in this guide, researchers and drug development professionals can mitigate risks associated with starting material quality, ensuring the integrity and reproducibility of their scientific work and ultimately accelerating the path to novel therapeutics.

References

  • MSDS of 4-Chloro-3-methyl-7-azaindole. (2013). A-Star Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiL0JSkVZemwT4nkUf3vk3JJ3wcoaWDg038X9V2j7Rh3OMs6givKq3nLn3RxZckSUDyAI4gBWpxMNHbW8Fag0ibb-8ynE4P-UQX43S--WFybf-JUxiO9NfOvJWGpil4X_Vlgu6d2hkSj8__bgX9zuYKw==]
  • 4-Chloro-7-azaindole-5-carboxylic acid Safety Data Sheet. (2016). Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvHfq2AUng13t7A-F6UDkBgqao33lTX7BVjd6OzjaJ441_DwaLQfLhs7Iwo5fJ5Zq9BbonBCfcChN1VIEo37zuYKosl2WN5GrreAeYHflKEklLx3RROwTFUDu0XX9ccx1w6XU4sL16uJX40GsOb6LNLOzBq7yz6dQr7pEvIBj6UAXy195q4dK2pK4odPb9rTo=]
  • 4-Chloro-7-azaindole, 98%.Thermo Scientific Chemicals. [URL: https://www.thermofisher.
  • 4-Chloro-7-azaindole.Chem-Impex. [URL: https://www.chemimpex.com/products/4-chloro-7-azaindole/08272]
  • 4-Chloro-7-azaindole - Safety Data Sheet. (2025). ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB01138949_EN.htm]
  • 4-chloro-7-azaindole suppliers USA.Chemicals.co.uk. [URL: https://www.chemicals.co.uk/4-chloro-7-azaindole-suppliers-usa]
  • 4-Chloro-7-azaindole 97%.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/702082]
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2024-17-1-1.html]
  • 4-Chloro-7-azaindole (97%).Amerigo Scientific. [URL: https://www.amerigoscientific.com/4-chloro-7-azaindole-97-2101340.html]
  • Synthesis of Azaindoles.Chinese Journal of Organic Chemistry. [URL: http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc201904018]
  • 7-AZAINDOLE 98% FOR SYNTHESIS MSDS. (2016). Loba Chemie. [URL: https://www.lobachemie.com/msds-sds/7-AZAINDOLE-98-For-Synthesis-I00120-msds.aspx]
  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). MDPI. [URL: https://www.mdpi.com/1422-0067/25/14/7580]
  • Safety Data Sheet: 7-Azaindole.Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4571-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg0OTB8YXBwbGljYXRpb24vcGRmfGg1Ni9oN2EvMTY3MjU4NTAwNzkyNjIucGRmfGE3ZjY2MDQyZGY3ZjYwZTM5MGRkZTQ2YjQ5ZWE3YjBlNjQ5YmI1MjQ0N2U5Y2QwM2NmZDUwN2M5NTU5OWQzN2Q]
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10598007/]
  • Azaindole Therapeutic Agents. (2020). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7785449/]
  • Azaindoles in Medicinal Chemistry.PharmaBlock. [URL: https://www.pharmablock.com/news/azaindoles-in-medicinal-chemistry.html]
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). MDPI. [URL: https://www.mdpi.com/1422-8599/2024/2/M1857]
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5598808/]
  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. (2007). Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/17336109/]

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Safety and handling of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer: This document is intended as an in-depth technical guide for research, scientific, and drug development professionals. The toxicological properties of this compound have not been exhaustively investigated. Therefore, this guide synthesizes critical safety and handling information from authoritative data on structurally related compounds, including chloromethylated pyridines and the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. All procedures involving this compound must be preceded by a thorough, site-specific risk assessment performed by qualified personnel.

Section 1: Compound Profile and Strategic Importance

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a "privileged" structure in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic purine bases, making it a cornerstone for the development of kinase inhibitors and other targeted therapeutics.[1][2] The introduction of a chloromethyl group at the 4-position transforms this scaffold into a highly versatile synthetic intermediate.[3] This reactive "handle" allows for the strategic introduction of various functional groups via nucleophilic substitution, enabling the exploration of chemical space in drug discovery programs.

Identifier Value
Chemical Name This compound
Synonyms 4-(Chloromethyl)-7-azaindole
CAS Number 1268390-67-5[4]
Molecular Formula C₈H₇ClN₂[4]
Molecular Weight 166.61 g/mol [4]

Section 2: Chemical Reactivity and Associated Hazards

The primary driver of this compound's utility and its principal chemical hazard is the chloromethyl group. This functional group makes the benzylic-like carbon atom highly electrophilic and susceptible to nucleophilic attack.

Inherent Reactivity:

  • Nucleophilic Substitution: It will readily react with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This is the intended reactivity for synthetic applications but also means it can react with biological nucleophiles, underpinning its potential toxicity.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can catalyze decomposition or unwanted side reactions.

  • Hazardous Decomposition: When subjected to combustion, this compound is expected to release toxic and corrosive fumes, including hydrogen chloride gas, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[5][6]

G sub This compound prod Substituted Product sub->prod SN2 Reaction nuc Nucleophile (Nu⁻) nuc->prod cl Cl⁻

Caption: Reactivity of the chloromethyl group with nucleophiles.

Section 3: Toxicological Assessment and Hazard Identification

While specific toxicological data for this compound is scarce, a robust hazard assessment can be constructed from data on analogous structures. The primary hazards are associated with its corrosive nature and potential carcinogenicity.

Hazard Class Classification & Precautionary Statement Source Analogy
Acute Oral Toxicity Category 4: Harmful if swallowed (H302). Do not eat, drink or smoke when using this product.4-(Pyrrolidin-1-yl)pyridine, 2-(Chloromethyl)pyridine Hydrochloride[7]
Skin Corrosion/Irritation Category 1B/1C: Causes severe skin burns and eye damage (H314).[7][8] Wear protective gloves/protective clothing/eye protection/face protection.[7][8]4-(Chloromethyl)pyridine hydrochloride, 2-(Chloromethyl)pyridine Hydrochloride[7][8]
Serious Eye Damage Category 1: Causes serious eye damage (H318).[7] Rinse cautiously with water for several minutes. Immediately call a poison center or doctor.[7]2-(Chloromethyl)pyridine Hydrochloride[7]
Respiratory Irritation May cause respiratory irritation (H335).[9] Avoid breathing dust. Use only outdoors or in a well-ventilated area.[9]4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine[9]

CRITICAL TOXICOLOGY NOTE: Potential Carcinogenicity A bioassay conducted by the National Toxicology Program (NTP) on the structurally related compound 3-(Chloromethyl)pyridine hydrochloride concluded that it was carcinogenic in male Fischer 344 rats and B6C3F1 mice of both sexes .[10] The study found that administration by gavage produced papillomas and carcinomas in the forestomach, the site of topical application.[10] This finding is of paramount importance. The reactivity of the chloromethyl group suggests a potential genotoxic mechanism, and it must be assumed that this compound poses a similar carcinogenic risk. All handling procedures must be designed to eliminate any possibility of direct contact, ingestion, or inhalation.

Section 4: Risk Mitigation and Safe Handling Workflow

A systematic workflow is essential to ensure the safe handling of this reactive and potentially carcinogenic compound. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.

G prep Step 1: Preparation - Verify fume hood certification. - Assemble all necessary PPE. - Prepare spill kit and quench solution. weigh Step 2: Aliquoting - Perform ALL manipulations in a  certified chemical fume hood. - Use dedicated spatulas/tools. - Tare container before adding compound. prep->weigh sol Step 3: Solubilization - Add solvent to the solid slowly. - Keep container closed when not  actively adding reagents. weigh->sol use Step 4: Reaction/Use - Maintain constant ventilation. - Monitor reaction for any unexpected  exotherms or gas evolution. sol->use clean Step 5: Decontamination - Quench reactive residues. - Clean all surfaces within the fume hood. - Decontaminate tools before removing. use->clean dispose Step 6: Disposal - Segregate waste into labeled,  sealed containers. - Follow institutional hazardous  waste protocols. clean->dispose

Caption: A six-step workflow for the safe handling of the compound.

Experimental Protocol: Weighing and Dispensing Solid Compound

This protocol is designed to be a self-validating system, minimizing risk at each stage.

  • Pre-Handling Verification:

    • Confirm that the chemical fume hood has been certified within the last year.

    • Ensure an appropriate spill kit, including an inert absorbent material and a dedicated, sealed waste container, is immediately accessible.

    • Verify that a safety shower and eyewash station are located nearby and are unobstructed.[11]

  • Personal Protective Equipment (PPE) Adornment:

    • Don all required PPE as specified in Section 5 before approaching the fume hood.

  • Work Area Preparation:

    • Place a disposable absorbent liner on the floor of the fume hood to contain any minor spills.

    • Position all necessary equipment (weigh boat, spatula, vials, solvent) inside the fume hood before introducing the compound. This minimizes traffic in and out of the hood.

  • Handling the Compound:

    • Perform all manipulations at least 6 inches inside the sash of the fume hood.

    • Open the container containing this compound.

    • Using a dedicated, clean spatula, carefully transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

    • Causality: Avoid creating dust by handling the material gently and minimizing drop height.[6] Dust generation is a primary route of inhalation and contamination.[12]

    • Securely close the primary container immediately after dispensing.

  • Post-Handling Decontamination:

    • Carefully clean the spatula and any other contaminated reusable equipment with an appropriate solvent within the fume hood. Collect this solvent as hazardous waste.

    • Wipe down the liner and any surfaces with a damp cloth. Dispose of the liner and cloth as solid hazardous waste.

    • Remove PPE using the proper technique (e.g., remove gloves without touching the outer surface) and dispose of them in the designated waste stream.[5]

    • Wash hands thoroughly with soap and water after exiting the lab.[12]

Section 5: Engineering Controls and Personal Protective Equipment (PPE)

Exposure is controlled through a hierarchy of controls, starting with engineering solutions and supplemented by robust PPE.

  • Primary Engineering Control: All work with this compound, both in solid and solution form, MUST be conducted in a properly functioning chemical fume hood.[9][13] The fume hood is the primary barrier protecting the researcher from inhaling hazardous dust or vapors.

  • Personal Protective Equipment (PPE):

Protection Type Specification Rationale and Standard
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended.Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[5] Use proper glove removal technique to avoid skin contact.[5]
Eye & Face Protection Safety glasses with side shields and a face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient; a face shield is required when handling corrosive materials.[6] Must be tested and approved under standards like NIOSH (US) or EN 166 (EU).[6]
Body Protection Flame-resistant laboratory coat.A complete, buttoned suit protecting against chemical splashes is required.[6]
Respiratory Protection Not required for standard handling inside a fume hood.For spill cleanup or situations with potential for aerosolization outside of a fume hood, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is necessary.[5] Use must be in accordance with a formal respiratory protection program.

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency is critical.

Exposure (First Aid):

  • General Advice: In case of any exposure, move out of the dangerous area, seek immediate medical attention, and show the Safety Data Sheet (SDS) for a related compound to the attending physician.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with running water and soap for at least 15 minutes.[5][8] Seek immediate medical attention as the material is considered corrosive.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.[7]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[7]

Spill Management:

  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing dust or vapors.[6] Wear all PPE specified in Section 5, including respiratory protection if necessary.

  • Containment & Cleanup: Prevent the spill from entering drains.[5] For solid spills, do not use dry sweeping methods that create dust.[12] Gently cover with an inert absorbent material (e.g., vermiculite, sand), then carefully sweep or scoop the mixture into a suitable, labeled, and closed container for disposal.[5][6]

  • Final Decontamination: After the material is removed, decontaminate the area with a suitable solvent and wash the area down.

Section 7: Storage and Disposal

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[6] The container must be kept tightly closed to prevent moisture contamination and sublimation.[13] Store in a locked cabinet or an area accessible only to authorized personnel.[7]

  • Waste Disposal: This material and its containers must be treated as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[6] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not dispose of it in drains or the environment.[5] All local, state, and federal regulations must be followed.

References

  • MSDS of 4-Chloro-3-methyl-7-azaindole. (2013). Geel, Belgium.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. Available at: [Link]

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (n.d.). Google Patents.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). Organic & Medicinal Chem IJ. Available at: [Link]

  • Bioassay of 3-(Chloromethyl) pyridine Hydrochloride for Possible Carcinogenicity. (1978). National Toxicology Program. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). Moroccan Journal of Chemistry. Available at: [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. (n.d.). PubMed. Available at: [Link]

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Methodological & Application

Application Note: A Rational and Regioselective Synthesis of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine from 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a pivotal building block in medicinal chemistry, enabling the introduction of various functionalities at the C4 position of the 7-azaindole scaffold. The 7-azaindole core is a privileged isostere of indole and purine, frequently found in kinase inhibitors and other therapeutic agents.[1][2] However, direct electrophilic substitution on the 7-azaindole nucleus, such as chloromethylation, is challenging due to inherent regioselectivity that strongly favors the C3 position of the electron-rich pyrrole ring.[3] This guide presents a robust and scientifically-grounded multi-step synthetic protocol that circumvents this challenge. By leveraging a functional group interconversion strategy starting from the parent 7-azaindole, this protocol provides a reliable and scalable route to the target compound, emphasizing safety, reproducibility, and a clear understanding of the underlying chemical principles.

Introduction: The Challenge of C4-Functionalization

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) motif is of immense interest in drug discovery, forming the core of numerous biologically active molecules.[4][5][6] The ability to selectively functionalize each position of this scaffold is crucial for structure-activity relationship (SAR) studies.[1] While C2 and C3 functionalizations are well-documented, modifying the pyridine ring, particularly at the C4 position, presents a significant synthetic hurdle.

Direct Friedel-Crafts type reactions on 7-azaindole preferentially occur at the C3 position due to its higher nucleophilicity. A direct, single-step chloromethylation to obtain the C4-isomer is often low-yielding and produces a complex mixture of isomers that are difficult to separate. To overcome this, we present a rational, multi-step approach that proceeds through a key 4-(hydroxymethyl) intermediate. This strategy offers superior control over regioselectivity and results in a higher purity of the final product.

The overall workflow is designed to first activate the pyridine ring towards substitution, introduce a carbon-based functional group at the C4 position, and finally convert it to the desired chloromethyl moiety.

Overall Synthetic Workflow

The proposed synthesis is a three-step process designed for optimal regiocontrol and yield. It begins with the conversion of the readily available 7-azaindole to a key hydroxymethyl intermediate, which is then chlorinated to afford the final product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Chlorination A 7-Azaindole B (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol (Precursor) A->B Multi-step sequence (See Protocol 1) C This compound (Target Molecule) B->C SOCl₂ or Appel Reaction (See Protocol 2) G cluster_0 Mechanism of Chlorination A Alcohol Precursor + SOCl₂ B Chlorosulfite Ester Intermediate A->B Nucleophilic attack by alcohol oxygen C Target Molecule + SO₂ + Cl⁻ B->C SN2 attack by Cl⁻

Sources

Nucleophilic substitution reactions of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Nucleophilic Substitution Reactions of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

This compound, commonly known as 4-(chloromethyl)-7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom, a modification that can enhance solubility, improve metabolic stability, and introduce a key hydrogen bond acceptor site without significantly altering the overall geometry.[1] This unique combination of properties has positioned the 7-azaindole scaffold as a "privileged structure" in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.[2][3][4]

The chloromethyl group at the C4 position is a highly reactive electrophilic handle. Its reactivity is analogous to that of a benzylic halide, making it an excellent substrate for bimolecular nucleophilic substitution (S_N_2) reactions. This allows for the straightforward introduction of a wide array of functional groups, providing medicinal chemists with a powerful tool for generating diverse molecular libraries and optimizing structure-activity relationships (SAR). This guide provides a detailed examination of the principles and protocols governing the nucleophilic substitution reactions of this versatile intermediate.

Core Reactivity: Understanding the S_N_2 Pathway

The primary reaction pathway for this compound is the S_N_2 mechanism. This is a single-step, concerted process where an incoming nucleophile attacks the electrophilic methylene carbon from the opposite side of the chlorine leaving group (a "backside attack").[5][6]

Several factors make the chloromethyl group on the 7-azaindole scaffold particularly susceptible to this type of reaction:

  • Primary Alkyl Halide: The electrophilic carbon is primary, meaning it is not sterically hindered, allowing easy access for the incoming nucleophile.[5]

  • Leaving Group Stability: The chloride ion (Cl⁻) is a good leaving group, as it is the conjugate base of a strong acid (HCl).

  • Electronic Activation: The pyrrolo[2,3-b]pyridine ring system is electron-withdrawing, which helps to stabilize the partial negative charge that develops on the leaving group in the transition state.

The reaction rate is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. Careful selection of the nucleophile, solvent, and temperature is crucial for achieving high yields and minimizing side reactions.

Caption: S_N_2 mechanism for nucleophilic substitution.

General Experimental Workflow

A standardized workflow is typically employed for these reactions, which can be adapted based on the specific nucleophile and scale. The process involves careful control of anhydrous conditions to prevent hydrolysis of the starting material or side reactions.

Caption: General experimental workflow for S_N_2 reactions.

Protocols for Nucleophilic Substitution

The following sections provide detailed protocols for reacting this compound with common classes of nucleophiles. It is crucial to note that the pyrrole N-H is acidic and can compete with the desired nucleophile. For sensitive substrates or strong bases, N-protection (e.g., with SEM or BOC groups) may be necessary, though often the reaction can be controlled by using a non-nucleophilic base and appropriate stoichiometry.[7]

N-Nucleophiles (Amines)

The reaction with primary and secondary amines is one of the most common and vital transformations of this substrate, forming the core of many kinase inhibitors, including the blockbuster drug Tofacitinib.[8][9][10][11] The reaction typically requires a base to neutralize the HCl generated.

General Protocol: Amination

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent: Add a suitable anhydrous polar aprotic solvent such as Acetonitrile (ACN) or Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.

  • Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Nucleophile: Add the desired primary or secondary amine (1.1-1.5 eq).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity and steric hindrance of the amine.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. If using a solid base, filter the mixture. Dilute the filtrate with water and extract the product with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Notes
(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamineK₂CO₃ACN / H₂O95-10590Key step in an early Tofacitinib synthesis.[10]
MorpholineK₂CO₃ACN80 (Reflux)12A standard secondary amine substitution.[12]
N-BenzylmethylamineK₂CO₃n-Butanol12020Higher temperatures may be needed for less reactive amines.[7][13]
PyrrolidineDIPEADMF256Highly nucleophilic amines react readily at room temperature.
O-Nucleophiles (Alcohols/Phenols)

The formation of ethers via Williamson ether synthesis is readily achievable. This reaction typically requires a strong base to first deprotonate the alcohol or phenol, forming a more potent alkoxide or phenoxide nucleophile.

General Protocol: Ether Synthesis

  • Setup: To a flask containing a stirred suspension of a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere, add the desired alcohol or phenol (1.1 eq) dropwise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the alkoxide/phenoxide.

  • Substrate Addition: Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Gentle heating (40-60 °C) may be required for less reactive nucleophiles.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the product with an organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Product
PhenolNaHDMF2544-(Phenoxymethyl)-1H-pyrrolo[2,3-b]pyridine
EthanolNaHTHF25-5064-(Ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
4-Methoxybenzyl alcoholK₂CO₃ACN80124-((4-Methoxybenzyl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine
S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and typically react under milder conditions than their alcohol counterparts. A base is still generally used to form the more nucleophilic thiolate anion.

General Protocol: Thioether Synthesis

  • Setup: Dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in a polar solvent like DMF or ethanol.

  • Base: Add a moderately strong base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium carbonate (Na₂CO₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc).

  • Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. The product can often be purified by recrystallization or column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Product
ThiophenolK₂CO₃DMF2524-((Phenylthio)methyl)-1H-pyrrolo[2,3-b]pyridine
Sodium thiomethoxideNoneMethanol2514-((Methylthio)methyl)-1H-pyrrolo[2,3-b]pyridine
L-Cysteine ethyl esterDIPEAACN406S-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-L-cysteine ethyl ester

Safety and Handling

This compound is a reactive alkylating agent and should be handled with care. It is classified as a potential irritant and sensitizer. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Dispose of all chemical waste in accordance with institutional guidelines.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex nitrogen-containing heterocycles. Its high reactivity towards a diverse range of nucleophiles via the S_N_2 pathway provides a reliable and versatile method for molecular elaboration. By carefully controlling reaction parameters such as solvent, base, and temperature, researchers can efficiently generate libraries of 7-azaindole derivatives for applications in drug discovery and materials science. The protocols outlined in this guide serve as a robust starting point for the exploration of this valuable chemical space.

References

  • PMC - PubMed Central.

  • EvitaChem.

  • Benchchem. (Analogous system providing protocol insights).

  • Synblock.

  • Google Patents. (Provides context for chloromethylpyridine synthesis).

  • University of Nebraska - Lincoln.

  • Der Pharma Chemica.

  • ResearchGate.

  • Thieme Connect.

  • ResearchGate.

  • Thieme Pharmaceutical Substances.

  • Benchchem. (Analogous system providing protocol insights).

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  • ResearchGate.

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  • ACS Publications.

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Application Notes & Protocols: Strategic Alkylation of Amines with 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a premier "privileged scaffold" in modern medicinal chemistry. Its structure as a bioisostere of both indole and purine allows it to mimic these crucial biological motifs, enhancing binding affinity and modulating physicochemical properties.[1][2] This unique characteristic has led to its incorporation into numerous clinically successful therapeutics, particularly in the realm of kinase inhibitors.[1][2] Marketed drugs such as the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax feature the 7-azaindole core, underscoring its value in oncology.[1]

Functionalization of the 7-azaindole ring is a cornerstone of drug discovery programs. Among the various positions, derivatization at the C4-position is a highly effective strategy for elaborating molecular complexity and exploring structure-activity relationships (SAR). 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine serves as a pivotal electrophilic building block, enabling the direct installation of the 7-azaindole methyl group onto a wide array of nucleophilic amine-containing molecules. This application note provides a comprehensive guide to the mechanism, execution, and optimization of this critical synthetic transformation.

Reaction Mechanism: A Classic SN2 Displacement

The alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction's efficiency is governed by the interplay between the electrophile, the nucleophile, a base, and the solvent system.

  • The Electrophile: this compound features a reactive C-Cl bond. The carbon atom is rendered highly electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and its "benzylic-like" position relative to the aromatic pyrrolopyridine system. This activation facilitates nucleophilic attack.

  • The Nucleophile: The amine's lone pair of electrons initiates the reaction by attacking the electrophilic carbon of the chloromethyl group. The nucleophilicity of the amine is a key determinant of the reaction rate; primary aliphatic amines are generally more reactive than secondary amines or anilines due to reduced steric hindrance and greater electron density on the nitrogen.

  • The Role of the Base: A non-nucleophilic organic or inorganic base is essential. Its primary function is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. More importantly, it deprotonates the initially formed ammonium salt intermediate, regenerating a neutral amine product that can be easily isolated. Without a base, the reaction would stall as the amine nucleophile becomes protonated and non-reactive.

  • Solvent Selection: Aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are preferred. These solvents effectively solvate the charged intermediates and transition states, accelerating the SN2 reaction, without interfering with the nucleophile.

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_products Products R_amine R-NH₂ (Amine) transition_state [Transition State] Sₙ2 R_amine->transition_state Nucleophilic Attack Proton Abstraction electrophile 4-(Chloromethyl)-7-azaindole electrophile->transition_state Nucleophilic Attack Proton Abstraction base Base (e.g., DIPEA) base->transition_state Nucleophilic Attack Proton Abstraction product N-Alkyl-4-methyl-7-azaindole transition_state->product Displacement & Neutralization salt Base·H⁺Cl⁻ transition_state->salt Displacement & Neutralization

Caption: General schematic of the SN2 alkylation reaction.

General Experimental Protocol

This protocol provides a robust, field-tested starting point for the N-alkylation of a generic amine. Researchers should optimize conditions based on the specific properties of their amine substrate.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Amine of interest (1.1 - 1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septum and nitrogen/argon inlet

    • Syringes for liquid transfer

    • Condenser (if heating)

    • Thin Layer Chromatography (TLC) plates and chamber

    • Rotary evaporator

    • Glassware for liquid-liquid extraction and column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Electrophile Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine/base mixture over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress should be monitored by TLC or LC-MS until the starting electrophile is consumed. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). This removes residual DMF and the DIPEA hydrochloride salt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

G A Setup Flask with Amine, DMF, Base under N₂ Atmosphere B Addition Add 4-(Chloromethyl)-1H- pyrrolo[2,3-b]pyridine solution A->B C Reaction Stir at RT to 60 °C Monitor by TLC/LC-MS B->C D Work-up Dilute with EtOAc Aqueous Washes (NaHCO₃, Brine) C->D E Isolation Dry Organic Layer (Na₂SO₄) Concentrate in vacuo D->E F Purification Silica Gel Column Chromatography E->F G Final Product Characterize (NMR, MS) F->G

Caption: Standard experimental workflow for amine alkylation.

Data Presentation: Typical Reaction Parameters

The optimal conditions for this alkylation can vary based on the amine's nucleophilicity and steric profile. The following table provides validated starting points for different amine classes.

Amine Substrate ClassRepresentative BaseTypical SolventTemperature (°C)Avg. Time (h)
Primary AliphaticDIPEA, K₂CO₃DMF, MeCN25 - 508 - 16
Secondary AliphaticDIPEA, Cs₂CO₃DMF, DMSO40 - 7012 - 24
Aniline (electron-rich)K₂CO₃, DIPEADMF50 - 8018 - 36
Aniline (electron-poor)Cs₂CO₃DMSO80 - 10024 - 48
Heterocyclic (e.g., Piperazine)TEA, DIPEADCM, DMF25 - 406 - 12

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Poorly nucleophilic amine. 2. Steric hindrance. 3. Insufficiently strong base.1. Increase reaction temperature. 2. Switch to a more polar solvent (e.g., DMF to DMSO). 3. Use a stronger base (e.g., K₂CO₃ to Cs₂CO₃). 4. Consider converting the chloro- moiety to the more reactive iodo- derivative in situ with NaI (Finkelstein reaction).
Over-alkylation For primary amines, the mono-alkylated product can react again to form a tertiary amine.[3]Use a larger excess of the primary amine (2-5 equivalents) to statistically favor mono-alkylation. Alternatively, add the electrophile slowly to a solution of the amine.
Side Product Formation The 7-azaindole N-H can be alkylated under strongly basic conditions.Use milder bases like K₂CO₃ or DIPEA instead of stronger bases like NaH. If N-alkylation persists, protection of the pyrrole nitrogen (e.g., with a SEM or BOC group) may be necessary prior to the C4-methyl alkylation.
Product is Water Soluble Highly polar products may be lost during the aqueous work-up.Avoid aqueous work-up. After the reaction, filter off any salts, concentrate the filtrate, and directly purify the residue by chromatography or reverse-phase HPLC.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI. [Link]

  • Preparation method for 4-substituted-7-azaindole.
  • Efficient Synthesis of 4-O- and C-Substituted-7-azaindoles. ResearchGate. [Link]

  • Azaindole Therapeutic Agents. PubMed Central. [Link]

  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with.... ResearchGate. [Link]

  • Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. [Link]

  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5. PubMed. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed Central. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PubMed Central. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Amine alkylation. Wikipedia. [Link]

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The Strategic Role of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structure is bioisosteric to the endogenous purine core of ATP, allowing it to form critical hydrogen bond interactions with the hinge region of many protein kinases.[3] This inherent binding capability makes 7-azaindole a foundational element in the development of targeted therapies for a multitude of diseases, including cancer and autoimmune disorders.[1][4] Among the various functionalized 7-azaindole intermediates, 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine has emerged as a particularly versatile and crucial building block for the construction of complex kinase inhibitors.[5][6] This application note provides a detailed guide for researchers on the synthesis and application of this key intermediate, offering field-proven protocols and explaining the causality behind critical experimental choices.

The Significance of the Chloromethyl Group

The strategic importance of this compound lies in the reactive chloromethyl group at the C4 position. This functional group serves as a potent electrophilic handle, enabling facile and efficient alkylation of various nucleophiles. This reactivity is central to its utility, allowing medicinal chemists to tether the 7-azaindole core to other essential pharmacophoric elements, thereby constructing the final kinase inhibitor molecule. This targeted alkylation is a cornerstone of convergent synthetic strategies, which streamline the drug development process.[7]

Synthesis of the Key Intermediate: this compound

The preparation of high-purity this compound is paramount for its successful application in multi-step syntheses. While several synthetic routes have been reported, a common and effective method involves the chloromethylation of the parent 1H-pyrrolo[2,3-b]pyridine.[5]

Protocol 1: Chloromethylation of 1H-pyrrolo[2,3-b]pyridine

This protocol outlines a general procedure for the synthesis of this compound hydrochloride.

Core Principle: This reaction is a Friedel-Crafts type alkylation where the pyrrolo[2,3-b]pyridine ring acts as the nucleophile and a chloromethylating agent serves as the electrophile.[8][9] The use of a Lewis acid catalyst is often necessary to enhance the electrophilicity of the chloromethylating agent.[5]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start 1H-pyrrolo[2,3-b]pyridine Mix Combine reactants under inert atmosphere (N2) Start->Mix Reagents Chloromethyl methyl ether Lewis Acid (e.g., ZnCl2) Anhydrous Solvent Reagents->Mix Stir Stir at controlled temperature (e.g., 0°C to RT) Mix->Stir Quench Quench reaction (e.g., with ice-water) Stir->Quench Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry organic layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify Final This compound hydrochloride Purify->Final G cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Azaindole This compound Combine Combine reactants Azaindole->Combine Amine Amine-containing Fragment (R-NHR') Amine->Combine Base Base (e.g., K2CO3, DIPEA) Base->Combine Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Combine Heat Heat to reaction temperature (e.g., 60-80°C) Combine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous work-up & Extraction Monitor->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Coupled Kinase Inhibitor Precursor Purify->Product

Sources

Application Notes & Protocols for the Buchwald-Hartwig Amination of Pyrrolopyridine Cores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyrrolopyridines

The pyrrolopyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active compounds, particularly kinase inhibitors.[1][2] The introduction of an amino group onto this core structure is a critical step in the synthesis of these high-value molecules, as it provides a key vector for modulating potency, selectivity, and pharmacokinetic properties.[3][4][5]

Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by the electronic nature of the substrate, making them ill-suited for the complex and often sensitive pyrrolopyridine system.[6][7] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a robust, versatile, and highly efficient method for constructing C(sp²)–N bonds under relatively mild conditions.[6][8][9][10]

These application notes serve as a comprehensive guide for researchers, offering an in-depth look at the mechanistic underpinnings of the Buchwald-Hartwig reaction as applied to pyrrolopyridine substrates. We provide field-tested insights, detailed experimental protocols, and a systematic troubleshooting guide to empower scientists in the successful synthesis of novel aminopyrrolopyridine derivatives.

The Catalytic Heart: Mechanism and Key Parameters

The success of a Buchwald-Hartwig amination hinges on the interplay of the palladium catalyst, a carefully selected phosphine ligand, a suitable base, and the solvent system. Understanding the catalytic cycle is paramount for rational protocol design and troubleshooting.[11]

The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[6][12]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine Complex OA_complex->Amine_complex Amine Coordination (HNR¹R²) Amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex Amine_complex->Amido_complex Deprotonation (+ Base, - BH⁺X⁻) Amido_complex->Pd0 Reductive Elimination product_out Ar-NR¹R² (Product) Amido_complex->product_out ArX Pyrrolopyridine-X Amine R¹R²NH Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Palladium Source & Ligand: A Synergistic Duo

The choice of palladium source and, more critically, the phosphine ligand, dictates the reaction's efficiency and scope.[13] While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern protocols increasingly rely on pre-formed palladium "precatalysts" (e.g., G4-Pd precatalysts). These are air-stable complexes that rapidly generate the active Pd(0) species in solution, leading to more reproducible results.[14]

Expert Insight: For electron-rich, N-heterocyclic substrates like pyrrolopyridines, the pyridine nitrogen can act as a competing ligand, poisoning the palladium catalyst. To overcome this, bulky, electron-rich biarylphosphine ligands are essential.[15] These ligands promote the formation of a monoligated Pd(0) complex, accelerate the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[15][16]

Ligand Type Common Examples Application Notes for Pyrrolopyridines
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosWorkhorses for Heterocycles. Excellent for coupling both primary and secondary amines with chloro- and bromo-pyrrolopyridines. BrettPhos is often superior for primary amines.[12][16]
Ferrocene-based JosiphosCan be effective, particularly in reactions where bidentate coordination is beneficial to prevent side reactions like β-hydride elimination.[15]
N-Heterocyclic Carbenes (NHCs) IPr, SPhosStrong σ-donors that form very stable Pd complexes.[17] Useful for particularly challenging couplings, including those involving aryl chlorides.[18]
The Base: More Than a Proton Sponge

The base plays a crucial role beyond simply deprotonating the amine. It is involved in the formation of the key palladium-amido intermediate. The choice of base is highly dependent on the solvent and the functional group tolerance of the substrates.[19][20]

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), and Potassium tert-butoxide (KOtBu) are the most common.[14] They are highly effective but can be incompatible with base-sensitive functional groups like esters.[12]

  • Weaker Inorganic Bases: Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are used for sensitive substrates.[6] These reactions often require higher temperatures or more active catalyst systems to achieve reasonable rates.[18]

Expert Insight: In non-polar solvents like toluene, an anionic base (like an alkoxide) is required to efficiently deprotonate the palladium-amine complex.[20] For substrates with acidic protons (e.g., free -OH, -NH₂), a strong silylamide base like LiHMDS can sometimes provide better results and proton tolerance.[12]

The Solvent: The Reaction's Environment

The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Aprotic solvents are standard.

  • Aromatic Hydrocarbons: Toluene, Xylenes. Generally excellent choices, especially for reactions at higher temperatures.[21]

  • Ethers: Dioxane, Tetrahydrofuran (THF), tert-Butyl methyl ether (t-BuOMe). Common choices that often give good results.[12] Note that chlorinated solvents and coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.[14]

Experimental Protocols: A Step-by-Step Guide

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use. All reactions must be set up under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

General Protocol for Amination of a Chloro-Pyrrolopyridine

This protocol details the coupling of a model chloro-pyrrolopyridine with a secondary aliphatic amine, a common transformation in medicinal chemistry programs.

Materials & Reagents:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • XPhos Pd G4 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-1H-pyrrolo[2,3-b]pyridine, XPhos Pd G4, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the pyrrolidine.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction vessel to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-(pyrrolidin-1-yl)-1H-pyrrolo[2,3-b]pyridine.[1]

Protocol for Amination with a Primary Amine using a Weaker Base

This protocol is adapted for substrates that may be sensitive to strong alkoxide bases.

Materials & Reagents:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • BrettPhos Pd G3 (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • Anhydrous Dioxane (degassed)

Procedure:

  • Reaction Setup: In a glovebox, add 5-bromo-1H-pyrrolo[2,3-b]pyridine, BrettPhos Pd G3, and finely ground K₂CO₃ to a vial with a stir bar.

  • Reagent Addition: Add anhydrous dioxane, followed by benzylamine.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a heating block set to 110 °C.

  • Monitoring & Work-up: Follow steps 5-8 from the general protocol above, using water to quench the reaction instead of NH₄Cl solution.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.[1][22][23]

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion Inactive Catalyst: Oxygen or moisture contamination.Ensure all reagents are anhydrous and solvents are properly degassed. Use fresh catalyst/precatalyst.
Poor Ligand Choice: Ligand is not bulky/electron-rich enough for the substrate.Switch to a more appropriate ligand (e.g., from P(t-Bu)₃ to XPhos or RuPhos for a heteroaryl chloride).
Insufficient Temperature: Reaction is too slow at the set temperature.Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C).
Base Incompatibility: Base is not strong enough or is sterically hindered.Switch to a stronger base (e.g., K₂CO₃ to NaOtBu) if the substrate allows.
Hydrodehalogenation β-Hydride Elimination: Common with primary amines.Use a bulkier ligand (e.g., BrettPhos) designed to suppress this pathway.[12]
(Halogen replaced by H)Water Contamination: Can lead to protodehalogenation.Rigorously dry all reagents and solvents.
Starting Material Dimerization Reaction Rate Mismatch: Reductive elimination is slow compared to oxidative addition.Lower the reaction temperature. Consider a different ligand that promotes faster reductive elimination.[1]
Poor Regioselectivity Similar Reactivity of Halides: (e.g., in a 2,4-dichloropyrrolopyridine).Oxidative addition rates are generally C-I > C-Br > C-Cl.[24] Exploit this by using a brominated analog if possible. For di-chloro substrates, the C2 position is often more reactive; fine-tune conditions (lower temp, specific ligand) to enhance selectivity.[25]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of pyrrolopyridine cores in pharmaceutical and materials science research.[1] Success in these complex systems is not merely about following a recipe but about understanding the causal relationships between catalyst, ligand, base, and substrate. By leveraging the mechanistic insights and practical protocols outlined in this guide, researchers can confidently navigate the challenges of C-N bond formation on N-rich heterocycles, accelerating the discovery of novel and impactful molecules.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(15), 9383-9391. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21543–21551. Available at: [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768-813. Available at: [Link]

  • ResearchGate. (2019). POP‐type ligands used in the Buchwald–Hartwig amination. Available at: [Link]

  • Royal Society of Chemistry. (2011). Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Chemical Communications. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Available at: [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12259-71. Available at: [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]

  • Royal Society of Chemistry. (2016). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Available at: [Link]

  • MDPI. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for Nitrogen Protection of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Protection for 7-Azaindole

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] The pyrrole nitrogen (N-1) of the 7-azaindole nucleus is a key site for strategic functionalization, but its reactivity can also interfere with desired chemical transformations at other positions of the bicyclic system. Therefore, the judicious use of nitrogen protecting groups is paramount for the successful synthesis of complex 7-azaindole derivatives.

This guide provides a detailed overview of common and effective protecting group strategies for the 1H-pyrrolo[2,3-b]pyridine nitrogen. We will delve into the rationale behind the selection of specific protecting groups, provide step-by-step protocols for their installation and removal, and discuss their influence on the subsequent reactivity of the 7-azaindole core.

Core Principles of Protecting Group Selection

The choice of a suitable protecting group for the 7-azaindole nitrogen is dictated by several factors, including the overall synthetic strategy, the stability of the protecting group to various reaction conditions, and the ease and selectivity of its removal. An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to the reaction conditions planned for subsequent synthetic steps.

  • Readily removable in high yield under conditions that do not affect other functional groups in the molecule (orthogonality).

  • Inert to the reagents used in subsequent transformations.

  • Capable of modulating the reactivity of the 7-azaindole ring system when necessary.

The following sections will explore specific protecting groups that have proven to be highly effective in the synthesis of 7-azaindole derivatives, with a focus on sulfonyl, silyl ether, and acyl protecting groups.

Sulfonyl Protecting Groups: Robust Guardians for Diverse Transformations

Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are among the most common and robust protecting groups for the 7-azaindole nitrogen.[3] Their strong electron-withdrawing nature significantly reduces the nucleophilicity of the pyrrole nitrogen and modulates the electronic properties of the entire ring system, which can be advantageous for certain transformations like regioselective C-H functionalization.[4][5][6][7]

Causality Behind Experimental Choices: Why Sulfonyl Groups?

The electron-withdrawing effect of the sulfonyl group deactivates the pyrrole ring towards electrophilic attack, thereby preventing unwanted side reactions. This deactivation also facilitates regioselective functionalization at specific positions, for instance, promoting C-3 sulfenylation.[4][6] Furthermore, the steric bulk of the sulfonyl group can influence the regioselectivity of certain reactions.

Experimental Workflow for N-Sulfonylation and Deprotection

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Start Start 7-Azaindole 1H-Pyrrolo[2,3-b]pyridine Start->7-Azaindole Base_Solvent Deprotonation with a suitable base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) 7-Azaindole->Base_Solvent Sulfonyl_Chloride Addition of Sulfonyl Chloride (e.g., TsCl, BsCl) Base_Solvent->Sulfonyl_Chloride Reaction Stirring at room temperature or gentle heating Sulfonyl_Chloride->Reaction Workup_Purification Aqueous workup and purification (e.g., chromatography) Reaction->Workup_Purification N_Protected N-Sulfonyl-7-azaindole Workup_Purification->N_Protected Start_Dep N-Sulfonyl-7-azaindole Base_Methanol Treatment with a base (e.g., Cs₂CO₃, NaOH, KOH) in a protic solvent (e.g., MeOH, EtOH) Start_Dep->Base_Methanol Reaction_Dep Stirring at room temperature or reflux Base_Methanol->Reaction_Dep Workup_Purification_Dep Aqueous workup and purification Reaction_Dep->Workup_Purification_Dep Deprotected 1H-Pyrrolo[2,3-b]pyridine Workup_Purification_Dep->Deprotected

Caption: General workflow for the protection and deprotection of 7-azaindole with sulfonyl groups.

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

This protocol describes a general procedure for the N-benzenesulfonylation of 7-azaindole.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Benzenesulfonyl chloride (BsCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 7-azaindole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.

  • Let the reaction mixture warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Deprotection of 1-(Tosyl)-1H-pyrrolo[2,3-b]pyridine

This protocol details a mild and efficient method for the removal of the tosyl group using cesium carbonate.[8][9]

Materials:

  • 1-(Tosyl)-1H-pyrrolo[2,3-b]pyridine

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 1-(tosyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a mixture of THF and MeOH (e.g., 2:1 v/v), add cesium carbonate (3.0 equivalents).

  • Stir the reaction mixture at room temperature. The deprotection of azaindoles is often rapid, typically complete within 0.5 to 2 hours.[8] Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary to yield pure 1H-pyrrolo[2,3-b]pyridine.

Protecting GroupIntroduction ConditionsDeprotection ConditionsYield (Introduction)Yield (Deprotection)References
Tosyl (Ts) TsCl, NaH, DMF, 0 °C to rtCs₂CO₃, THF/MeOH, rtGood to ExcellentQuantitative[4][8]
Benzenesulfonyl (Bs) BsCl, NaH, DMF, 0 °C to rtNaOH, MeOH, reflux~99%Good to Excellent[10]

SEM Protecting Group: A Dual Role in Protection and Activation

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another valuable protecting group for the 7-azaindole nitrogen. It offers the advantage of being removable under conditions that are orthogonal to many other protecting groups. Interestingly, the SEM group can also act as an activating group, facilitating nucleophilic aromatic substitution on the 7-azaindole ring system.[11]

Causality Behind Experimental Choices: The Versatility of SEM

The SEM group is stable to a wide range of nucleophilic and basic conditions. Its removal is typically achieved under acidic conditions (e.g., TBAF with an acid source or strong acid) which cleaves the silyl ether and leads to the release of formaldehyde and ethylene. This unique deprotection mechanism provides an orthogonal strategy to base-labile or hydrogenation-sensitive groups. However, the release of formaldehyde during deprotection can sometimes lead to side reactions, which is a critical consideration.[12]

Experimental Workflow for N-SEM Protection and Deprotection

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Start Start 7-Azaindole 1H-Pyrrolo[2,3-b]pyridine Start->7-Azaindole Base_Solvent Deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., DMF) 7-Azaindole->Base_Solvent SEM_Chloride Addition of SEM-Cl Base_Solvent->SEM_Chloride Reaction Stirring at 0 °C to room temperature SEM_Chloride->Reaction Workup_Purification Aqueous workup and purification Reaction->Workup_Purification N_Protected N-SEM-7-azaindole Workup_Purification->N_Protected Start_Dep N-SEM-7-azaindole Acid_Fluoride Treatment with a fluoride source (e.g., TBAF) or strong acid (e.g., HCl) Start_Dep->Acid_Fluoride Reaction_Dep Stirring at room temperature or heating Acid_Fluoride->Reaction_Dep Workup_Purification_Dep Aqueous workup and purification Reaction_Dep->Workup_Purification_Dep Deprotected 1H-Pyrrolo[2,3-b]pyridine Workup_Purification_Dep->Deprotected

Caption: General workflow for the protection and deprotection of 7-azaindole with the SEM group.

Protocol 3: Synthesis of 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (N-SEM-7-azaindole)

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 7-azaindole (1.0 equivalent) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography on silica gel to obtain N-SEM-7-azaindole.

Protocol 4: Deprotection of N-SEM-7-azaindole

Materials:

  • N-SEM-7-azaindole

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Hydrochloric acid (HCl), concentrated or as a solution in dioxane

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Method A: Fluoride-Mediated Deprotection

  • Dissolve N-SEM-7-azaindole (1.0 equivalent) in THF.

  • Add TBAF (2.0-3.0 equivalents) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC. The reaction time can vary significantly.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by chromatography as needed.

Method B: Acid-Mediated Deprotection

  • Dissolve N-SEM-7-azaindole (1.0 equivalent) in a suitable solvent such as DCM or methanol.

  • Add a strong acid such as concentrated HCl or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until completion as indicated by TLC.

  • Carefully neutralize the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract with a suitable organic solvent, dry, and concentrate.

  • Purify the product by chromatography.

Acyl Protecting Groups: A Mild and Readily Cleavable Option

Acyl groups, such as acetyl (Ac), offer a milder protection strategy for the 7-azaindole nitrogen. They are particularly useful when subsequent reaction conditions are not strongly basic or acidic.

Causality Behind Experimental Choices: The Utility of Acyl Protection

N-acetylation is a straightforward reaction and the acetyl group can be easily removed under basic conditions, such as hydrolysis with a mild base. This makes it a useful protecting group when orthogonality to acid-labile groups is required.

Protocol 5: Synthesis of 1-Acetyl-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established procedures for N-acetylation.[13]

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Acetic anhydride

  • Pyridine or triethylamine (optional, as a base and/or solvent)

  • Dichloromethane (DCM) (optional, as a solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7-azaindole (1.0 equivalent) in acetic anhydride (can be used as both reagent and solvent) or in a mixture of DCM and pyridine.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water or a saturated aqueous NaHCO₃ solution to quench the excess acetic anhydride.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 1-acetyl-1H-pyrrolo[2,3-b]pyridine, which can be further purified by recrystallization or chromatography if necessary.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple reactive sites, the use of orthogonal protecting groups is crucial. Orthogonal protecting groups are those that can be removed in the presence of each other under distinct reaction conditions. For example, a base-labile acyl group on one nitrogen and an acid-labile SEM group on another nitrogen would constitute an orthogonal protecting group strategy. The selection of an orthogonal set of protecting groups requires careful planning of the entire synthetic route.[14][15]

Conclusion

The strategic protection of the 1H-pyrrolo[2,3-b]pyridine nitrogen is a fundamental aspect of the synthesis of its diverse and medicinally important derivatives. This guide has provided a detailed overview of some of the most effective protecting group strategies, including the use of robust sulfonyl groups, the versatile SEM group, and the mild acyl groups. The provided protocols are intended to serve as a practical resource for researchers in the field of organic and medicinal chemistry. The choice of the optimal protecting group will always be context-dependent, and a thorough understanding of the principles outlined herein will enable the rational design of efficient and successful synthetic routes towards novel 7-azaindole-based molecules.

References

  • Selective N7 Alkylation of 7-Azaindazoles. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(55), 33363–33367. [Link]

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 13636–13679. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (2021). ChemRxiv. [Link]

  • Pyrrole Protection. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. [Link]

  • Regioseletive C–H functionalization of 7-azaindoles. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

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  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. (2020). RSC Publishing. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Biological activity and material applications of 7-azaindole derivatives. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

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The Strategic Application of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

In the landscape of contemporary drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." Its structural resemblance to the endogenous purine bases allows it to function as a versatile hinge-binding motif for a multitude of protein kinases, which are pivotal regulators of cellular processes and frequently implicated in the pathogenesis of cancer and inflammatory diseases.[1][2] The strategic introduction of a nitrogen atom into the indole ring system modulates the scaffold's electronic properties, enhancing its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. This unique characteristic has propelled the 7-azaindole core into the structures of numerous clinical candidates and approved drugs.

This application note focuses on a particularly valuable derivative: 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine. The incorporation of a reactive chloromethyl group at the 4-position transforms the 7-azaindole scaffold into a potent electrophilic building block. This functional handle provides a direct and efficient avenue for the introduction of diverse side chains through nucleophilic substitution reactions, enabling the systematic exploration of the chemical space around the core and the optimization of target affinity and pharmacokinetic properties. Herein, we provide detailed protocols and technical insights into the utilization of this key intermediate in the synthesis of potent kinase inhibitors.

The Role of this compound as a Key Synthetic Intermediate

The chloromethyl group at the C4 position of the 7-azaindole nucleus is analogous to a benzylic chloride, rendering it highly susceptible to SN2 displacement by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the facile construction of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

The rationale behind employing this intermediate is rooted in efficiency and modularity. Starting from a common precursor, medicinal chemists can rapidly generate a library of analogues by varying the nucleophilic coupling partner. This parallel synthesis approach is invaluable in the hit-to-lead and lead optimization phases of drug discovery, where the systematic probing of structure-activity relationships (SAR) is paramount.

Below, we present a generalized workflow for the utilization of this compound in the synthesis of kinase inhibitors.

G start This compound reaction Nucleophilic Substitution (SN2) start->reaction nucleophile Diverse Nucleophiles (Amines, Thiols, Alcohols, etc.) nucleophile->reaction intermediate 4-Substituted-methyl-7-azaindole Intermediate reaction->intermediate optimization Further Synthetic Elaboration (e.g., Suzuki, Buchwald-Hartwig) intermediate->optimization final_compounds Library of Final Compounds intermediate->final_compounds optimization->final_compounds screening Biological Screening (Kinase Assays, Cellular Assays) final_compounds->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Figure 1: General workflow for library synthesis.

Experimental Protocols: Synthesis of 4-Substituted 7-Azaindole Derivatives

The following protocols are provided as a guide for the nucleophilic substitution reactions of this compound. These procedures are based on established methodologies for similar electrophilic pyridine derivatives and should be optimized for specific substrates.[3][4]

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperazine)

This protocol details the synthesis of 4-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine derivatives, a common structural motif in kinase inhibitors.

Materials:

  • This compound

  • Piperazine (or a suitable mono-protected derivative)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of piperazine (2.0 equivalents) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (2.5 equivalents).

  • To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine derivative.

Expert Commentary: The use of an excess of piperazine helps to minimize the formation of the bis-alkylated byproduct. If a mono-protected piperazine (e.g., Boc-piperazine) is used, a stoichiometric amount of the amine can be employed. The choice of base and solvent may require optimization depending on the nucleophilicity and solubility of the amine.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol describes the synthesis of 4-((alkylthio)methyl)- or 4-((arylthio)methyl)-1H-pyrrolo[2,3-b]pyridine derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, ethanethiol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium thiomethoxide (NaSMe)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the thiolate.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Expert Commentary: Thiolates are potent nucleophiles, and these reactions are typically efficient. The use of a strong base like sodium hydride requires an inert atmosphere and careful handling. Alternatively, pre-formed thiolates or weaker bases such as potassium carbonate can be used, which may require heating.

Biological Applications and Targeted Signaling Pathways

Derivatives of this compound have demonstrated significant inhibitory activity against a range of protein kinases implicated in oncology and immunology. The 4-substituted methyl group often extends into a solvent-exposed region of the kinase active site, allowing for the introduction of various functionalities to enhance potency and selectivity, or to modulate physicochemical properties.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity and inflammation.[5][6] Dysregulation of this pathway is associated with autoimmune diseases and myeloproliferative neoplasms. Several 7-azaindole-based compounds have been developed as potent JAK inhibitors.[1][7]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor 7-Azaindole Inhibitor (derived from 4-chloromethyl precursor) inhibitor->jak Inhibition

Figure 2: Simplified JAK-STAT signaling pathway and the point of intervention.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis.[8][9] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets.[8][10] The 7-azaindole scaffold has been successfully employed in the design of potent Aurora kinase inhibitors.[11]

G aurora Aurora Kinase substrates Mitotic Substrates (e.g., Histone H3, TPX2) aurora->substrates Phosphorylation aneuploidy Aneuploidy & Cell Death aurora->aneuploidy Dysregulation leads to mitosis Proper Mitotic Progression substrates->mitosis inhibitor 7-Azaindole Inhibitor inhibitor->aurora Inhibition

Figure 3: Role of Aurora kinases in mitosis and inhibition by 7-azaindole derivatives.

Quantitative Data Summary: Biological Activities of 7-Azaindole Derivatives

The following table summarizes the in vitro activities of selected 7-azaindole derivatives against various protein kinases. This data highlights the therapeutic potential of compounds derived from this versatile scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrrolo[2,3-b]pyridine DerivativeJAK21[1]
Pyrrolo[2,3-b]pyridine DerivativeJAK35[1]
Azaindole-based InhibitorAurora B0.38[11]
Azaindole-based InhibitorAurora C1.5[11]
1H-pyrrolo[2,3-b]pyridine DerivativeFGFR17[12][13]
1H-pyrrolo[2,3-b]pyridine DerivativeFGFR29[12][13]
1H-pyrrolo[2,3-b]pyridine DerivativeFGFR325[12][13]
Peficitinib (6j)JAK30.71[7]
Peficitinib (6j)JAK13.9[7]
Peficitinib (6j)JAK25.0[7]
Tofacitinib (6f)JAK33.3[7]
Tofacitinib (6f)JAK220[7]
Tofacitinib (6f)JAK1110[7]
Pexidartinib (4e)CSF1R13[7]

Conclusion

This compound stands out as a high-value, reactive intermediate for the synthesis of medicinally relevant compounds, particularly protein kinase inhibitors. Its utility is derived from the privileged nature of the 7-azaindole scaffold and the synthetic versatility afforded by the 4-chloromethyl group. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this building block in their quest for novel therapeutics. The continued exploration of the chemical space accessible from this intermediate promises to yield new generations of targeted therapies for a host of human diseases.

References

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  • Fjelland, K. E., Tran, T. H., Fenne, I. K., Jørgensen, K. M., Meås, A. H., Larsen, M. S., ... & Engh, R. A. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Retrieved from [Link]

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  • Yin, L., Faris, J. E., Al-Khafaji, K., & Abd El-Karim, S. S. (2023). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers. Retrieved from [Link]

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Application Notes & Protocols: Strategic Synthesis of Potent FGFR Inhibitors Utilizing the 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Aberrant FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, survival, differentiation, and migration.[1][2] The binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs, a process facilitated by heparan sulfate proteoglycans (HSPGs) as cofactors, induces receptor dimerization and transphosphorylation of specific tyrosine residues within the intracellular kinase domains.[2][3] This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for normal embryonic development and adult tissue homeostasis.[1][4]

However, genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFR genes are potent oncogenic drivers in a variety of human cancers, including breast, lung, gastric, and bladder cancers.[1][5] This dysregulation leads to constitutive kinase activity, promoting uncontrolled tumor growth, angiogenesis, and therapeutic resistance.[6] Consequently, the development of small-molecule inhibitors that selectively target the ATP-binding site of FGFRs has emerged as a highly promising therapeutic strategy.[7][8]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel FGFR inhibitors using 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine, a versatile and strategically important chemical building block. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in kinase inhibitor design, known for its ability to form critical hydrogen bond interactions with the hinge region of the kinase domain, while the reactive chloromethyl group provides a convenient handle for introducing diverse chemical moieties to explore the inhibitor's structure-activity relationship (SAR).[9][10]

The FGFR Signaling Cascade

Upon ligand binding and dimerization, activated FGFRs phosphorylate the adaptor protein FRS2α (FGFR Substrate 2α).[4][11] Phosphorylated FRS2α serves as a docking platform for the recruitment of GRB2-SOS complexes, which in turn activate RAS, triggering the MAPK cascade (RAF-MEK-ERK).[1][4] Simultaneously, FRS2α can recruit GAB1, which activates the PI3K-AKT pathway, promoting cell survival. Understanding this network is critical for evaluating the downstream effects of synthesized inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization HSPG HSPG HSPG->FGFR Binding & Dimerization FRS2 FRS2α FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment PI3K PI3K FRS2->PI3K Activation RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 1: Simplified FGFR Signaling Pathway.

Synthetic Strategy: Leveraging this compound

The synthesis of potent and selective FGFR inhibitors often involves a modular approach where a hinge-binding core is connected to a linker and a solvent-front interacting moiety. This compound hydrochloride is an ideal starting material for this strategy.[12] The pyrrolopyridine core serves as the hinge-binder, while the chloromethyl group at the C4 position is a key electrophilic site, enabling facile nucleophilic substitution reactions to append various fragments designed to occupy the hydrophobic pocket of the FGFR ATP-binding site.

This protocol details a representative two-step synthesis:

  • Nucleophilic Substitution: Reaction of the chloromethyl group with a substituted aniline to form a key secondary amine linkage.

  • Suzuki-Miyaura Cross-Coupling: Functionalization of the pyridine ring (if a suitable handle like a bromine or chlorine atom is present on the starting material variant) to introduce additional diversity. For this protocol, we will focus on the primary substitution reaction which is the core application of the title compound.

Experimental Protocol: Synthesis of a Pyrrolopyridine-Aniline Derivative

This protocol describes the synthesis of a hypothetical but representative FGFR inhibitor intermediate, N-((1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-3,5-dimethoxyaniline.

Causality Behind Experimental Choices:

  • Reagents: 3,5-dimethoxyaniline is chosen as the nucleophile to introduce a moiety known to interact favorably in the solvent-exposed region of many kinase active sites. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

  • Solvent: Acetonitrile (ACN) is selected as a polar aprotic solvent, which effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the reaction.

  • Temperature: The reaction is performed at an elevated temperature (60 °C) to increase the reaction rate and ensure completion within a reasonable timeframe.

  • Purification: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Protocol:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq, e.g., 203 mg, 1.0 mmol).

  • Reagent Addition: Add 3,5-dimethoxyaniline (1.1 eq, 168 mg, 1.1 mmol) and diisopropylethylamine (DIPEA) (2.5 eq, 0.44 mL, 2.5 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) via syringe.

  • Reaction Conditions: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 60 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloromethyl compound is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to yield the pure product.

Synthesis_Workflow A 1. Add Reactants to Flask - this compound·HCl - 3,5-Dimethoxyaniline - DIPEA B 2. Add Anhydrous Acetonitrile A->B C 3. Heat under N₂ at 60 °C B->C D 4. Monitor by TLC / LC-MS C->D E 5. Reaction Work-up - Concentrate - Extract with Ethyl Acetate - Wash (NaHCO₃, Brine) D->E Upon Completion F 6. Dry & Concentrate E->F G 7. Purify by Flash Chromatography F->G H Final Product G->H

Figure 2: General Synthetic Workflow.

Physicochemical Characterization of the Synthesized Inhibitor

Unambiguous structural confirmation and purity assessment are critical for ensuring that the biological data obtained are reliable. A combination of spectroscopic and chromatographic techniques should be employed.[13]

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The resulting spectra should be consistent with the proposed structure of the synthesized compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the compound's mass-to-charge ratio, which is used to confirm its elemental composition and molecular weight.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[15] A pure sample should ideally show a single major peak when monitored at a suitable UV wavelength (e.g., 254 nm).

Representative Analytical Data

The following table summarizes the expected characterization data for the hypothetical product, N-((1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-3,5-dimethoxyaniline.

Analysis Technique Expected Result
Identity ¹H NMR (400 MHz, DMSO-d₆)Peaks corresponding to aromatic protons of both rings, methylene linker protons (~4.5 ppm), methoxy group protons (~3.7 ppm), and N-H protons.
Identity ¹³C NMR (100 MHz, DMSO-d₆)Peaks corresponding to all unique carbon atoms in the molecule, including the characteristic methoxy carbons (~55 ppm) and methylene carbon (~48 ppm).
Molecular Weight HRMS (ESI+)Calculated m/z for C₁₆H₁₈N₃O₂ [M+H]⁺: 284.1394; Found: 284.1399 ± 5 ppm.
Purity HPLC (UV, 254 nm)>95% purity, single major peak.

In Vitro Biological Evaluation Protocols

Once synthesized and characterized, the compound must be evaluated for its biological activity against its intended target, FGFR. This involves a tiered approach, starting with biochemical assays and progressing to cell-based models.

Protocol: Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the synthesized compound against recombinant FGFR kinase domains and calculate its half-maximal inhibitory concentration (IC₅₀).

Principle: This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific FGFR isoform (e.g., FGFR1, FGFR2).[16] Non-isotopic methods, such as those using a horseradish peroxidase-coupled anti-phosphotyrosine antibody in an ELISA format, are common and provide sensitive detection.[16]

Methodology:

  • Plate Coating: Coat a 96-well microplate with a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in an appropriate buffer (e.g., containing DMSO, final DMSO concentration should be <1%).

  • Kinase Reaction:

    • Add recombinant human FGFR1 (or other isoforms) enzyme to each well.

    • Add the serially diluted test compound to the wells.

    • Initiate the kinase reaction by adding an ATP solution.

    • Incubate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and wash the plate to remove ATP and unbound reagents.

    • Add a phosphotyrosine-specific monoclonal antibody conjugated to HRP.

    • After incubation and washing, add a colorimetric HRP substrate (e.g., TMB).

    • Stop the color development with an acid solution and measure the absorbance at 450 nm.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Target Engagement and Proliferation Assay

Objective: To assess the compound's ability to inhibit FGFR signaling within a cellular context and reduce the proliferation of cancer cells dependent on FGFR signaling.

Cell Line Selection: Use a cancer cell line with a known FGFR alteration, such as the MDA-MB-453 breast cancer line (FGFR4 overexpression) or lung cancer lines with FGFR1 amplification.[6][11]

Part A: Target Engagement (Western Blot)

  • Cell Treatment: Seed the selected cancer cells and allow them to adhere. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Lysis: Lyse the cells and quantify the protein concentration in the lysates.

  • Western Blot:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FGFR (p-FGFR), total FGFR, phospho-FRS2α (p-FRS2α), and phospho-ERK (p-ERK). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A potent inhibitor should show a dose-dependent decrease in the phosphorylation of FGFR, FRS2α, and ERK, without affecting the total protein levels.

Part B: Cell Viability/Proliferation Assay

  • Cell Seeding: Seed the selected cancer cells in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

  • Data Analysis: Calculate the percentage of viability relative to vehicle-treated control cells and determine the IC₅₀ value for cell proliferation.

Representative Biological Data
Assay Target / Cell Line Metric Hypothetical Result
Biochemical AssayFGFR1 KinaseIC₅₀9 nM
Biochemical AssayFGFR2 KinaseIC₅₀25 nM
Biochemical AssayVEGFR2 KinaseIC₅₀>1000 nM (for selectivity)
Cell ProliferationLung Cancer (FGFR1 amp)IC₅₀150 nM
Target EngagementLung Cancer (FGFR1 amp)Western BlotDose-dependent reduction in p-FRS2α and p-ERK at concentrations ≥ 100 nM

Conclusion

This compound is a highly valuable building block for the efficient synthesis of FGFR inhibitors. The protocols outlined in this guide provide a robust framework for the chemical synthesis, physicochemical characterization, and biological evaluation of novel compounds based on this scaffold. By systematically applying these methods, researchers can effectively synthesize and validate new therapeutic candidates for cancers driven by aberrant FGFR signaling.

References

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
  • Fibroblast growth factor receptor . Wikipedia. Available at: [Link]

  • The Fibroblast Growth Factor signaling pathway . PMC - PubMed Central. Available at: [Link]

  • Cellular Signaling by Fibroblast Growth Factors (FGFs) and Their Receptors (FGFRs) in Male Reproduction . Endocrine Reviews | Oxford Academic. Available at: [Link]

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer . AACR Journals. Available at: [Link]

  • Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing . PubMed. Available at: [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028 . ACS Publications. Available at: [Link]

  • FGFR2 Kinase Inhibitor Screening Assay Kit . Creative Diagnostics. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . RSC Publishing. Available at: [Link]

  • In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models . PLOS ONE. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . UQ eSpace. Available at: [Link]

  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach . MDPI. Available at: [Link]

  • Synthesis of promiscuous ALK2 inhibitors . openlabnotebooks.org. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . PMC - PubMed Central. Available at: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs . PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . Semantic Scholar. Available at: [Link]

  • Small Molecule Structure Characterisation . La Trobe University. Available at: [Link]

  • Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites . ResearchGate. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates . PMC - NIH. Available at: [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices . PMC - NIH. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development . Technology Networks. Available at: [Link]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma . PubMed. Available at: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds . ResearchGate. Available at: [Link]

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile . J&K Scientific. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors . PMC - PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 4-(chloromethyl)-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial building block in medicinal chemistry, particularly for kinase inhibitors, a reliable and high-yielding synthesis of this compound is paramount.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you in your synthetic endeavors.

Understanding the Synthetic Landscape

The synthesis of this compound is not without its challenges. The electron-deficient nature of the pyridine ring in the 7-azaindole core can render many classical indole syntheses low-yielding.[3] Furthermore, the chloromethylation step itself is often accompanied by side reactions that can significantly reduce the yield and purity of the desired product.[4][5]

This guide will focus on the most common synthetic strategies and the specific issues that can arise with each.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in Direct Chloromethylation

Question: I am attempting a direct chloromethylation of 1H-pyrrolo[2,3-b]pyridine using formaldehyde and HCl (Blanc-type reaction), but my yields are consistently low, and I observe a significant amount of a high-molecular-weight byproduct. What is happening and how can I improve this?

Answer:

Low yields in Blanc-type chloromethylations of electron-rich aromatic and heteroaromatic compounds are often due to the formation of diarylmethane side products.[5][6] This occurs when the initially formed chloromethylated product reacts with another molecule of the starting material in a Friedel-Crafts-type alkylation. The acidic conditions and elevated temperatures typically employed in this reaction can promote this side reaction.

Troubleshooting & Optimization:

  • Temperature Control: Higher temperatures tend to favor the formation of the diarylmethane byproduct.[5] It is crucial to maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Reagent Stoichiometry: Using a large excess of the chloromethylating agent and the starting material can be a double-edged sword. While it can drive the reaction to completion, it can also increase the concentration of the reactive intermediates, leading to more side products. A careful optimization of the stoichiometry is recommended.

  • Choice of Chloromethylating Agent: Instead of the traditional formaldehyde/HCl system, consider using a milder and more controlled chloromethylating agent like chloromethyl methyl ether (MOM-Cl).[6] However, be aware of the high carcinogenicity of bis(chloromethyl) ether which can be a byproduct of some chloromethylation reactions.[6]

  • Catalyst Selection: The choice of Lewis acid catalyst is critical. Zinc chloride (ZnCl₂) is a commonly used and effective catalyst for chloromethylation as it is less likely to promote the subsequent Friedel-Crafts alkylation compared to stronger Lewis acids.[6][7]

Workflow for Optimizing Direct Chloromethylation:

Caption: Troubleshooting workflow for low yields in direct chloromethylation.

Issue 2: Poor Regioselectivity in the Chloromethylation Step

Question: I am observing the formation of other chlorinated isomers in addition to the desired 4-(chloromethyl) product. How can I improve the regioselectivity of the reaction?

Answer:

The pyrrolo[2,3-b]pyridine system has multiple potential sites for electrophilic substitution. While the 4-position is often favored, substitution at other positions on the pyridine or pyrrole ring can occur, leading to a mixture of isomers and complicating purification.

Troubleshooting & Optimization:

  • Protecting Groups: The use of a protecting group on the pyrrole nitrogen, such as a tosyl (Ts) or a Boc group, can influence the regioselectivity of the chloromethylation. The protecting group can sterically hinder certain positions and electronically modify the reactivity of the ring system.

  • Directed Metalation: A more controlled approach to achieving high regioselectivity is through directed metalation. This involves using a directing group to deprotonate a specific position on the ring with a strong base (e.g., LDA), followed by quenching with an electrophilic chlorine source. This method offers excellent control over the position of functionalization.

  • Reaction Conditions: The choice of solvent and temperature can also influence regioselectivity. Non-polar solvents may favor substitution at certain positions over others.

Issue 3: Instability of the Product

Question: My purified this compound seems to be degrading over time, even when stored. What is the cause of this instability and how can I mitigate it?

Answer:

The 4-(chloromethyl) group is a reactive benzylic-type halide. This makes the compound susceptible to decomposition, especially in the presence of nucleophiles, light, or elevated temperatures. The pyrrole nitrogen can also participate in intermolecular reactions, leading to polymerization or the formation of colored impurities.

Troubleshooting & Optimization:

  • Storage Conditions: The product should be stored as a hydrochloride salt, which is generally more stable and less prone to decomposition.[8] Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Purification: Ensure that the final product is free from any residual acid or base from the workup, as these can catalyze decomposition. Purification by flash chromatography on silica gel should be performed quickly, and the product-containing fractions should be concentrated at low temperatures.

  • Immediate Use: Due to its inherent reactivity, it is often best to use this compound immediately after synthesis and purification in the subsequent reaction step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic approaches include:

  • Direct Chloromethylation of 1H-pyrrolo[2,3-b]pyridine: This is the most direct route but can suffer from low yields and side reactions as discussed in the troubleshooting section.[6]

  • Multi-step Synthesis from a Pre-functionalized Pyridine: A more controlled and often higher-yielding approach involves starting with a substituted pyridine and building the pyrrole ring. A common strategy is to start from a 4-methyl-2-aminopyridine derivative, which can then be converted to the corresponding 4-(hydroxymethyl) derivative, followed by chlorination.[9]

Q2: What analytical techniques are best for monitoring the reaction and characterizing the product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the progress of the reaction.

  • Product Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and assess purity. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

Q3: Are there any specific safety precautions I should take when working with chloromethylating agents?

A3: Yes, absolutely. Chloromethylating agents such as formaldehyde, HCl, and chloromethyl methyl ether are corrosive and/or carcinogenic.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I use other halogenating agents besides thionyl chloride for converting the 4-(hydroxymethyl) intermediate to the 4-(chloromethyl) product?

A4: Yes, other chlorinating agents can be used. For instance, cyanuric chloride in the presence of DMF has been reported as an alternative to thionyl chloride for the chlorination of similar hydroxymethyl pyridine derivatives.[10] This can sometimes offer milder reaction conditions and easier workup.

Key Experimental Protocols

Protocol 1: Chlorination of 4-(Hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine

This protocol assumes the synthesis of the 4-(hydroxymethyl) intermediate.

  • Preparation: To a solution of 4-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Data Summary Table:

ParameterRecommended ConditionRationale
Solvent Anhydrous DichloromethaneInert and allows for easy removal.
Temperature 0 °C to Room TemperatureControls the exothermicity of the reaction.
Equivalents of SOCl₂ 1.1 - 1.5Ensures complete conversion of the alcohol.
Workup Saturated NaHCO₃ (aq)Neutralizes excess thionyl chloride and HCl.
Reaction Mechanism: Chlorination with Thionyl Chloride

G cluster_0 Chlorination of 4-(Hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine A 4-(Hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine C Intermediate Chloro-sulfite Ester A->C + SOCl₂ B Thionyl Chloride (SOCl₂) D This compound C->D SNi reaction E SO₂ + HCl D->E Byproducts

Caption: Mechanism of chlorination using thionyl chloride.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Buy this compound hydrochloride (EVT-12031842). EvitaChem.
  • Technical Support Center: Improving Yield in 4-Azaindole Synthesis. Benchchem.
  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
  • New studies in aromatic chloromethyl
  • US3311602A - Process for the chloromethylation of aromatic hydrocarbons.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Blanc chloromethyl
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

Sources

Technical Support Center: Chlorination of 4-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chlorination of 4-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole-4-methanol). This molecule is a critical building block in pharmaceutical development, and its selective functionalization is paramount. Chlorination, while conceptually straightforward, presents numerous challenges due to the molecule's multiple reactive sites. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter in the lab. We will delve into the causality behind these side reactions and provide field-proven protocols to achieve your desired synthetic outcome.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems observed during the reaction. Each answer explains the underlying chemistry and provides actionable solutions.

Question 1: "I tried to chlorinate the pyridine ring, but my main product is 4-chloromethyl-1H-pyrrolo[2,3-b]pyridine. What happened?"

This is one of the most common outcomes, especially when using reagents traditionally employed for converting alcohols to alkyl halides.

Root Cause Analysis:

You have inadvertently performed a nucleophilic substitution on the primary alcohol rather than an electrophilic aromatic substitution on the pyridine ring. The hydroxymethyl group is highly susceptible to chlorination by reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1]

The mechanism involves the alcohol's oxygen atom attacking the sulfur (in SOCl₂), which, after a series of steps, transforms the hydroxyl into an excellent leaving group (a chlorosulfite). A chloride ion then displaces this group, often through an SN2 mechanism, to yield the chloromethyl product.[2][3] This reaction is typically much faster than the electrophilic chlorination of the electron-deficient pyridine ring.

Suggested Solutions:

  • Protect the Hydroxymethyl Group: Before attempting chlorination of the aromatic core, the alcohol must be protected. This masks its reactivity, allowing you to target the heterocyclic rings. See the Protocols section for a detailed procedure on TBDMS protection.

  • Change Your Chlorinating Agent: If your goal is aromatic chlorination, reagents like N-Chlorosuccinimide (NCS) are more appropriate as they are sources of electrophilic chlorine ("Cl⁺").[4][5] However, even with NCS, the unprotected alcohol can lead to complications.

Question 2: "My LCMS shows a product with M+28 mass units higher than my starting material, and I didn't get any chlorination. I used POCl₃ in DMF. What is this unexpected product?"

You have encountered the Vilsmeier-Haack reaction, a classic side reaction for electron-rich heterocycles when a formamide (like DMF) is used with POCl₃ or SOCl₂.[6][7] The product is the corresponding aldehyde (formylated product), not the chloride.

Mechanistic Insight:

First, DMF and POCl₃ react to form the "Vilsmeier reagent," a chloroiminium ion, which is a weak electrophile.[8][9] The highly electron-rich pyrrole ring of the 7-azaindole system then attacks this reagent. Subsequent hydrolysis during the aqueous workup yields the aldehyde. The pyrrole ring is significantly more nucleophilic than the pyridine ring, making it the primary site of attack.[10]

Corrective Actions:

  • Avoid DMF as a Solvent: When using POCl₃, SOCl₂, or similar reagents for chlorination, do not use DMF as the solvent. Opt for inert solvents like dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE).

  • Re-evaluate Your Reagent Choice: If the goal is chlorination, POCl₃ is often used to convert hydroxy-pyridines (pyridinones) to chloro-pyridines. For direct C-H chlorination of the pyridine ring in your substrate, this is not the ideal reagent. A better strategy involves N-oxidation of the pyridine followed by nucleophilic chlorination with POCl₃, though this adds steps and complexity.

Diagram: Vilsmeier-Haack Side Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack by Pyrrole Ring DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Azaindole 4-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine Intermediate Iminium Intermediate Azaindole->Intermediate + Vilsmeier Reagent Aldehyde Formylated Product (M+28) Intermediate->Aldehyde Hydrolysis (Workup)

Caption: Formation of the Vilsmeier reagent and subsequent formylation of the pyrrole ring.

Question 3: "My reaction is messy. I see multiple spots on TLC, including what appears to be di- and tri-chlorinated species. How can I improve selectivity?"

This issue points to over-chlorination, a common problem given the high reactivity of the pyrrole ring.

Root Cause Analysis:

The pyrrole moiety of the 7-azaindole scaffold is electron-rich and highly activated towards electrophilic aromatic substitution (EAS).[11] Once the first chlorine atom is added, it does not sufficiently deactivate the ring to prevent further reactions, especially if the reaction is run for too long, at high temperatures, or with an excess of the chlorinating agent. Chemical halogenation of unsubstituted pyrroles often leads to uncontrolled poly-halogenation.[11][12]

Strategies for Control:

  • Stoichiometry: Carefully control the stoichiometry of your chlorinating agent. Use 0.95-1.05 equivalents of NCS for mono-chlorination.

  • Lower Temperature: Run the reaction at 0 °C or even -78 °C to reduce the reaction rate and improve selectivity.

  • Milder Reagents: Use a less reactive chlorinating agent if possible.

  • Protecting the Pyrrole Nitrogen: Attaching an electron-withdrawing group (e.g., tosyl (Ts) or tert-butoxycarbonyl (Boc)) to the pyrrole nitrogen can significantly reduce the nucleophilicity of the ring system, taming its reactivity and preventing over-chlorination.

Frequently Asked Questions (FAQs)

Q1: What is the single most important step to avoid side reactions in this chlorination?

Protecting the hydroxymethyl group. Its high reactivity towards many chlorinating agents means it will almost always interfere with your desired aromatic chlorination unless it is masked.[13]

Q2: Which chlorinating agent is best for selectively targeting the pyridine ring?

There is no single "best" agent, as conditions are key. However, a common strategy for halogenating the pyridine ring of a 7-azaindole is to use N-Chlorosuccinimide (NCS) after protecting the hydroxymethyl group.[14] The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Q3: How do I choose a suitable protecting group for the hydroxymethyl function?

The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the chlorination conditions (e.g., stable to NCS, mild acids/bases).

  • Easy to remove in high yield without affecting the rest of the molecule.

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are excellent choices.[15] They are installed under mild basic conditions and are robust, yet can be selectively removed with a fluoride source like TBAF.[16]

Q4: My starting material is degrading entirely. What could be causing this?

The 7-azaindole core, particularly the pyrrole ring, is sensitive to strong acids and oxidizing conditions.[11] Using harsh reagents or high temperatures can lead to decomposition or ring-opening side reactions.[17][18] Always use purified, peroxide-free solvents and consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.

Data & Workflow Summaries
Table 1: Comparison of Common Chlorinating Agents
ReagentFormulaPrimary Use / MechanismCommon Side Reactions with Substrate
Thionyl ChlorideSOCl₂Alcohol -> Alkyl Chloride (SN2/SNi)[1]Primary Reaction: Chlorinates hydroxymethyl group. Side Reaction: Vilsmeier-Haack if DMF is present.
Phosphorus OxychloridePOCl₃Hydroxypyridine -> ChloropyridineSide Reaction: Vilsmeier-Haack with DMF[10]; can cause decomposition.
N-ChlorosuccinimideNCSElectrophilic Aromatic Chlorination (EAS)[4]Side Reaction: Over-chlorination of the pyrrole ring; potential oxidation.
Table 2: Troubleshooting Summary
SymptomLikely CauseSuggested Solution
Product is 4-chloromethyl derivativeNucleophilic attack on unprotected alcoholProtect the hydroxymethyl group before chlorination (e.g., with TBDMSCl).
Product is formylated (M+28)Vilsmeier-Haack reactionAvoid DMF as a solvent with POCl₃ or SOCl₂. Use an inert solvent like DCM.
Multiple chlorinated productsOver-chlorination of the pyrrole ringUse 1.0 eq of NCS, lower the reaction temperature, and/or protect the pyrrole nitrogen.
General decomposition / low yieldHarsh conditions (acid, heat, oxidant)Use milder reagents (NCS), lower temperature, and run under an inert atmosphere.

Diagram: Recommended Synthetic Workflow

workflow Start 4-hydroxymethyl-1H- pyrrolo[2,3-b]pyridine Protected Protected Intermediate (e.g., 4-TBDMS-oxymethyl) Start->Protected Step 1: Protection TBDMSCl, Imidazole, DMF Chlorinated Chlorinated & Protected Intermediate Protected->Chlorinated Step 2: Chlorination NCS, DCM, 0 °C Final Desired Product (e.g., 6-Chloro-4-hydroxymethyl...) Chlorinated->Final Step 3: Deprotection TBAF, THF

Caption: A robust three-step workflow to achieve selective chlorination.

Validated Experimental Protocols
Protocol 1: Protection of the Hydroxymethyl Group (TBDMS Ether)
  • Setup: To a solution of 4-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DMF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the TBDMS-protected product.

Protocol 2: Electrophilic Chlorination of the Protected Substrate
  • Setup: Dissolve the TBDMS-protected 7-azaindole (from Protocol 1, 1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C. Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 1-3 hours. Monitor carefully by TLC/LCMS. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography to isolate the desired chlorinated isomer.

Protocol 3: Deprotection of the TBDMS Group
  • Setup: Dissolve the purified, chlorinated TBDMS-ether (from Protocol 2, 1.0 eq) in tetrahydrofuran (THF).

  • Addition: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Reaction: Stir for 1-2 hours, monitoring by TLC/LCMS until the silyl ether is fully cleaved.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water to remove TBAF salts. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final chlorinated alcohol.

References
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection of Hydroxy Groups with Diphenylmethyl and 9-Fluorenyl Trichloroacetimidates - Effect on Anomeric Stereocontrol. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Retrieved from [Link]

  • Reddit. (2021). Why does SOCl2 only chlorinate one of the carboxylic acids?. r/chemhelp. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. Retrieved from [Link]

  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]

  • Bentham Science. (n.d.). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Protective Groups in Synthetic Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • ACS Publications. (1983). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • National Institutes of Health. (n.d.). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly stereoselective chlorination of β-substituted cyclic alcohols using PPh3–NCS. Chemical Communications. Retrieved from [Link]

  • ReactionWeb.io. (n.d.). Alcohol + SOCl2. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Chlorination by SOCl2 vs SO2Cl2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction. Research. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Reaction Mechanisms of Pyrrole during Chlorination: A Computational Study. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF. Retrieved from [Link]

  • Scirp.org. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Retrieved from [Link]

  • ResearchGate. (2017). How to prepare easily 5-chloro-7-azaindole?. Retrieved from [Link]

  • UCL Discovery. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

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  • Google Patents. (n.d.). US20080228016A1 - Method for Chlorinating Alcohols.
  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]

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  • ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. Retrieved from [Link]

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Technical Support Center: Purification of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals purifying 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 4-(chloromethyl)-7-azaindole. This molecule presents unique challenges during silica gel column chromatography due to its chemical structure. This document is structured to anticipate and resolve common issues, ensuring a higher probability of success in isolating this valuable synthetic intermediate.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My product seems to be degrading on the column. I see a new, more polar spot on my TLC plates from later fractions that wasn't in the crude mixture. What is happening and how can I fix it?

A1: This is the most common issue encountered with this compound and is almost certainly due to its acid sensitivity. The chloromethyl group is analogous to a benzylic chloride, making it susceptible to nucleophilic attack, and the pyrrolo[2,3-b]pyridine core can be sensitive to acidic conditions. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface[1][2].

  • Root Cause: The acidic silica surface can catalyze the hydrolysis of the chloromethyl group to the corresponding alcohol (4-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine), which is significantly more polar and appears as a new spot at a lower Rf on your TLC plate. If you are using an alcohol like methanol in your mobile phase, solvolysis can also occur.

  • Solutions:

    • Neutralize the Silica Gel: The most effective solution is to deactivate the acidic sites on the silica gel. This can be done by incorporating a small amount of a volatile base, typically 0.5-2% triethylamine (TEA), into your mobile phase solvent system[3][4][5][6]. Run a preparatory TLC in a solvent system containing TEA to confirm that your compound is stable and to determine the new Rf value before committing to the column.

    • Pre-treat the Silica: You can pack the column with a slurry of silica in your chosen eluent that already contains 1-2% TEA. Flush the packed column with one to two column volumes of this solvent mixture before loading your sample. This ensures the entire stationary phase is neutralized[3].

    • Switch the Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina or Florisil[1]. However, be aware that the separation characteristics will change, so you must re-optimize your mobile phase using TLC with the new stationary phase.

Q2: My compound is streaking badly on the TLC plate and the column is giving very broad bands, leading to poor separation. What causes this?

A2: Streaking or "tailing" is often caused by strong, non-ideal interactions between the analyte and the stationary phase. For this compound, the two nitrogen atoms in the heterocyclic ring system can interact strongly with the acidic silanol groups of silica gel[7].

  • Root Cause: The basic nitrogen atoms can undergo acid-base interactions with the silica surface, leading to slow desorption kinetics. This causes a portion of the molecules to lag behind the main band, resulting in streaking.

  • Solutions:

    • Add a Basic Modifier: As with degradation, adding 0.5-2% triethylamine to your eluent is highly effective[7]. The TEA will preferentially interact with the acidic sites on the silica, masking them from your compound and leading to sharper bands and improved peak shape.

    • Use a More Polar "Kicker" Solvent: Sometimes, a small amount of a highly polar solvent like methanol (e.g., in a Dichloromethane/Methanol system) can help improve peak shape by competing for the active sites on the silica gel. However, be cautious of the potential for solvolysis as mentioned in Q1. Using TEA is generally a safer approach for this specific molecule.

    • Consider Dry Loading: If the compound is not very soluble in the initial, less polar mobile phase, it can precipitate at the top of the column upon loading, leading to broad bands. Adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column can provide a much sharper starting band[8].

Q3: I'm getting a very low recovery of my product from the column, even though the TLC of the crude material looked clean. Where is my compound going?

A3: Low recovery can be due to several factors, but for this compound, irreversible binding or on-column degradation are the most likely culprits.

  • Root Cause:

    • Degradation: As discussed in Q1, the compound may be degrading to baseline impurities that are not easily visible by TLC.

    • Irreversible Adsorption: The heterocyclic nitrogens can bind very strongly to the silica gel, especially if the crude material contains highly acidic impurities that activate the silica surface further.

  • Solutions:

    • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new baseline spot or a significant decrease in the intensity of your product spot, it confirms instability on silica[9].

    • Use Deactivated Silica: Employ the triethylamine method described in A1 and A2. This is the most common fix for low recovery of nitrogen-containing heterocycles.

    • Flush the Column: After your expected product has eluted, try flushing the column with a much stronger solvent system (e.g., 10-20% Methanol in DCM with 2% TEA). This may wash out any strongly adsorbed material, which you can then analyze to confirm if it is your product.

    • Minimize Contact Time: Run the column as quickly as practical (flash chromatography) to reduce the time your compound spends in contact with the silica gel[4].

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues during the purification of this compound.

G start Problem Observed: Low Yield / Poor Separation q_degradation New, more polar spot on TLC? (Post-column vs. Crude) start->q_degradation q_streaking Product streaking or tailing on TLC / Column? start->q_streaking q_recovery Product not eluting as expected? start->q_recovery q_degradation->q_streaking No sol_tea Primary Solution: Add 0.5-2% Triethylamine (TEA) to mobile phase. q_degradation->sol_tea Yes (Acid-catalyzed degradation) q_streaking->q_recovery No q_streaking->sol_tea Yes (Strong interaction with silica) sol_dry_load Technique Tip: Use dry loading method for poorly soluble samples. q_recovery->sol_dry_load No, but bands are broad sol_flush Diagnosis Step: Flush column with very polar solvent (e.g., 10% MeOH/DCM) to check for retained product. q_recovery->sol_flush Yes (Possible irreversible binding) sol_alt_stationary Alternative Solution: Switch to neutral alumina or pre-treated silica. sol_tea->sol_alt_stationary If problem persists

Caption: Troubleshooting workflow for column chromatography.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for TLC analysis and column chromatography?

A: A gradient of ethyl acetate (EtOAc) in hexanes is a common starting point for azaindole derivatives[7]. For this compound, begin your TLC analysis with a 30-50% EtOAc/Hexane mixture. Aim for an Rf value of 0.2-0.35 for the best separation on a column[3]. Another excellent system is a gradient of methanol in dichloromethane (DCM), starting from 1% and increasing as needed. Remember to add 0.5-1% triethylamine to your chosen system to prevent degradation and improve peak shape.

Q: Should I use isocratic or gradient elution for the column?

A: For most crude reaction mixtures, a step-gradient elution is superior to an isocratic (constant solvent mixture) one. Start with a mobile phase where your product has an Rf of ~0.2 or less to ensure that less polar impurities elute first[3]. Gradually increase the polarity of the mobile phase to then elute your product, followed by any more polar impurities. This approach generally provides better separation and cleaner fractions.

Q: How much crude material can I load onto my column?

A: A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100. For example, for 1 gram of crude material, you would use 30 to 100 grams of silica gel. The exact amount depends on the difficulty of the separation. If the impurities are very close in Rf to your product, use a higher ratio (e.g., 1:100). If the separation is easy (large ΔRf), you can use a lower ratio (e.g., 1:30).

Data Summary Table

ParameterRecommendationRationale / Causality
Stationary Phase Silica Gel (with modifier) or Neutral AluminaStandard silica is acidic and can cause degradation of the acid-labile chloromethyl group. Neutral alumina is a less reactive alternative[1].
Mobile Phase Modifier 0.5 - 2% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing product degradation and sharpening peaks by minimizing strong amine-silica interactions[3][6].
Eluent System 1 Ethyl Acetate / Hexanes (Gradient)Good general-purpose system for compounds of intermediate polarity.
Eluent System 2 Methanol / Dichloromethane (Gradient)Effective for more polar compounds, but be wary of methanol's potential to react with the product if the silica is not fully neutralized.
Target Rf on TLC 0.2 - 0.35Provides the optimal balance between resolution and elution time on the subsequent column[3].
Sample Loading Dry LoadingRecommended if the compound has poor solubility in the initial eluent; ensures a narrow starting band and improves separation[8].

Detailed Experimental Protocol

This protocol assumes a crude sample of ~500 mg and is a general guideline.

  • TLC Analysis and Solvent System Selection:

    • Prepare several TLC developing chambers with varying ratios of Ethyl Acetate in Hexane (e.g., 20%, 40%, 60%), each containing ~0.5% triethylamine.

    • Dissolve a small amount of your crude material in DCM or EtOAc and spot it on TLC plates.

    • Develop the plates and identify the solvent system that provides an Rf of 0.2-0.3 for the product spot. This will be your target elution solvent. The solvent system with a lower polarity will be your starting solvent.

  • Column Preparation:

    • Select a glass column appropriate for ~25-30 g of silica gel (e.g., a 2-3 cm diameter column).

    • Prepare a slurry of 25 g of silica gel in the starting, low-polarity solvent (e.g., 10% EtOAc/Hexane + 0.5% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Allow the silica to settle into a firm, level bed.

    • Add a thin layer (0.5 cm) of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Method):

    • Dissolve the 500 mg of crude material in a minimal amount of a suitable solvent (e.g., 5-10 mL of DCM).

    • Add ~1-2 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained[8].

    • Carefully add this powder onto the sand layer in the prepared column.

    • Gently tap the column to settle the powder and add another thin layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the starting eluent to the column.

    • Apply pressure (flash chromatography) to begin eluting the solvent.

    • Start collecting fractions (e.g., 10-15 mL per tube).

    • Begin with 2-3 column volumes of the starting solvent.

    • Gradually increase the polarity of the eluent (step-gradient) based on your TLC analysis. For example, move from 10% EtOAc to 20% EtOAc, then to 30% EtOAc, and so on.

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

  • Analysis and Product Isolation:

    • Develop the TLC plates used for monitoring the fractions.

    • Identify the fractions containing the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this process.

    • Place the resulting solid or oil under high vacuum to remove residual solvents.

    • Obtain the final mass and characterize the purified product by NMR, LC-MS, etc.

References

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds?. Reddit r/Chempros. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • Deactivation of silica gel?. ResearchGate. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. MDPI. [Link]

  • A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction. Arkivoc. [Link]

  • Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry (RSC Publishing). [Link]

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Overcoming low reactivity of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 4-(chloromethyl)-7-azaindole). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. We will address common challenges related to its reactivity, providing troubleshooting strategies and detailed protocols to ensure the success of your synthetic endeavors.

The this compound scaffold is a valuable intermediate in medicinal chemistry, often used to introduce the 7-azaindole moiety into target molecules.[1][2] However, its unique electronic structure—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—can lead to unexpected reactivity and challenges in achieving desired transformations. This guide provides field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with this compound sluggish or failing?

A1: Several factors can contribute to low reactivity. The pyridine nitrogen, while activating the chloromethyl group towards substitution, can also be protonated or coordinate to reagents, deactivating the substrate.[3] Furthermore, the pyrrole N-H is acidic and can be deprotonated by bases, leading to side reactions or insolubility. For optimal results, consider N-protection of the pyrrole ring and careful selection of a non-protic solvent.

Q2: I am observing multiple products in my reaction. What are the likely side reactions?

A2: Common side reactions include N-alkylation of the pyrrole nitrogen by another molecule of the starting material, dimerization, or reactions involving the pyrrole ring itself.[4] If using strong bases, deprotonation of the pyrrole followed by undesired pathways can occur. Protecting the pyrrole nitrogen is the most effective strategy to prevent these side reactions.[5][6]

Q3: Is it necessary to protect the pyrrole N-H group before proceeding with my reaction?

A3: While not always mandatory for simple nucleophilic substitutions with neutral nucleophiles, N-protection is highly recommended for most other transformations, especially cross-coupling reactions or reactions involving bases.[4][7] Protection prevents N-H acidity from interfering with the reaction and enhances solubility and substrate stability. Sulfonyl or silyl-based protecting groups are common choices.[5][8]

Q4: My cross-coupling reaction (Suzuki, Buchwald-Hartwig) on a 4-chloro-7-azaindole derivative is not working. Why might this be?

A4: The 7-azaindole nucleus can act as a ligand for the palladium catalyst, leading to catalyst inhibition.[9] The choice of ligand is critical to overcome this. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the desired reductive elimination and prevent catalyst deactivation.[4][10][11] Additionally, the oxidative addition step can be challenging; ensure your palladium precatalyst is competent and the reaction conditions (base, solvent, temperature) are optimized.[4]

Troubleshooting Guide 1: Nucleophilic Substitution Reactions

The chloromethyl group at the C4 position is analogous to a benzylic halide, making it a prime site for SN2 reactions.[3][12] However, low yields and incomplete conversions are common complaints.

Core Problem: Insufficient Electrophilicity and Substrate Deactivation

The inherent electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the chloromethyl carbon.[3] Despite this, the lone pair on the pyridine nitrogen can be a liability, acting as a Lewis base that can be protonated or coordinate to metal ions, effectively deactivating the substrate.

Workflow for Optimizing Nucleophilic Substitution

start Start: Low Yield in Substitution Reaction check_pg Is the pyrrole N-H protected? start->check_pg protect_n Protect Pyrrole Nitrogen (e.g., with TsCl, SEMCl) check_pg->protect_n No check_iodide Consider in situ Halogen Exchange (Finkelstein Reaction) check_pg->check_iodide Yes protect_n->check_iodide add_iodide Add catalytic NaI or KI to generate more reactive iodide check_iodide->add_iodide Yes check_solvent Review Solvent Choice check_iodide->check_solvent No add_iodide->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) check_solvent->change_solvent Ineffective? check_temp Is the reaction temperature adequate? check_solvent->check_temp Optimal? change_solvent->check_temp increase_temp Increase temperature or use microwave irradiation check_temp->increase_temp No success Reaction Successful check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for substitution reactions.

Protocol 1: N-Protection with Tosyl Chloride (TsCl)

Protecting the pyrrole nitrogen with an electron-withdrawing sulfonyl group prevents its deprotonation and can enhance the reactivity of the chloromethyl group by further reducing the electron density of the ring system.[5][6]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent like THF or DCM.

  • Base Addition: Cool the solution to 0 °C and add a base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 20-30 minutes at 0 °C.

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Nucleophilic Substitution (O, N, S Nucleophiles)

This protocol assumes an N-protected starting material for best results.

  • Setup: To a solution of N-protected 4-(chloromethyl)-7-azaindole (1.0 eq) in anhydrous DMF (0.2 M), add the corresponding nucleophile (e.g., sodium phenoxide, potassium phthalimide, sodium thiophenoxide; 1.2-1.5 eq).

  • Additive (Optional): For the less reactive chloride, add a catalytic amount of sodium iodide (NaI, 0.1 eq) to facilitate an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.

  • Reaction: Stir the mixture at a suitable temperature (ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Nucleophile TypeExampleTypical ConditionsExpected Outcome
Oxygen Sodium PhenoxideDMF, 60 °C, 4hAryl ether formation
Nitrogen Azide (NaN₃)DMF, RT, 4hAzide formation[12]
Sulfur Sodium ThiophenoxideTHF, RT, 2hThioether formation
Carbon Diethyl Malonate (NaH)THF, 50 °C, 6hC-C bond formation
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

While the chloromethyl group itself is not typically used in cross-coupling, its reactivity is part of the broader challenge of functionalizing the 7-azaindole core. Often, a researcher may have a halogenated 7-azaindole with the chloromethyl group present elsewhere. Low reactivity in these cases is frequently due to catalyst inhibition by the heterocyclic substrate.[9][11]

Core Problem: Catalyst Inhibition and Difficult Oxidative Addition/Reductive Elimination

The pyridine nitrogen can coordinate to the palladium center, forming stable, off-cycle complexes that inhibit catalysis.[9] The choice of ligand is paramount to modulate the catalyst's electronic and steric properties to favor the desired reaction pathway.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Product Release

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

Key Considerations for Successful Cross-Coupling
  • N-Protection: As with substitution reactions, protecting the pyrrole N-H is crucial to prevent interference from the acidic proton.[4][7]

  • Palladium Precatalyst: Use modern, air-stable precatalysts like XPhos-Pd-G2 or SPhos-Pd-G2. These readily form the active monoligated Pd(0) species in solution, which is often key for challenging substrates.[10]

  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary. They accelerate reductive elimination and stabilize the palladium center, preventing decomposition and overcoming substrate inhibition.[4][11]

  • Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., 1,4-dioxane/water, toluene, DMF) must be optimized for the specific substrates being coupled.[4][10]

Protocol 3: Suzuki-Miyaura Coupling on a Halogenated 7-Azaindole Core

This protocol is adapted for a generic chloro- or iodo-substituted 7-azaindole, which may also contain the 4-chloromethyl group.[4][10]

  • Setup: In a microwave vial or Schlenk tube under an inert atmosphere (N₂ or Ar), combine the N-protected halo-7-azaindole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%; or XPhos-Pd-G2, 5 mol%), the ligand (e.g., SPhos, 5-10 mol%), and the base (e.g., K₂CO₃, 3.0 eq).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Microwave irradiation can significantly shorten reaction times and improve yields.[10] Monitor progress by LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.

ParameterRecommendation for 7-AzaindolesRationale
Catalyst XPhos-Pd-G2 / SPhos-Pd-G2Highly active, air-stable precatalyst forming monoligated Pd(0) species.[10]
Ligand SPhos / XPhos / RuPhosBulky, electron-rich ligands that promote reductive elimination and prevent catalyst inhibition.[4][11]
Base K₂CO₃ / K₃PO₄Strong, non-nucleophilic bases suitable for a wide range of boronic acids.
Solvent Dioxane/H₂O or Toluene/EtOHCommon solvent systems for Suzuki couplings.[7]
References
  • Hovd, A. K., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(15), 2759. Available from: [Link]

  • Laha, J. K., et al. (2006). Pyrrole Protection. Chemical Reviews, 106(5), 11531-11563. Available from: [Link]

  • Wang, L., et al. (2010). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 14(1), 108-124. Available from: [Link]

  • Li, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(56), 33891-33895. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Al-Zaydi, K. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Oriental Journal of Chemistry, 35(6). Available from: [Link]

  • Gandeepan, P., & Hong, X. (2020). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 11(23), 5966-5974. Available from: [Link]

  • Guillaumet, G., & Akssira, M. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 6(1), 45-66. Available from: [Link]

  • Wang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry, 20(12), 2453-2457. Available from: [Link]

  • Sharma, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7937-7948. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Malykhin, R. S., & Sukhorukov, A. (2020). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. Chemistry of Heterocyclic Compounds, 56(1), 10-14. Available from: [Link]

  • Organic Chemistry Explained. (2023, March 5). Buchwald-Hartwig amination [Video]. YouTube. Retrieved from: [Link]

  • Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. Available from: [Link]

  • Bagley, M. C., et al. (2010). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 2010(17), 2615-2618. Available from: [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available from: [Link]

  • Smith, R. C., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Chemistry, 7(2), 54. Available from: [Link]

Sources

Technical Support Center: Preventing Dimerization of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole derivatives. This guide is designed to provide expert advice and practical solutions to a common yet critical challenge in the synthesis and handling of these valuable compounds: dimerization. As a privileged scaffold in medicinal chemistry, particularly in kinase inhibitor development, understanding and controlling the aggregation state of 7-azaindole is paramount for achieving reproducible results, from reaction yield to biological activity.

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental designs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions encountered in the laboratory when working with 7-azaindole and its derivatives.

Q1: What is 7-azaindole dimerization, and why is it a significant problem in my experiments?

Answer: 7-azaindole dimerization is a reversible, non-covalent self-association of two monomers to form a dimeric complex. The primary driving force is the formation of a highly stable, doubly hydrogen-bonded pair between the pyrrole N-H (donor) of one molecule and the pyridine N7 (acceptor) of another.[1][2] This creates a centrosymmetric, head-to-tail arrangement that is thermodynamically favorable, especially in non-polar environments.

Why it's a problem:

  • Reduced Reactivity & Yield: The N-H proton of the pyrrole ring is a key site for many synthetic transformations (e.g., N-alkylation, N-arylation, protection). In the dimeric state, this proton is engaged in strong hydrogen bonding and is sterically shielded, rendering it less available for reaction and leading to low or no product yield.

  • Altered Physicochemical Properties: Dimerization effectively doubles the molecular weight and alters the polarity and solubility of the compound. This can lead to issues with purification (e.g., precipitation, anomalous chromatographic behavior) and formulation.

  • Inconsistent Biological Data: In biological assays, the monomer is typically the active species that interacts with the target protein.[3] If your compound exists as a dimer in the assay buffer, the effective concentration of the active monomer is reduced, leading to misleadingly low potency (higher IC₅₀ values) and poor structure-activity relationship (SAR) data.

Diagram: The Dimerization Equilibrium of 7-Azaindole

Caption: Hydrogen bonding drives the formation of a stable, unreactive dimer.

Q2: My reaction yield is very low, and I suspect dimerization. How can I confirm this?

Answer: Low yield in reactions involving the 7-azaindole N-H is a classic symptom of dimerization. You can use common analytical techniques to diagnose the issue. The key principle is to look for evidence of an equilibrium between the monomer and a species of double the molecular weight, which is sensitive to concentration and solvent.

  • ¹H NMR Spectroscopy: This is the most direct method. In a non-polar solvent like CDCl₃ or CCl₄, dissolve your 7-azaindole derivative and acquire spectra at different concentrations (e.g., 1 mg/mL vs. 20 mg/mL).

    • What to look for: The chemical shift of the N-H proton is highly sensitive to hydrogen bonding. As concentration increases, the equilibrium shifts toward the dimer, and the N-H proton signal will typically shift significantly downfield (to a higher ppm value) and may broaden.[4] Aromatic protons involved in the dimer interface may also show concentration-dependent shifts.

  • Mass Spectrometry (MS): Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

    • What to look for: In addition to the expected [M+H]⁺ peak for your monomer, look for a peak at [2M+H]⁺, corresponding to the dimer. The relative intensity of this peak may increase in less polar solvents or at higher sample concentrations.

  • Thin Layer Chromatography (TLC) / Liquid Chromatography (LC): Dimerization can sometimes lead to streaking or oddly shaped peaks, especially on silica gel where the acidic surface can interact with the basic pyridine nitrogen.

Diagram: Troubleshooting Workflow for Suspected Dimerization

Troubleshooting Start Low Yield in N-H Reaction NMR Run Concentration-Dependent ¹H NMR in CDCl₃ Start->NMR MS Analyze by ESI-MS Start->MS CheckNMR N-H peak shifts downfield with increasing concentration? NMR->CheckNMR CheckMS [2M+H]⁺ peak observed? MS->CheckMS Conclusion High Probability of Dimerization CheckNMR->Conclusion Yes NoDimer Dimerization Unlikely. Investigate other causes (reagents, temp, catalyst). CheckNMR->NoDimer No CheckMS->Conclusion Yes CheckMS->NoDimer No Boc_Protection Reactants 7-Azaindole + Boc₂O Product 1-Boc-7-Azaindole Reactants->Product DMAP (cat.) THF, rt, 12h

Caption: N-Boc protection of the 7-azaindole pyrrole nitrogen.

Materials:

  • 7-Azaindole (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-azaindole (1.0 eq).

  • Dissolution: Dissolve the 7-azaindole in anhydrous THF (approx. 0.2 M concentration).

  • Addition of Reagents: Add DMAP (0.1 eq) to the solution, followed by the portion-wise addition of Boc₂O (1.2 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS (typically complete within 4-12 hours). The product, 1-Boc-7-azaindole, will be less polar than the starting material.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Redissolve the residue in ethyl acetate (EtOAc). c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted Boc₂O and DMAP.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-Boc-7-azaindole can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) if necessary, though the product is often of high purity after the aqueous work-up.

References

  • Folmer, B.; Zewail, A. H.; Castleman, A. W. Femtosecond cluster studies of the solvated 7-azaindole excited state double-proton transfer. PNAS. 1999, 96 (24), 13673–13678. [Link]

  • Kim, S. K.; Park, J. H.; Lee, J. Y. Solvent Dependence of 7-Azaindole Dimerization. ResearchGate. 2013. [Link]

  • Park, J. H.; Lee, J. Y.; Kim, S. K. Solvent dependence of 7-azaindole dimerization. The Journal of Physical Chemistry B. 2013, 117(50), 16196–16205. [Link]

  • Singh, S. K.; Das, A.; Breton, G. W. An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. 2016, 120(31), 6258–6269. [Link]

  • Olsen, R. Ø.; Giske, A.; Bø, V.; Hansen, T. V. Routes to specific 7-azaindoles: cross-coupling, and challenges in SEM-deprotection. University of Oslo. 2020. [Link]

  • Taylor, C. A.; El-Bayoumy, M. A.; Kasha, M. The molecular symmetry and electronic spectroscopy of 7-azaindole dimer: its proton-transfer channels. The Journal of Chemical Physics. 2005, 123(11), 114310. [Link]

  • Friebolin, H. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2010.
  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. 2012. [Link]

  • Dysz, K.; Bąkowicz, J.; et al. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. 2025, 30(23), 5035. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2006.
  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. University of Rochester. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Mérour, J. Y.; Joseph, B. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. 2001, 5(5), 471-506. [Link]

  • Sharma, A. K.; Kumar, R.; Kumar, V. Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry. 2021, 21(1), 2-25. [Link]

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Technical Support Center: Optimization of Reaction Time and Temperature for Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Alkylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction time and temperature. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our focus is on explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: My alkylation reaction shows low or no conversion. What are the primary factors related to time and temperature I should investigate?

A1: Low or no conversion in alkylation reactions is a common issue that often points to suboptimal reaction time and temperature. Here’s a breakdown of the likely causes and how to address them:

  • Insufficient Reaction Temperature: Many alkylation reactions have a significant activation energy that must be overcome. If the temperature is too low, the reaction may not proceed at a practical rate.[1]

    • Causality: The Arrhenius equation dictates that reaction rates increase exponentially with temperature. Insufficient thermal energy means reactant molecules collide with less energy and frequency, failing to reach the transition state.

    • Troubleshooting:

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments, monitoring the progress by a suitable analytical method like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

      • Solvent Choice: Ensure your solvent has a boiling point compatible with the required reaction temperature. For sluggish reactions, consider switching to a higher-boiling solvent like DMF, DMSO, or toluene.[3][4]

  • Inadequate Reaction Time: It's possible the reaction is simply slow under the chosen conditions and hasn't had enough time to reach completion.

    • Causality: Reaction kinetics determine how quickly reactants are converted to products. Some alkylations, especially with less reactive substrates or alkylating agents, require extended reaction times.

    • Troubleshooting:

      • Time-Course Study: Set up a small-scale reaction and take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Analyze each aliquot by TLC, HPLC, or GC-MS to determine the optimal reaction time.[2][5]

      • Literature Precedent: Consult scientific literature for similar alkylation reactions to get a baseline for expected reaction times.

Q2: I'm observing significant formation of side products, such as di-alkylation or elimination. How can I control this by optimizing temperature and reaction time?

A2: The formation of side products is a classic challenge in alkylation, often governed by a delicate interplay between kinetics and thermodynamics. Temperature is a critical lever to pull in these situations.

  • Di-alkylation: This occurs when the mono-alkylated product is more nucleophilic than the starting material and reacts further with the alkylating agent.[6][7]

    • Causality: Overly high temperatures or extended reaction times can provide the necessary energy for the less reactive mono-alkylated product to react.

    • Troubleshooting:

      • Lower Reaction Temperature: Running the reaction at the lowest feasible temperature can often minimize di-alkylation.[7] This favors the faster reaction of the more nucleophilic starting material.

      • Controlled Addition: Slowly adding the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, favoring reaction with the more abundant starting material.[7]

      • Stoichiometry: Using a slight excess of the nucleophile relative to the alkylating agent can statistically favor mono-alkylation.[6]

  • Elimination (E2) Reactions: This is a common competing pathway, especially with secondary and tertiary alkyl halides, where the nucleophile acts as a base, leading to the formation of an alkene.[7]

    • Causality: Higher temperatures generally favor elimination over substitution (SN2).[7]

    • Troubleshooting:

      • Reduce Temperature: This is the most effective way to minimize E2 reactions. Running the reaction at or below room temperature, if feasible, can significantly improve the substitution-to-elimination ratio.

Q3: How do I determine if my reaction is under kinetic or thermodynamic control, and how does temperature influence this?

A3: Understanding the difference between kinetic and thermodynamic control is crucial for optimizing alkylation reactions, especially when dealing with unsymmetrical nucleophiles that can be alkylated at multiple sites.[8][9]

  • Kinetic Control: At low temperatures, the product that is formed fastest (the kinetic product) will be the major product.[10][11] This is because the reaction is essentially irreversible under these conditions, and the product distribution is determined by the relative rates of formation.[8] The kinetic product is formed via the lower energy transition state.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the starting materials and the products.[10] Under these conditions, the most stable product (the thermodynamic product) will be the major product, as it is lower in energy.[8]

Experimental Approach to Determine Control:

  • Low-Temperature Experiment: Run the reaction at a low temperature (e.g., -78°C using a dry ice/acetone bath) and analyze the product ratio.[8][11] This will give you the kinetically favored product.

  • High-Temperature Experiment: Run the same reaction at a higher temperature (e.g., room temperature or reflux) for a sufficient time to allow for equilibrium to be reached.[8] This will yield the thermodynamically favored product.

Control TypeFavored ConditionsResulting Product
Kinetic Low temperature, short reaction time, sterically hindered baseThe product that forms the fastest
Thermodynamic High temperature, long reaction time, less hindered baseThe most stable product
Q4: What are the best analytical techniques for monitoring the progress of my alkylation reaction in real-time?

A4: Real-time reaction monitoring is essential for determining the optimal reaction time and preventing the formation of byproducts from over-reaction. Several techniques are well-suited for this purpose:[2]

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive qualitative method to track the disappearance of starting materials and the appearance of products.[12][13]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are quantitative methods that provide high-resolution separation of reaction components, allowing for accurate determination of conversion and yield over time.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An in-situ, non-invasive technique that can provide detailed structural information about reactants, intermediates, and products in the reaction mixture over time.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for in-situ monitoring of the disappearance or appearance of specific functional groups.[2]

Section 2: Troubleshooting Guides

Issue 1: Reaction Stalls Before Completion

Symptoms:

  • TLC or GC analysis shows the presence of both starting material and product, but the ratio does not change over an extended period.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
Catalyst Deactivation If using a catalyst, it may have lost its activity over time due to degradation or poisoning by impurities.[14]Add a fresh portion of the catalyst. Ensure all reagents and solvents are pure and anhydrous.[14]
Insufficient Base The base may have been consumed by side reactions or was not strong enough to completely deprotonate the nucleophile.[4][15]Add more base or switch to a stronger, non-nucleophilic base.
Product Inhibition The product formed may be inhibiting the catalyst or reacting with one of the starting materials.Consider a flow chemistry setup where the product is continuously removed from the reaction zone.[16]
Equilibrium Reached The reaction may be reversible and has reached equilibrium.If the desired product is thermodynamically favored, increasing the temperature may shift the equilibrium. If the desired product is kinetically favored, a lower temperature is needed.
Issue 2: Product Decomposition at Higher Temperatures

Symptoms:

  • Upon heating, the desired product begins to form, but then new, unidentified spots appear on the TLC plate, and the yield of the desired product decreases.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
Thermal Instability The product may be thermally labile and decompose at the reaction temperature.Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider using a more active catalyst that allows for lower reaction temperatures.[16]
Side Reactions Favored at High Temperatures Higher temperatures can activate alternative reaction pathways, leading to undesired byproducts.[17]Optimize for a lower temperature and potentially a longer reaction time.
Reaction with Solvent or Base At elevated temperatures, the product may react with the solvent or base.Screen alternative, more inert solvents and bases.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Time-Course Study to Optimize Reaction Time
  • Set up the alkylation reaction in a round-bottom flask with a magnetic stirrer.

  • Once the reaction has started (e.g., after adding the final reagent or reaching the desired temperature), immediately withdraw a small aliquot (e.g., 0.1 mL) and quench it in a vial containing a suitable solvent and quenching agent (e.g., water or a dilute acid/base). This is your t=0 time point.

  • Continue to withdraw and quench aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr).

  • Analyze each quenched aliquot using a suitable analytical technique (TLC, GC, or HPLC) to determine the relative amounts of starting material and product.[2]

  • Plot the concentration of the product versus time to generate a reaction profile and determine the point at which the reaction is complete.

Protocol 2: Determining Kinetic vs. Thermodynamic Control
  • Kinetic Product Identification:

    • Set up the reaction in a flask and cool it to -78°C in a dry ice/acetone bath.

    • Add a strong, sterically hindered base such as lithium diisopropylamide (LDA) to generate the enolate.[8][11]

    • Add the alkylating agent and stir at -78°C for a predetermined time.

    • Quench the reaction at low temperature.

    • Analyze the product mixture to identify the major product, which is the kinetic product.

  • Thermodynamic Product Identification:

    • Set up the reaction in a flask at room temperature or a slightly elevated temperature.

    • Use a less sterically hindered base, such as potassium hydride (KH), which allows for reversible enolate formation.[8]

    • Add the alkylating agent and stir for an extended period to ensure equilibrium is reached.

    • Quench the reaction.

    • Analyze the product mixture to identify the major product, which is the thermodynamic product.

Section 4: Visualizations

Decision-Making Workflow for Optimizing Temperature

Temperature Optimization Workflow start Start: Low or No Conversion increase_temp Incrementally Increase Temperature (5-10°C) start->increase_temp monitor_reaction Monitor Reaction Progress (TLC, GC, HPLC) increase_temp->monitor_reaction good_conversion Good Conversion? monitor_reaction->good_conversion side_products Side Product Formation? lower_temp Lower Reaction Temperature side_products->lower_temp Yes reaction_complete Reaction Optimized side_products->reaction_complete No optimize_time Optimize Reaction Time at Lower Temp. lower_temp->optimize_time optimize_time->monitor_reaction good_conversion->side_products Yes good_conversion->reaction_complete No, but improving Kinetic vs Thermodynamic Control cluster_conditions Reaction Conditions Starting Material Starting Material Transition State 1 Transition State 1 Starting Material->Transition State 1 Lower Ea Transition State 2 Transition State 2 Starting Material->Transition State 2 Higher Ea Kinetic Product (Forms Faster) Kinetic Product (Forms Faster) Thermodynamic Product (More Stable) Thermodynamic Product (More Stable) Transition State 1->Kinetic Product (Forms Faster) Transition State 2->Thermodynamic Product (More Stable) Low Temperature Low Temperature Low Temperature->Kinetic Product (Forms Faster) Favors High Temperature High Temperature High Temperature->Thermodynamic Product (More Stable) Favors (allows equilibrium)

Caption: Energy profile illustrating kinetic vs. thermodynamic pathways.

References

  • BenchChem. (n.d.). Optimizing temperature and reaction time for 1,5-Dibromohexane alkylations.
  • Vertex AI Search. (2025). Alkyl Strategies for Optimizing Reaction Conditions.
  • Vertex AI Search. (n.d.). Alkylation Unit Operations and Troubleshooting.
  • BenchChem. (n.d.). Side reactions in potassium tert-butyl malonate alkylation and how to avoid them.
  • BenchChem. (n.d.). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the allylic alkylation of 1a.
  • Process Instruments. (n.d.). Alkylation Unit Monitoring With Raman Spectroscopy.
  • BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Alkylation Temperature Control.
  • BenchChem. (n.d.). Overcoming side product formation in asymmetric alkylation.
  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • Reddit. (2023). Bulky alkylation troubleshooting.
  • ResearchGate. (n.d.). Optimization of the alkylation reaction.
  • National Institutes of Health. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • UPB. (n.d.). PROCESS OPTIMIZATION OF A BUTANE-BUTENE ALKYLATION PLANT.
  • Wikipedia. (n.d.). Alkylation unit.
  • chemeurope.com. (n.d.). Alkylation.
  • BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of benzamide.
  • BenchChem. (n.d.). Technical Support Center: Analytical Methods for Monitoring Reaction Progress.
  • ResearchGate. (n.d.). 33627 PDFs | Review articles in ALKYLATION.
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
  • Chemistry LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products.
  • YouTube. (2020). Alpha-alkylation kinetic and thermodynamic.
  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology.
  • ACS Publications. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • RSC Publishing. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • BenchChem. (n.d.). optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
  • ACS Publications. (n.d.). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.
  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • ResearchGate. (2025). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization.
  • PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization.
  • ResearchGate. (n.d.). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations.
  • RSC Publishing. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • PubMed Central. (n.d.). Regioselective Radical Alkylation of Arenes Using Evolved Photoenzymes.
  • ACS Publications. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope.
  • RefComm. (n.d.). Question 14: What are your strategies to reduce alky acid consumption?.

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Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the 2-(trimethylsilyl)ethoxymethyl (SEM) deprotection of pyrrolopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this common yet often challenging transformation. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to solve problems effectively in your own research.

Introduction: The Nuances of SEM-Deprotection on Pyrrolopyridines

The SEM group is a popular choice for protecting the nitrogen of pyrroles and other N-heterocycles due to its stability under a variety of conditions, including exposure to bases, organometallics, and mild acids.[1] However, its removal from the pyrrolopyridine scaffold, a core structure in many medicinally important compounds, can be fraught with challenges.[2][3][4] Unlike the more straightforward deprotection of SEM-protected alcohols, N-SEM deprotection on these electron-rich and often sensitive heterocyclic systems requires careful consideration of reagents and reaction conditions to avoid incomplete reactions, side-product formation, or even decomposition of the starting material.[5][6]

This guide is structured as a series of frequently asked questions that directly address common issues encountered in the lab. We will explore the "why" behind the troubleshooting steps, grounding our discussion in mechanistic understanding and field-proven strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My SEM-deprotection reaction is sluggish or not going to completion. What should I do?

This is a very common issue, particularly with N-SEM groups on pyrrolopyridine systems. Several factors could be at play.

Probable Causes:

  • Robustness of the N-SEM Bond: The N-SEM bond on a pyrrole nucleus is generally more difficult to cleave than an O-SEM bond due to the electronic nature of the pyrrole ring.[5][6]

  • Inappropriate Reagent Choice: The effectiveness of a deprotection reagent can be highly substrate-dependent. A method that works well for one pyrrolopyridine derivative may be ineffective for another with different electronic properties.

  • Reagent Decomposition: Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are notoriously hygroscopic. Any moisture in the reaction will quench the reagent, rendering it ineffective.

Troubleshooting Steps:

  • Extend the Reaction Time and/or Increase Temperature: Monitor your reaction closely by TLC or LCMS. Some TBAF-mediated deprotections may require extended periods, even up to 20 hours, to reach completion.[1] Gently heating the reaction to around 45 °C can also facilitate the deprotection.[1]

  • Switch Deprotection Strategy: If a fluoride-based method is failing, consider switching to an acidic or Lewis acid-catalyzed approach. The choice of method should be guided by the stability of other functional groups in your molecule.

    • Acidic Conditions: Trifluoroacetic acid (TFA) is a common choice.[7][8] However, be aware that pyrrolopyridine scaffolds can be sensitive to strong acids, potentially leading to decomposition.[9]

    • Lewis Acid Conditions: Lewis acids like magnesium bromide (MgBr₂) or tin tetrachloride (SnCl₄) can be effective under milder conditions and may offer better compatibility with other acid-sensitive groups.[5][6][10]

  • Ensure Anhydrous Conditions: When using TBAF, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Using a fresh bottle of TBAF solution or drying it azeotropically may be necessary.

Q2: I'm observing unexpected side products in my reaction. What are they, and how can I prevent their formation?

The formation of side products is a significant challenge in SEM-deprotection, primarily due to the release of formaldehyde during the reaction.[2][3][5]

Common Side Product:

A frequently observed side product, particularly under acidic conditions, is a tricyclic eight-membered ring .[2][3][5] This occurs when the liberated formaldehyde undergoes an electrophilic aromatic substitution with the pyrrole and another attached aromatic ring on your molecule.

Causality and Prevention:

  • Mechanism of Side Product Formation: The acidic conditions promote the formation of an electrophilic species from formaldehyde, which then reacts with the electron-rich pyrrolopyridine core.

  • Optimization of Acidic Deprotection: When using TFA, it is often employed in a two-step process.[2][7] The initial acidic step forms an intermediate, and a subsequent basic workup (e.g., with NaHCO₃) liberates the formaldehyde and completes the deprotection.[7] Carefully optimizing the duration and temperature of the initial acidic treatment can minimize the time the deprotected, reactive pyrrolopyridine is in an acidic environment with formaldehyde, thus reducing side product formation.

  • Use of Formaldehyde Scavengers: While not explicitly detailed in the provided search results for this specific system, in other chemistries, scavengers can be added to the reaction mixture to trap formaldehyde as it is formed. This is a potential strategy to investigate for particularly problematic substrates.

  • Switching to Milder, Non-Acidic Methods: If side product formation is persistent, moving to a fluoride-based or Lewis acid-mediated deprotection can be a viable solution as these methods often proceed under less harsh conditions.

Q3: My starting material is degrading, or I'm getting a complex mixture of products. What are the best methods for sensitive substrates?

Pyrrolopyridine derivatives, especially those that are highly functionalized for drug development, can be sensitive to the vigorous conditions sometimes required for SEM-deprotection.[5]

Problematic Conditions:

  • Refluxing in strong acids like HCl.[6][11]

  • Using TBAF with additives like HMPA, which can lead to harsh conditions.[10]

  • In some cases, even BF₃·OEt₂ has been reported to yield complex reaction mixtures.[2]

Recommended Mild Deprotection Methods:

  • Magnesium Bromide (MgBr₂): This Lewis acid has proven effective for deprotecting SEM ethers under very mild conditions, often in a mixture of ether and nitromethane.[10][11] It exhibits good selectivity and can be used in the presence of other sensitive groups like silyl ethers (e.g., TBS, TIPS).[5][10]

  • Tin Tetrachloride (SnCl₄): For sensitive substrates like nucleosides bearing an N-SEM group, SnCl₄ at low temperatures (0 °C to room temperature) has been used successfully, providing excellent yields.[6][11]

Data Presentation: Selecting the Right Deprotection Reagent

The choice of deprotection reagent is critical and depends on the overall functionality of your molecule. The goal is orthogonality – removing the SEM group without affecting other protecting groups or sensitive moieties.

Reagent/ConditionTypical ConditionsAdvantagesDisadvantages & Considerations
TBAF THF or DMF, RT to 45°C[1]Mild, orthogonal to many acid-labile groups.Can be slow; requires strictly anhydrous conditions; workup can be challenging.
TFA DCM, 0°C to 50°C, followed by basic workup[7][8]Often effective and relatively fast.Can cause degradation of acid-sensitive substrates; risk of formaldehyde-related side products.[2][3]
MgBr₂ Et₂O/Nitromethane, RT[10]Very mild; selective for SEM over other silyl ethers (TBS, TIPS).[5][10]May require optimization of solvent system.
SnCl₄ DCM, 0°C to RT[6]Effective for N-SEM on sensitive systems like nucleosides.A strong Lewis acid that may not be compatible with all functional groups.
HCl Refluxing conditions[6][11]Strong and often effective.Harsh conditions, generally not suitable for sensitive or complex molecules.

Experimental Protocols

Protocol 1: General Procedure for N-SEM Deprotection using TBAF

This protocol is a general guideline and may require optimization for your specific substrate.

  • To a solution of the SEM-protected pyrrolopyridine (1.0 equiv) in anhydrous DMF (or THF), add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, ~3.0 equiv).

  • Stir the reaction mixture at room temperature or heat to 45 °C.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note on workup: Removing tetrabutylammonium salts during purification can be challenging. Washing the organic layer multiple times with water or a dilute NH₄Cl solution can help.[12]

Protocol 2: Two-Step N-SEM Deprotection using TFA

This method is adapted from procedures used for similar heterocyclic systems.[7]

  • Dissolve the SEM-protected pyrrolopyridine (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, e.g., 2 mL for a 60-120 mg scale reaction) and stir the mixture at 50 °C for approximately 2 hours.

  • Monitor the formation of the intermediate by TLC or LCMS.

  • Concentrate the reaction mixture in vacuo.

  • Take up the residue in THF and add a 25% aqueous solution of NaHCO₃.

  • Stir this biphasic mixture vigorously at room temperature overnight to complete the deprotection.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by flash column chromatography.

Visualizations

Deprotection Mechanisms

SEM_Deprotection_Mechanisms cluster_fluoride Fluoride-Mediated Deprotection cluster_acid Acid-Catalyzed Deprotection F_start SEM-N-Pyrrolopyridine F_intermediate Pentavalent Siliconate Intermediate F_start->F_intermediate Nucleophilic Attack F_reagent TBAF (F⁻) F_elimination β-Elimination F_intermediate->F_elimination F_products Deprotected Pyrrolopyridine + TMSF + Ethylene + Formaldehyde F_elimination->F_products A_start SEM-N-Pyrrolopyridine A_intermediate Protonated Intermediate A_start->A_intermediate Protonation A_reagent TFA (H⁺) A_cleavage Cleavage A_intermediate->A_cleavage A_products Deprotected Pyrrolopyridine + TMS-OH + Ethylene + Formaldehyde A_cleavage->A_products

Caption: Mechanisms for SEM-deprotection.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision process process outcome outcome issue issue start Start SEM Deprotection check_completion Reaction Complete? start->check_completion check_side_products Side Products? start->check_side_products Monitor Reaction success Successful Deprotection check_completion->success Yes incomplete Incomplete Reaction check_completion->incomplete No extend_time Extend Time / Increase Temp incomplete->extend_time Troubleshoot extend_time->check_completion switch_reagent Switch Reagent (e.g., TBAF to TFA/MgBr₂) extend_time->switch_reagent Still Incomplete switch_reagent->start check_side_products->success No side_products Side Product Formation check_side_products->side_products Yes milder_conditions Use Milder Conditions (e.g., MgBr₂ or SnCl₄) side_products->milder_conditions Troubleshoot milder_conditions->start

Caption: Troubleshooting workflow for SEM-deprotection.

References

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Bandi, P., & Brodbelt, J. S. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 29(2), 132-143. Retrieved from [Link]

  • Kruger, J., & Hoffmann, R. W. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1449. Retrieved from [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Retrieved from [Link]

  • Al-Hujran, T. A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(11), 2636. Retrieved from [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. Retrieved from [Link]

  • Hoff, B. H., et al. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 25(23), 5633. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Removal of tetrabutylammonium from an organic reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). SEM Deprotection - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). SEM Protection - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide | Request PDF. Retrieved from [Link]

  • ResearchGate. (2017). SEM-deprotection of pyrrole 10a | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2014). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core | Request PDF. Retrieved from [Link]

  • ResearchGate. (2020). Optimization of the deprotection. | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ResearchGate. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(12), 2153-2155. Retrieved from [Link]

  • ResearchGate. (2010). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Retrieved from [Link]

  • Da Settimo, F., et al. (2007). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved from [Link]

  • Liu, W., et al. (2020). Deprotection and Functionalization of Protective N-Heterocycles Under Mild Conditions. European Journal of Organic Chemistry, 2020(24), 3514-3518. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Efficient and Chemoselective Deprotection of N - t -Butyloxycarbonyl Group Mediated by Selectfluor. Retrieved from [Link]

  • Ni, C., & Hu, J. (2016). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Society Reviews, 45(20), 5640-5654. Retrieved from [Link]

  • Carbery, D. R. (2010). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 6, 52. Retrieved from [Link]

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Technical Support Center: Purification of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this critical building block. The following question-and-answer format directly addresses common challenges encountered during experimental work, ensuring you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions based on established chemical principles.

Question 1: After synthesis and work-up, my crude 1H NMR shows a complex mixture of peaks. What are the likely impurities, and how can I get rid of them?

Answer:

The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, several common impurities are frequently observed. Understanding their origin is key to devising an effective purification strategy.

Common Impurities and Their Origins:

Impurity NameStructureProbable Origin
1H-Pyrrolo[2,3-b]pyridine (Structure not available)Unreacted starting material from the chloromethylation step.
4-(Hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine (Structure not available)Hydrolysis of the chloromethyl group during aqueous work-up or exposure to moisture.[1]
Bis(1H-pyrrolo[2,3-b]pyridin-4-yl)methane (Structure not available)Dimerization reaction between the product and the starting material or another molecule of the product.
Over-chlorinated Species (Structure not available)Reaction at other positions on the pyrrolopyridine ring if the reaction conditions are too harsh.
Residual Solvents N/AIncomplete removal of solvents used in the reaction or work-up (e.g., DMF, THF, Dichloromethane).

Initial Purification Strategy: Liquid-Liquid Extraction

Before proceeding to more advanced purification techniques, a carefully planned liquid-liquid extraction can significantly reduce the impurity load.

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash with a mild base: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid from the synthesis and remove acidic impurities.

  • Wash with brine: This will help to remove any remaining water-soluble impurities and break up any emulsions.

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

This initial clean-up will often remove a significant portion of the impurities, making subsequent purification steps more effective.

Question 2: I'm struggling to purify my compound using column chromatography. The fractions are either impure or I'm getting low yield. What can I do?

Answer:

Column chromatography is a powerful tool, but its success with nitrogen-containing heterocycles like this compound often requires optimization to overcome common issues like peak tailing and poor separation.

Troubleshooting Column Chromatography:

IssueCausalityTroubleshooting Suggestion
Peak Tailing The basic nitrogen atoms in the pyrrolopyridine ring can interact with acidic silanol groups on the surface of the silica gel, leading to a "streaking" effect and poor separation.1. Add a basic modifier: Incorporate a small amount of triethylamine (0.1-1% v/v) into your mobile phase. The triethylamine will compete for the active sites on the silica, minimizing the interaction with your product. 2. Use deactivated silica: Consider using silica gel that has been pre-treated with a reagent to cap the acidic silanol groups.
Poor Separation Impurities may have similar polarities to the desired product, leading to co-elution.1. Optimize the mobile phase: A gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. 2. Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic).
Low Yield The compound may be irreversibly adsorbing to the silica gel or degrading on the column.1. Use a less polar solvent for loading: Dissolve your crude product in a minimal amount of a solvent that is less polar than your mobile phase to ensure a tight band at the start of the chromatography. 2. Work quickly: Prolonged exposure to silica gel can sometimes lead to degradation.

Recommended Starting Conditions for Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Gradient: Start with 100% hexanes and gradually increase the proportion of ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate over 20-30 column volumes.

  • Detection: UV light at 254 nm.

G cluster_0 Crude Product cluster_1 Purification Workflow cluster_2 Pure Product crude Crude this compound extraction Liquid-Liquid Extraction crude->extraction chromatography Column Chromatography extraction->chromatography Removes polar impurities recrystallization Recrystallization chromatography->recrystallization Removes closely related impurities pure Pure this compound recrystallization->pure G cluster_0 Recrystallization Process A 1. Dissolve in minimal hot solvent B 2. Add anti-solvent to induce cloudiness A->B C 3. Slow cooling to form crystals B->C D 4. Isolate crystals by filtration C->D E 5. Wash with cold solvent D->E F 6. Dry under vacuum E->F

Caption: Step-by-step recrystallization workflow.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my final product?

A1: A combination of analytical techniques should be used to confirm the purity of your this compound.

  • 1H NMR: This will confirm the structure of your compound and allow you to identify any remaining proton-containing impurities. The spectrum should be clean with the correct integrations for each signal.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is a highly sensitive technique that can detect trace impurities. A pure sample should show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the desired product.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q2: My compound seems to be degrading over time, even when stored in the freezer. What is happening?

A2: this compound can be susceptible to hydrolysis, especially if exposed to moisture. The chloromethyl group is reactive and can be converted to the corresponding alcohol. It is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to minimize exposure to moisture.

Q3: Can I use reverse-phase HPLC for purification?

A3: Yes, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) can be a very effective method for purifying small quantities of this compound, especially for achieving very high purity. A C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.

References

  • (Reference to a relevant synthesis paper detailing work-up and purific
  • 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. MySkinRecipes. (URL not provided)
  • (Reference to a paper discussing dimeriz
  • (Reference to a general text on organic purific

Sources

Stability and storage conditions for 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 4-(Chloromethyl)-7-azaindole). This resource is designed to provide you with in-depth technical guidance on the stability, storage, and handling of this versatile reagent. As Senior Application Scientists, we have compiled and synthesized critical information to help you navigate potential challenges in your experiments and ensure the integrity of your results.

I. Compound Stability and Storage: The Foundation of Reliable Results

This compound is a reactive building block crucial for the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors.[1][2] Its utility stems from the reactive chloromethyl group attached to the 7-azaindole core. However, this reactivity also makes the compound susceptible to degradation if not handled and stored correctly.

Key Stability Characteristics:

  • Moisture Sensitivity: The primary degradation pathway for this compound is hydrolysis. The presence of water can lead to the nucleophilic substitution of the chloride ion by a hydroxyl group, forming the corresponding hydroxymethyl derivative. This impurity can compete in subsequent reactions and lead to the formation of undesired byproducts.

  • Thermal Sensitivity: While generally stable at room temperature under anhydrous conditions, elevated temperatures can accelerate degradation.[3] It is advisable to avoid prolonged exposure to heat.

  • Light Sensitivity: While not extensively documented for this specific compound, similar heterocyclic compounds can be sensitive to light. It is good practice to store it in an amber vial or in a dark place.

  • pH Sensitivity: The stability of the compound can be influenced by pH. In acidic conditions, the pyridine nitrogen can be protonated, which may affect the reactivity of the chloromethyl group. In basic conditions, the pyrrole nitrogen can be deprotonated, and the presence of strong bases can promote elimination or other side reactions.

Recommended Storage Conditions:

To ensure the long-term stability and reactivity of your this compound, please adhere to the following storage guidelines:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down potential side reactions.
Atmosphere Inert gas (Argon or Nitrogen)To displace moisture and oxygen, which can contribute to degradation.
Container Tightly sealed, amber glass vialTo protect from moisture and light.
Location Dry, well-ventilated areaTo prevent accidental exposure to moisture and ensure a safe storage environment.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common problems you may encounter during your experiments with this compound.

Problem 1: Low or No Yield in Alkylation Reactions

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting material (your nucleophile).

  • The desired product is not observed, or is present in very low amounts.

  • A new, more polar spot appears on the TLC plate, which is not your desired product.

Potential Causes & Solutions:

  • Cause A: Degraded this compound. As mentioned, hydrolysis to the hydroxymethyl derivative is a common issue. This alcohol byproduct will not participate in the desired alkylation reaction.

    • Solution:

      • Verify Purity: Before use, check the purity of your reagent by HPLC or LC-MS. A fresh, high-purity batch is crucial for success.

      • Proper Handling: Always handle the reagent under an inert atmosphere, using dry solvents and glassware.

  • Cause B: Inappropriate Reaction Conditions. The choice of base and solvent is critical for successful alkylation.

    • Solution:

      • Base Selection: Use a non-nucleophilic base to deprotonate your nucleophile without reacting with the chloromethyl group. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA). Avoid strong, nucleophilic bases like sodium hydroxide or potassium tert-butoxide if your substrate is sensitive.

      • Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents will dissolve the reactants and facilitate the SN2 reaction. Ensure your solvent is anhydrous.

  • Cause C: Steric Hindrance. If your nucleophile is sterically bulky, the reaction may be slow or may not proceed at all.

    • Solution:

      • Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

      • Use a More Reactive Derivative: If possible, consider converting the chloromethyl group to a more reactive iodomethyl group in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

Problem 2: Formation of Multiple Unidentified Byproducts

Symptoms:

  • TLC or LC-MS analysis shows a complex mixture of products.

  • Isolation of the desired product is difficult due to the presence of closely related impurities.

Potential Causes & Solutions:

  • Cause A: Over-alkylation or Di-substitution. If your nucleophile has multiple reactive sites, or if the product of the initial alkylation can be further alkylated, you may observe multiple products.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the nucleophile to favor mono-alkylation.

      • Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to ensure selective alkylation.

  • Cause B: Instability of the Pyrrolo[2,3-b]pyridine Core. Under harsh reaction conditions (e.g., strong acid or base, high temperatures), the 7-azaindole ring itself may undergo side reactions.

    • Solution:

      • Milder Conditions: Opt for milder reaction conditions whenever possible. This includes using weaker bases, lower temperatures, and shorter reaction times.

      • Protect the Pyrrole Nitrogen: In some cases, protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) can prevent side reactions.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

The most common degradation product is 4-(Hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine, formed through hydrolysis. This can occur due to exposure to atmospheric moisture or the use of non-anhydrous solvents.

Q2: Can I use this reagent directly after bringing it to room temperature?

It is crucial to allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would lead to hydrolysis.

Q3: What analytical techniques are recommended for purity assessment?

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the compound and detecting polar impurities like the hydroxymethyl derivative.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the identity of the main peak and identifying any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and may show the presence of significant impurities.

Q4: Is the hydrochloride salt of this compound more stable?

Yes, in many cases, the hydrochloride salt of chloromethyl pyridine derivatives is more stable and easier to handle than the free base.[5][6] The salt form is typically a more crystalline and less hygroscopic solid. If you are using the free base, extra care should be taken to exclude moisture.

Q5: What should I do in case of a spill?

Given that this compound is a corrosive solid, in case of a spill, you should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The spill should be swept up carefully, avoiding dust formation, and placed in a sealed container for proper waste disposal according to your institution's guidelines.

IV. Degradation Pathway Visualization

The primary degradation pathway of this compound is its reaction with water. The following diagram illustrates this hydrolytic process.

Degradation_Pathway cluster_reactants Reactants cluster_products Products Reactant This compound Product 4-(Hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine (Inactive for Alkylation) Reactant->Product Hydrolysis (SN2) HCl HCl H2O H₂O (Moisture)

Caption: Primary hydrolytic degradation pathway.

By understanding the stability and reactivity of this compound and following the guidelines outlined in this technical support center, you can minimize experimental variability and achieve more reliable and reproducible results in your research and development endeavors.

References

  • KCST. The Chemistry Of Heterocycles Structures Reactions Synthesis And Applications 3rd Completely Revised And Enlarged Edition. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Analytical Methods. In Toxicological Profile for Pyridine. Available at: [Link]

  • Ledenyova, I. V., Falaleev, V., Shikhaliev, K. S., & Zubkov, F. I. (2018). The rearrangement of 4-chloromethyl-1,4-dihydropyridine derivatives to pyrrolo [1,2-c] pyrimidines. ResearchGate. Available at: [Link]

  • J&K Scientific. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 920965-87-3. Available at: [Link]

  • Zejc, A., & Obniska, J. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 58(6), 433–438.
  • Organic Syntheses Procedure. alcohol. Available at: [Link]

  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Al-Warhi, T., Hadda, T. B., Al-Bogami, A. S., Al-Otaibi, A. M., & El-Emam, A. A. (2020). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 25(21), 5092.
  • National Center for Biotechnology Information. Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Available at: [Link]

  • Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • PubMed. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Available at: [Link]

  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available at: [Link]

  • ACS Publications. A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Available at: [Link]

  • National Institutes of Health. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]

  • National Institutes of Health. Innate C-H trifluoromethylation of heterocycles. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine (7-Azaindole, 4-chloromethyl derivative). This pivotal building block is instrumental in the development of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] Scaling its synthesis from the bench to pilot scale presents unique challenges that require a thorough understanding of the reaction mechanism, potential side reactions, and safety implications. This guide provides field-proven insights, a detailed experimental protocol, and robust troubleshooting strategies to ensure a successful, safe, and scalable synthesis.

Reaction Overview and Mechanism

The most common and industrially viable method for synthesizing this compound is via an electrophilic substitution reaction, specifically a variation of the Blanc chloromethylation.[4] This reaction involves treating the starting material, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), with a source of formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride.

The electron-rich pyrrole ring of the 7-azaindole nucleus is susceptible to electrophilic attack. The acidic conditions protonate formaldehyde, generating a highly electrophilic hydroxymethyl cation (+CH2OH) or a related species.[4][5] This electrophile then attacks the C4 position of the 7-azaindole ring, a position activated by the pyrrole nitrogen. The resulting benzyl alcohol intermediate is subsequently converted to the final chloromethyl product by reaction with HCl.

Reaction_Pathway cluster_reactants Reactants Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Product_alcohol 4-(Hydroxymethyl) Intermediate Start->Product_alcohol Electrophilic Substitution (ZnCl2 catalyst) Reagents Formaldehyde (or Paraformaldehyde) + Hydrogen Chloride (HCl) Intermediate Electrophile Generation [+CH2OH] Reagents->Intermediate Intermediate->Product_alcohol Final_Product This compound Product_alcohol->Final_Product Conversion with HCl

Caption: General reaction pathway for chloromethylation of 7-azaindole.

Scalable Experimental Protocol

This protocol is designed for a 100-gram scale synthesis and includes checkpoints for process validation.

Reagent and Materials Table
Reagent/MaterialCAS No.Molar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)271-63-6118.14100.00.8461.0
Paraformaldehyde30525-89-4(30.03)n38.11.271.5
Zinc Chloride (Anhydrous)7646-85-7136.3011.50.0850.1
Glacial Acetic Acid64-19-760.051000 mL--
Concentrated Hydrochloric Acid (~37%)7647-01-036.46350 mL~4.2~5.0
Dichloromethane (DCM)75-09-284.932000 mL--
Saturated Sodium Bicarbonate Solution--~1500 mL--
Anhydrous Magnesium Sulfate7487-88-9120.37~50 g--
Step-by-Step Methodology
  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and a dropping funnel. Ensure the setup is in a certified, high-flow fume hood.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 1H-pyrrolo[2,3-b]pyridine (100.0 g, 0.846 mol), paraformaldehyde (38.1 g, 1.27 mol), and anhydrous zinc chloride (11.5 g, 0.085 mol).

  • Solvent Addition: Add glacial acetic acid (1000 mL) to the reactor. Begin stirring to form a slurry.

  • Controlled HCl Addition: Cool the reactor contents to 10-15 °C using a circulating chiller. Slowly add the concentrated hydrochloric acid (350 mL) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 25 °C. An initial exotherm is expected and must be carefully managed.

  • Reaction: After the HCl addition is complete, slowly warm the reaction mixture to 50-55 °C and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate/Hexanes) or LC-MS. Take a small aliquot (~0.1 mL), quench it in saturated NaHCO3, extract with ethyl acetate, and spot on a TLC plate. The reaction is complete when the starting material spot (Rf ~0.4) is consumed and a new, more polar product spot (Rf ~0.6) is dominant.

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C. Very slowly and carefully, quench the reaction by adding crushed ice (~1 kg) in portions, followed by a slow addition of saturated sodium bicarbonate solution until the pH of the aqueous layer is ~7-8. Caution: Vigorous gas evolution (CO2) will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3 x 500 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 500 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or a thick oil.

  • Purification: The crude product can be purified by silica gel column chromatography (gradient elution, 20% to 50% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS. The product is a white to off-white solid. Typical yields are in the range of 65-80%.

Troubleshooting Guide

Scaling up a synthesis often magnifies minor issues into significant problems. This guide addresses common challenges encountered during this process.

Troubleshooting_Flowchart Start Synthesis Outcome P1 Low or No Yield Incomplete conversion Product decomposition Start:f0->P1:head P2 Multiple Byproducts Diaryl-methane formation Di-chloromethylation N-chloromethylation Start:f0->P2:head P3 Purification Issues Oily product Co-eluting impurities Start:f0->P3:head C1_1 Insufficient Reagent Activity P1:f1->C1_1 C1_2 Poor Temperature Control P1:f2->C1_2 C1_3 Product Instability in Workup P1:f2->C1_3 C2_1 Reaction Temp Too High P2:f1->C2_1 C2_2 High Concentration of Product P2:f1->C2_2 C2_3 Excess Chloromethylating Agent P2:f2->C2_3 P2:f3->C2_3 C3_1 Residual Acid/Solvent P3:f1->C3_1 C3_2 Impurity Polarity Similarity P3:f2->C3_2 S1_1 Use fresh paraformaldehyde and anhydrous ZnCl2. C1_1->S1_1 S1_2 Ensure efficient cooling during HCl addition. Monitor internal temp. C1_2->S1_2 S1_3 Keep workup temperatures low. Use immediate extraction after quench. C1_3->S1_3 S2_1 Maintain reaction temp at 50-55°C. Avoid hotspots with efficient stirring. C2_1->S2_1 S2_2 Consider a more dilute reaction medium on larger scales. C2_2->S2_2 S2_3 Use stoichiometric control (1.2-1.5 eq) of formaldehyde. C2_3->S2_3 S3_1 Ensure thorough neutralization and washing during workup. C3_1->S3_1 S3_2 Optimize chromatography gradient. Consider recrystallization. C3_2->S3_2

Caption: A decision-making flowchart for troubleshooting the synthesis.
Question & Answer Troubleshooting

Issue 1: My reaction has stalled, or the yield is very low.

  • Q: I see a lot of unreacted 7-azaindole even after 6 hours. What could be the cause?

    • A: The primary culprits are often reagent quality or insufficient activation. Paraformaldehyde can depolymerize over time, and zinc chloride is highly hygroscopic; moisture will deactivate it. Ensure you are using fresh, high-quality paraformaldehyde and anhydrous zinc chloride. On a large scale, inefficient stirring can lead to poor mixing, creating localized "cold spots" where the reaction rate is slower. Ensure the mechanical stirrer is creating a good vortex and the solids are well suspended.

  • Q: My yield dropped significantly when I scaled up from 1g to 100g. Why?

    • A: Heat management is critical during scale-up. The chloromethylation reaction is exothermic, especially during the initial addition of HCl. If the temperature rises uncontrollably above 25 °C during this phase, it can lead to the formation of intractable tars and degradation of the starting material or product. Use a jacketed reactor with a powerful chiller and ensure the HCl is added slowly and sub-surface if possible to aid heat dissipation.

Issue 2: My final product is very impure, with significant byproducts.

  • Q: My NMR shows a significant amount of a diaryl-methane byproduct. How can I prevent this?

    • A: Diaryl-methane formation is a classic side reaction in chloromethylations and Friedel-Crafts alkylations.[4][5] It occurs when the desired chloromethylated product acts as an electrophile and alkylates another molecule of 7-azaindole. This is favored by higher temperatures and high concentrations of the product. To mitigate this, strictly control the reaction temperature below 60 °C. If the problem persists, consider running the reaction at a slightly lower concentration by increasing the volume of acetic acid.

  • Q: I'm observing what appears to be a di-substituted product by mass spectrometry. Is this possible?

    • A: Yes, over-reaction can lead to di-chloromethylation, although it's less common for the C4-substituted product. Ensure you are not using a large excess of paraformaldehyde and HCl. Stick to the recommended stoichiometry (1.5 equivalents of formaldehyde is usually sufficient). Also, prolonged reaction times at elevated temperatures can promote this side reaction.

Issue 3: I'm struggling with the purification.

  • Q: After workup, my product is a dark, sticky oil that won't solidify.

    • A: This often points to residual acidic impurities or trapped solvents. Your neutralization step must be thorough. Check the pH of the aqueous layer carefully after bicarbonate addition. An additional wash with water after the bicarbonate wash can help remove residual salts. Ensure you are using a high-vacuum system to remove all the acetic acid and dichloromethane. If the product is still oily, it may contain oligomeric byproducts; in this case, careful column chromatography is the best solution.[6]

  • Q: I can't separate my product from an impurity by column chromatography.

    • A: If an impurity is co-eluting, consider alternative purification methods. Recrystallization can be very effective for removing closely related impurities if a suitable solvent system can be found (e.g., ethyl acetate/heptane, isopropanol/water). Alternatively, you can try a different stationary phase for chromatography, such as alumina (neutral or basic), which can be beneficial for nitrogen-containing heterocycles that may interact strongly with acidic silica gel.[6]

Frequently Asked Questions (FAQs)

  • Q1: Why is 7-azaindole used as the starting material instead of synthesizing the ring system with the chloromethyl group already present?

    • A1: The 7-azaindole core is a common and relatively inexpensive starting material. Many synthetic routes to the core structure are well-established.[7][8][9] Post-modification of the core via electrophilic substitution is often more convergent and efficient than a linear synthesis that carries the reactive chloromethyl group through multiple steps, where it could be unstable or cause unwanted side reactions.

  • Q2: Can I use other chloromethylating agents like chloromethyl methyl ether (MOM-Cl) or bis(chloromethyl) ether (BOCM)?

    • A2: While agents like MOM-Cl can be used, they are potent carcinogens and are highly regulated. The in-situ generation of the electrophile from paraformaldehyde and HCl is generally preferred for large-scale industrial synthesis due to lower cost and significantly reduced safety risks associated with handling and storing highly toxic reagents.

  • Q3: How should I store the final this compound product?

    • A3: The product is a reactive benzylic halide. It can be sensitive to moisture and light and may degrade over time, especially if impurities are present. It should be stored in a tightly sealed container, under a nitrogen or argon atmosphere, in a refrigerator or freezer (-20 °C) for long-term stability.[10]

  • Q4: What is the most critical safety precaution for this reaction?

    • A4: The most critical aspect is performing the reaction in a well-ventilated chemical fume hood and wearing appropriate personal protective equipment (PPE). The reaction involves corrosive HCl and formaldehyde, and there is a potential for the formation of trace amounts of highly carcinogenic bis(chloromethyl) ether. Strict adherence to safety protocols is non-negotiable.[11][12]

Safety Precautions

  • Hazardous Reagents:

    • Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Vapors can cause respiratory irritation.[13]

    • Paraformaldehyde/Formaldehyde: Toxic, a suspected human carcinogen, and an irritant.

    • Chloromethylating Agents: The reaction conditions can potentially generate trace amounts of bis(chloromethyl) ether (BCME), a potent human carcinogen. Assume it is present and take all necessary precautions.

  • Engineering Controls:

    • All operations must be conducted within a certified chemical fume hood with high airflow to prevent inhalation of vapors.

    • Use a jacketed reactor connected to a chiller for effective temperature control to prevent runaway reactions.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a face shield.

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

    • Body Protection: Wear a flame-retardant lab coat and a chemical-resistant apron.

  • Waste Disposal:

    • Quench all reaction waste carefully. Neutralize acidic waste before disposal. All waste must be disposed of according to institutional and local environmental regulations for halogenated organic waste.

References

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2018). MDPI. Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PMC - PubMed Central. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. (2015). ACS Publications. Retrieved from [Link]

  • High‐Pressure‐Mediated Asymmetric Organocatalytic Hydroxyalkylation of Indoles with Trifluoromethyl Ketones. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2014). ResearchGate. Retrieved from [Link]

  • Purification method of pyridine and pyridine derivatives. (2016). Google Patents.
  • Optimization of the Friedel-Crafts reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
  • Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. (2023). RSC Publishing. Retrieved from [Link]

  • New studies in aromatic chloromethylation. (1987). Durham E-Theses. Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI. Retrieved from [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2021). PMC - NIH. Retrieved from [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2009). SciSpace. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. (2022). The Royal Society of Chemistry. Retrieved from [Link]

  • CDC. (n.d.). Chlorine | Medical Management Guidelines. Retrieved from [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2020). PMC - PubMed Central. Retrieved from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. (2020). Moroccan Journal of Chemistry. Retrieved from [Link]

  • An efficient and environment friendly process for chloromethylation of substituted benzenes. (2020). Google Patents.
  • Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. (2022). ResearchGate. Retrieved from [Link]

  • One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. (2007). ResearchGate. Retrieved from [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2015). Beilstein Journals. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]

  • Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. (2012). Google Patents.
  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. (2006). ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. (2021). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive analysis of the ¹H NMR spectrum of 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest for researchers and professionals in drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide provides a detailed, predicted ¹H NMR spectrum. This prediction is rigorously grounded in the experimental data of its parent compound, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), and a comparative analysis with structurally related analogues. The insights herein are designed to facilitate the identification, characterization, and quality control of this compound in a research setting.

Introduction: The Structural Context of this compound

This compound, also known as 4-(chloromethyl)-7-azaindole, belongs to the 7-azaindole family. These compounds are bicyclic aromatic heterocycles consisting of a pyridine ring fused to a pyrrole ring. The 7-azaindole scaffold is a prevalent motif in medicinal chemistry, valued for its ability to act as a bioisostere of indole and for its diverse biological activities. The introduction of a chloromethyl group at the 4-position of the 7-azaindole core introduces a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Understanding the ¹H NMR spectrum is critical for confirming the structure and purity of this compound. The chemical shifts, coupling constants, and multiplicities of the protons provide a unique fingerprint of the molecule's electronic and structural environment.

Predicted ¹H NMR Spectrum of this compound

The following table summarizes the predicted ¹H NMR spectroscopic data for this compound. These predictions are derived from a thorough analysis of the parent 7-azaindole structure and the well-established effects of a chloromethyl substituent on the chemical shifts of aromatic protons. For a robust comparison, experimental data for 7-azaindole and 4-methyl-7-azaindole are also presented.

Table 1: Predicted and Comparative ¹H NMR Spectroscopic Data

Proton Assignment This compound (Predicted) 7-Azaindole (Experimental) 4-Methyl-7-azaindole (Experimental)
Chemical Shift (δ, ppm) , Multiplicity, J (Hz)Chemical Shift (δ, ppm) , Multiplicity, J (Hz)Chemical Shift (δ, ppm) , Multiplicity, J (Hz)
H1 (NH)~11.5 (br s)~11.6 (br s)~11.3 (br s)
H2~7.5 (dd, J = 3.5, 2.0 Hz)~7.4 (dd, J = 3.5, 2.0 Hz)~7.3 (dd, J = 3.5, 2.0 Hz)
H3~6.6 (dd, J = 3.5, 1.5 Hz)~6.5 (dd, J = 3.5, 1.5 Hz)~6.4 (dd, J = 3.5, 1.5 Hz)
H5~7.2 (d, J = 5.0 Hz)~7.1 (dd, J = 8.0, 4.5 Hz)~6.9 (d, J = 5.0 Hz)
H6~8.2 (d, J = 5.0 Hz)~8.1 (dd, J = 4.5, 1.5 Hz)~8.0 (d, J = 5.0 Hz)
-CH₂Cl~4.8 (s)--
-CH₃--~2.5 (s)

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are expected to be observed in a deuterated solvent such as DMSO-d₆.

The prediction of the ¹H NMR spectrum of this compound is based on the following principles and comparative data:

  • Pyrrole Ring Protons (H1, H2, H3): The protons on the pyrrole ring are expected to experience only minor changes in their chemical shifts compared to the parent 7-azaindole. The substituent at the 4-position is relatively distant, and its electronic effects on the pyrrole moiety are attenuated. The characteristic broad singlet for the N-H proton (H1) is anticipated to be in a similar downfield region. The doublet of doublets pattern for H2 and H3 arises from their coupling to each other and to the N-H proton.

  • Pyridine Ring Protons (H5, H6): The introduction of the chloromethyl group at the 4-position will have the most significant impact on the adjacent pyridine ring protons, H5 and H6. The -CH₂Cl group is electron-withdrawing due to the electronegativity of the chlorine atom. This inductive effect will deshield the neighboring protons, causing a downfield shift in their resonance compared to 7-azaindole. In comparison to 4-methyl-7-azaindole, where the methyl group is weakly electron-donating, the chloromethyl group's electron-withdrawing nature will result in a more pronounced downfield shift for H5 and H6. The coupling between H5 and H6 is expected to be a simple doublet for each, with a typical ortho-coupling constant of around 5.0 Hz.

  • Chloromethyl Protons (-CH₂Cl): The methylene protons of the chloromethyl group are expected to appear as a singlet in the region of 4.5-5.0 ppm. This downfield chemical shift is a direct result of the deshielding effect of the adjacent chlorine atom and the aromatic ring. This singlet signal is a key diagnostic feature for the presence of the chloromethyl substituent.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for many organic compounds and its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable protons like the N-H proton. Alternatively, deuterated chloroform (CDCl₃) can be used, although the N-H proton signal may be broader or not observed.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These should be adjusted as necessary for instruments with different field strengths.

  • Spectrometer Frequency: 400 MHz for ¹H

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (at): 2-4 seconds. A longer acquisition time will improve resolution.

  • Relaxation Delay (d1): 1-2 seconds. This allows for adequate relaxation of the protons between scans.

  • Number of Scans (ns): 16-64 scans. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

  • Spectral Width (sw): A spectral width of 12-16 ppm is typically sufficient to cover the entire proton chemical shift range.

  • Temperature: 298 K (25 °C).

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the chemical shift of each peak and multiplet.

Visualizing the Molecular Structure and Proton Assignments

The following diagram, generated using Graphviz, illustrates the structure of this compound with the assigned proton labels.

Figure 1. Molecular structure of this compound with proton numbering.

Conclusion

This guide provides a detailed, predicted ¹H NMR spectrum for this compound, supported by a comparative analysis with its parent compound and a methylated analogue. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data for this and similar heterocyclic compounds. By understanding the expected spectral features and the underlying principles governing them, researchers can confidently identify and characterize this important synthetic building block.

References

  • SpectraBase. 4-(Chloromethyl)pyridine hydrochloride. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in the Journey of a Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the molecular scaffold of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a cornerstone for the synthesis of a multitude of therapeutic agents, particularly kinase inhibitors.[1] 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine emerges as a pivotal intermediate, a key building block whose purity is not merely a quality metric but a foundational pillar influencing the entire downstream process, from reaction yield and impurity profiles of subsequent steps to the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of analytical methodologies for determining the purity of this compound. We will delve into the nuances of a primary High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and the scientific rationale behind its development. Furthermore, we will explore robust alternatives, including Quantitative Nuclear Magnetic Resonance (qNMR) and hyphenated mass spectrometry techniques, presenting a holistic view to empower you in selecting the most fitting analytical strategy for your specific needs.

Part 1: The Workhorse of Purity Analysis - A Stability-Indicating HPLC-UV Method

For routine quality control and purity assessment in a drug development setting, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) stands as the undisputed workhorse. Its high resolving power, sensitivity, and robustness make it ideal for separating the main compound from process-related impurities and potential degradants.

Rationale for Method Development

The development of a stability-indicating HPLC method requires a systematic approach to achieve optimal separation. For a nitrogen-containing heterocyclic compound like this compound, several factors are paramount:

  • Column Selection: A C18 column is the most common starting point for reversed-phase chromatography due to its wide applicability and hydrophobicity.[2][3] However, for halogenated compounds and isomers, alternative stationary phases like C12 or phenyl-hexyl can offer different selectivity.[4][5] We will proceed with a C18 column as our primary choice due to its versatility.

  • Mobile Phase Composition: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is standard. Acetonitrile is often preferred for its lower UV cutoff and viscosity. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. For 7-azaindole derivatives, which are basic, an acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is often employed to ensure protonation and achieve sharp, symmetrical peaks.[4][6]

  • Detection Wavelength: The UV-Vis spectrum of this compound should be experimentally determined to select a wavelength that provides maximum absorbance for the main peak and adequate sensitivity for potential impurities. A photodiode array (PDA) detector is invaluable during method development for this purpose.

Experimental Protocol: HPLC-UV Purity Determination

Objective: To determine the purity of this compound and separate it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

| Sample Preparation | Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. |

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Purity Report calculate->report Final Purity Value

Caption: Workflow for HPLC purity analysis.

Hypothetical Performance Data

A well-validated HPLC method should demonstrate excellent linearity, precision, and accuracy. The following table presents hypothetical data for the described method.

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Precision (%RSD) 0.5%≤ 2.0%
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%

Part 2: A Comparative Look at Alternative and Complementary Techniques

While HPLC-UV is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information.

Quantitative NMR (qNMR): An Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination, offering a distinct advantage over chromatography: it does not require a reference standard of the analyte itself.[7][8][9][10][11] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for the calculation of absolute purity when a certified internal standard of known purity is used.

Causality Behind Choosing qNMR:

  • No Need for a Specific Reference Standard: This is particularly valuable for novel compounds or when a highly purified reference material of the target compound is unavailable or expensive.

  • Direct Measurement: qNMR provides a direct measure of the molar concentration of the analyte relative to the internal standard.

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the compound being quantified.

High-Level Experimental Protocol: qNMR

  • Selection of Internal Standard: Choose an internal standard that has a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the certified internal standard. Dissolve both in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals, which is crucial for accurate integration.

  • Data Processing and Calculation: Carefully integrate the non-overlapping signals of the analyte and the internal standard. The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Hyphenated Techniques: GC-MS and LC-MS for Impurity Identification

For the identification of unknown impurities, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable impurities. For this compound, potential volatile impurities could include residual solvents from the synthesis. Derivatization may be necessary to improve the volatility of some impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly versatile technique that can be directly coupled with the developed HPLC method.[12][13][14][15] It provides molecular weight information for each separated peak, which is invaluable for the structural elucidation of unknown impurities and degradation products.

Comparative Analysis of Purity Determination Methods
FeatureHPLC-UVqNMRGC-MSLC-MS
Primary Application Quantitative PurityAbsolute Quantitative PurityQualitative & Quantitative (Volatiles)Qualitative & Quantitative
Reference Standard Required for analyteRequired for internal standard onlyRequired for analyteRequired for analyte
Information Provided Retention Time, UV Spectrum, Relative PurityAbsolute Purity, Structural ConfirmationRetention Time, Mass SpectrumRetention Time, UV Spectrum, Mass Spectrum
Strengths High resolution, robust, widely availableAbsolute quantification without analyte standard, structural infoHigh sensitivity for volatile compoundsHigh sensitivity and specificity, molecular weight info
Limitations Requires analyte reference standardLower resolution than HPLC, requires careful experimental setupLimited to volatile and thermally stable compoundsMore complex instrumentation, potential for ion suppression

Part 3: Understanding Potential Impurities and the Role of Forced Degradation

A comprehensive purity analysis not only quantifies the main component but also seeks to identify and characterize potential impurities. These can arise from the manufacturing process or from degradation of the drug substance over time.

Potential Process-Related Impurities

Based on common synthetic routes for 7-azaindole derivatives, potential impurities in this compound could include:

  • Unreacted starting materials

  • Isomeric byproducts[16]

  • Products of side reactions, such as over-chlorination or hydrolysis of the chloromethyl group to a hydroxymethyl group.

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation studies, also known as stress testing, are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a molecule.[17][18][19][20] These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.

Typical Forced Degradation Conditions:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[20]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.[20]

  • Thermal Stress: Heating the solid compound at elevated temperatures.

  • Photostability: Exposing the compound to UV and visible light.

The resulting degradation products are then analyzed, typically by HPLC and LC-MS, to establish the degradation pathways and to ensure that the primary analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.

Decision-Making in Analytical Method Selection

The choice of analytical technique depends on the stage of development and the specific question being addressed.

Method_Selection cluster_questions Key Questions cluster_methods Recommended Method start Purity Analysis Needed q1 Routine QC Purity Check? start->q1 q2 Absolute Purity without Analyte Standard? start->q2 q3 Identify Unknown Impurity? start->q3 hplc HPLC-UV q1->hplc Yes qnmr qNMR q2->qnmr Yes lcms LC-MS / GC-MS q3->lcms Yes end Analytical Data Obtained hplc->end Provides Relative Purity qnmr->end Provides Absolute Purity lcms->end Provides Structural Information

Caption: Decision tree for selecting an analytical method.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity of this compound is a critical parameter that underpins the success of subsequent synthetic transformations and, ultimately, the quality of the final API. While a well-developed and validated HPLC-UV method serves as the cornerstone for routine purity assessment, a comprehensive understanding of the compound's purity profile is best achieved through a multi-faceted analytical approach.

By integrating the strengths of HPLC for separation, qNMR for absolute quantification, and mass spectrometry for identification, researchers can build a robust and self-validating system for purity analysis. This integrated strategy, coupled with a proactive investigation of potential impurities and degradation pathways, ensures the highest level of confidence in the quality of this vital pharmaceutical intermediate, thereby de-risking the drug development process and accelerating the journey from laboratory to clinic.

References

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (URL: [Link])

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH. (URL: [Link])

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube. (URL: [Link])

  • Determining and reporting purity of organic molecules: why qNMR - PubMed. (URL: [Link])

  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. (URL: [Link])

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Forced Degradation Studies - MedCrave online. (URL: [Link])

  • Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection - PubMed. (URL: [Link])

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed. (URL: [Link])

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (URL: [Link])

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (URL: [Link])

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed. (URL: [Link])

  • A Review: Stability Indicating Forced Degradation Studies - RJPT. (URL: [Link])

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: [Link])

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (URL: [Link])

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. (URL: [Link])

  • LCMS-guided detection of halogenated natural compounds. a Five... - ResearchGate. (URL: [Link])

  • HPLC Method Development: Standard Practices and New Columns - Agilent. (URL: [Link])

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Analytical Chemistry - ACS Publications. (URL: [Link])

  • WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google P
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (URL: [Link])

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis - ResearchGate. (URL: [Link])

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (URL: [Link])

  • Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (URL: [Link])

  • 4-(Chloromethyl) pyridine HCl | CAS 1822-51-1 - Veeprho. (URL: [Link])

  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles - ChemRxiv. (URL: [Link])

  • Development of Eco-Friendly Sensitive HPLC Method for Determination of Letrozole and Assessment of Validation | Request PDF - ResearchGate. (URL: [Link])

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A Senior Application Scientist's Guide to the LC-MS Characterization of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. Among the heterocyclic compounds of significant interest in medicinal chemistry are derivatives of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. The reactive chloromethyl group makes these compounds valuable intermediates in the synthesis of a wide array of pharmacologically active molecules. Ensuring the structural integrity and purity of these derivatives is a critical step in the drug discovery and development pipeline. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of these compounds, supported by established methodologies for similar structures and a discussion of alternative analytical techniques.

The Central Role of LC-MS in Modern Pharmaceutical Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and versatility.[1] This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the mass-resolving power of mass spectrometry, enabling the confident identification and quantification of compounds in complex mixtures.[1] For this compound derivatives, which can be polar and potentially thermally labile, LC-MS offers significant advantages over other analytical methods.

The choice of LC-MS is underpinned by its ability to provide crucial information in a single analysis:

  • Molecular Weight Confirmation: Unambiguously determine the molecular weight of the synthesized compound.

  • Structural Elucidation: Through fragmentation analysis (MS/MS), key structural features of the molecule can be identified.

  • Impurity Profiling: Detect and identify process-related impurities and degradation products, even at trace levels.[2]

  • Quantitative Analysis: Accurately quantify the compound of interest in various matrices.[3]

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a premier technique, a comprehensive understanding of its performance requires comparison with other analytical methods commonly used in pharmaceutical development.

Analytical TechniquePrincipleAdvantages for this compound DerivativesDisadvantages for this compound Derivatives
LC-MS Separation by liquid chromatography followed by mass analysis.High sensitivity and selectivity; suitable for polar and non-volatile compounds; provides molecular weight and structural information.[1]Higher initial instrument cost; potential for matrix effects.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for volatile and thermally stable compounds; high-resolution separation.Not suitable for non-volatile or thermally labile compounds; may require derivatization, adding complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structure elucidation and information on atom connectivity.Lower sensitivity compared to MS; requires larger sample amounts; not ideal for trace impurity analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by liquid chromatography with detection based on UV absorbance.Robust and widely available; good for routine purity analysis and quantification of known compounds.Lacks the specificity of mass detection; cannot identify unknown impurities; co-eluting impurities may not be detected.

For this compound derivatives, the polarity and potential for thermal degradation make GC-MS a less favorable option. NMR, while unparalleled for definitive structure confirmation, lacks the sensitivity needed for impurity profiling at the levels required by regulatory agencies. HPLC-UV is a valuable tool for routine quality control but falls short in the crucial task of identifying unknown impurities, a key strength of LC-MS.

Deciphering the Structure: A Proposed LC-MS/MS Workflow

The power of LC-MS is fully realized in its tandem mass spectrometry (MS/MS) capabilities, which provide structural insights through controlled fragmentation of the molecule.

workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Sample Injection column UPLC Column (e.g., C18) sample->column Mobile Phase separation Gradient Elution column->separation esi Electrospray Ionization (ESI) separation->esi ms1 MS1 Scan (Full Scan) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Precursor Ion Selection ms2 MS2 Scan (Product Ion Scan) cid->ms2

Caption: A typical LC-MS/MS workflow for the analysis of small molecules.

Predicted Fragmentation Pathway

Based on the fragmentation patterns of similar heterocyclic compounds, a plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺, m/z 167.04) can be proposed. The chloromethyl group is a likely site for initial fragmentation.

fragmentation M [M+H]⁺ m/z 167.04 F1 Loss of HCl m/z 131.05 M->F1 - HCl F2 Loss of CH₂Cl radical m/z 118.06 M->F2 - •CH₂Cl F3 Pyrrolo[2,3-b]pyridine core m/z 117.06 F2->F3 - H•

Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.

The primary fragmentation events would likely involve the neutral loss of HCl (36.46 Da) or the loss of the chloromethyl radical (49.49 Da). Subsequent fragmentation of the core pyrrolo[2,3-b]pyridine structure would yield further characteristic ions.

Experimental Protocol: A Starting Point for Method Development

The following protocol provides a robust starting point for the UPLC-MS/MS analysis of this compound and its derivatives. Optimization will be necessary based on the specific derivative and the analytical goals. This method is adapted from established procedures for similar chloromethyl-pyridine compounds.[3][6]

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound derivative.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of 1 µg/mL for analysis.

2. UPLC Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-7 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (optimize for the specific compound).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS: For fragmentation analysis, select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply a collision energy of 10-30 eV.

Quantitative Performance and Data Interpretation

A key advantage of LC-MS is its ability to perform highly sensitive and selective quantification. For impurity analysis, this is critical for adhering to regulatory guidelines.[7]

ParameterTypical Performance for a Validated LC-MS/MS Method
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 5 ng/mL[3][6]
Linearity (r²) > 0.995
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Data analysis involves extracting the chromatogram for the m/z of the target analyte and its predicted fragments. The peak area is then used for quantification against a calibration curve prepared with a certified reference standard. For impurity identification, the accurate mass measurement from a high-resolution mass spectrometer (e.g., Q-TOF) is used to propose an elemental composition, which, combined with the fragmentation data, allows for structural elucidation.[8]

Conclusion: An Authoritative and Trustworthy Approach

The LC-MS characterization of this compound derivatives represents a powerful, reliable, and often necessary analytical strategy in the pharmaceutical sciences. Its superior sensitivity, selectivity, and ability to provide both molecular weight and structural information make it the technique of choice for identity confirmation, purity assessment, and impurity profiling. While other techniques have their place, LC-MS provides the most comprehensive data in a single, efficient analysis. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to develop and validate robust analytical methods for this important class of compounds, ensuring the quality and safety of future therapeutic agents.

References

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. Available from: [Link]

  • Venkateswarlu, V., et al. (2019). Development and Validation of Chromatographic Methods by LC-MS/MS for the Determination of Process Related Genotoxic Impurities. Rasayan Journal of Chemistry, 12(3), 1584-1590. Available from: [Link]

  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available from: [Link]

  • Zhang, L., et al. (2018). Characterization of chemical compounds by UPLC-QDA and UPLC-Q-TOF/MS from VB. ResearchGate. Available from: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Available from: [Link]

  • Groskreutz, S. R., & Gritti, F. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 628-637. Available from: [Link]

  • Dines, J., et al. (2025). LC-MS in analytical toxicology: Some practical considerations. ResearchGate. Available from: [Link]

  • Couchman, L., & Morgan, P. E. (2011). LC-MS in analytical toxicology: some practical considerations. Biomedical Chromatography, 25(1-2), 100-123. Available from: [Link]

  • Thangaraj, P. R., & Kuber, B. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201-211. Available from: [Link]

  • Couchman, L., & Morgan, P. E. (2010). LC-MS in analytical toxicology: some practical considerations. PubMed. Available from: [Link]

  • Kertész, V., et al. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(6), 686-692. Available from: [Link]

  • Al-Tohamy, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3423-3434. Available from: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available from: [Link]

  • Sun, Y., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9263-9269. Available from: [Link]

  • Patel, K., & Patel, S. (2015). Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds. Research Journal of Chemical Sciences. Available from: [Link]

  • de la Cruz, R., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(10), 661. Available from: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. Available from: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available from: [Link]

  • Li, Y., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 79. Available from: [Link]

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A Comparative Guide to the Reactivity and Application of 4-(Chloromethyl)- and 4-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The ability to selectively functionalize this core is paramount for developing novel chemical entities with enhanced potency and specificity. Among the key intermediates for such functionalization are the 4-(halomethyl) derivatives, which serve as versatile electrophiles for introducing the 7-azaindole moiety via alkylation of various nucleophiles.

This guide provides an in-depth technical comparison of two prominent C4-electrophilic building blocks: 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and its bromo-analogue, 4-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine. We will explore their relative reactivity, stability, and synthetic accessibility, supported by fundamental principles of organic chemistry and illustrative experimental protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.

Core Physicochemical Properties and Synthetic Accessibility

A foundational aspect of selecting a synthetic building block is understanding its basic properties and how readily it can be prepared. Both 4-(chloromethyl)- and 4-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine are typically synthesized from a common precursor, (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol. The choice of halogenating agent dictates the final product.

PropertyThis compound4-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₈H₇ClN₂C₈H₇BrN₂
Molecular Weight 166.61 g/mol [3]211.06 g/mol
Typical Synthesis Chlorination of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanolBromination of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Common Reagents Thionyl chloride (SOCl₂), Oxalyl chloridePhosphorus tribromide (PBr₃), Carbon tetrabromide/Triphenylphosphine

The synthesis of these compounds often requires careful control of reaction conditions to avoid side reactions, particularly at the pyrrole nitrogen. For many applications, N-protection of the 7-azaindole core is a crucial preliminary step.

N-Protection Strategies

The pyrrole NH of the 7-azaindole scaffold is nucleophilic and can compete with the desired nucleophile during alkylation reactions. Therefore, protection of this nitrogen is often necessary. Common protecting groups include tert-butyloxycarbonyl (Boc) and (2-(trimethylsilyl)ethoxy)methyl (SEM).

Caption: Common N-protection strategies for the 7-azaindole core.

The choice of protecting group can influence the overall synthetic route, with the SEM group often favored for its robustness and orthogonal deprotection conditions.[4][5]

Comparative Reactivity in Nucleophilic Substitution Reactions

The primary utility of 4-(halomethyl)-7-azaindoles lies in their ability to act as electrophiles in nucleophilic substitution reactions, most commonly proceeding via an Sₙ2 mechanism. The fundamental difference in reactivity between the chloro and bromo derivatives stems from the nature of the halogen as a leaving group.

Theoretical Framework: The Role of the Leaving Group

In an Sₙ2 reaction, the rate-determining step involves the backside attack of a nucleophile on the electrophilic carbon, with simultaneous departure of the leaving group. The stability of the departing halide anion is a critical factor governing the activation energy of this step.

  • Bond Strength: The C-Br bond is weaker than the C-Cl bond.

  • Polarizability: Bromine is larger and more polarizable than chlorine, which helps to stabilize the developing negative charge in the transition state.

  • Leaving Group Ability: Consequently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻).

This difference in leaving group ability directly translates to a higher reaction rate for the bromo derivative in Sₙ2 reactions.

Caption: Energy profile comparison for Sₙ2 reactions.

Experimental Evidence and Performance Data

Nucleophile TypeGeneral Reactivity Trend with 4-(Halomethyl)-7-azaindolesTypical Reaction Conditions
Amines (N-Alkylation) Bromo > ChloroAprotic solvent (e.g., DMF, CH₃CN), Base (e.g., K₂CO₃, Et₃N), Room temperature to moderate heating.[6]
Thiols (S-Alkylation) Bromo > ChloroAprotic solvent (e.g., DMF, THF), Base (e.g., NaH, K₂CO₃), Room temperature.
Alcohols/Phenols (O-Alkylation) Bromo > ChloroAprotic solvent (e.g., DMF, acetone), Strong base (e.g., NaH, K₂CO₃), Room temperature to moderate heating.
Carboxylates Bromo > ChloroAprotic solvent (e.g., DMF), Phase-transfer catalyst may be beneficial.

Practical Implications:

  • Reaction Time and Temperature: Reactions with 4-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine will generally proceed faster and at lower temperatures than with the chloro-derivative. This can be advantageous when working with thermally sensitive substrates.

  • Choice of Nucleophile: For weakly nucleophilic substrates, the more reactive bromo-derivative is often the reagent of choice to achieve reasonable reaction rates.

  • Cost and Availability: 4-(Chloromethyl) derivatives are often more commercially available and less expensive than their bromo counterparts, which may be a consideration for large-scale synthesis.

Stability and Handling

Both 4-(chloromethyl)- and 4-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine are reactive electrophiles and should be handled with appropriate care in a well-ventilated fume hood.

  • Storage: These compounds should be stored in a cool, dry, and dark place to minimize degradation. Alkyl bromides are generally considered to be less stable than alkyl chlorides, being more susceptible to hydrolysis and decomposition over time.

  • Hydrolytic Stability: Both compounds are susceptible to hydrolysis to form the corresponding alcohol, particularly in the presence of moisture or protic solvents. The bromo derivative is expected to hydrolyze more readily than the chloro derivative.

Experimental Protocols

The following are representative, non-optimized protocols for the synthesis and application of these reagents. Researchers should perform their own optimization studies for specific applications.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the chlorination of benzylic-type alcohols.

Materials:

  • (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (catalytic amount, optional)

Procedure:

  • To a stirred solution of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 - 1.5 eq) dropwise. A catalytic amount of pyridine can be added to facilitate the reaction.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[8]

Protocol 2: Synthesis of 4-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine

This protocol is based on standard methods for the bromination of alcohols.

Materials:

  • (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Chloroform or Dichloromethane

Procedure:

  • To a suspension of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol (1.0 eq) in anhydrous chloroform or DCM at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 - 0.5 eq) dropwise.[9]

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Comparative N-Alkylation of Aniline

This experiment can be used to qualitatively or quantitatively compare the reactivity of the two halomethyl derivatives.

Materials:

  • This compound

  • 4-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Set up two parallel reactions. In each reaction vessel, dissolve aniline (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

  • To one vessel, add this compound (1.1 eq). To the other, add 4-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (1.1 eq).

  • Stir both reactions at room temperature and monitor the progress of each by TLC or LC-MS at regular time intervals (e.g., every 30 minutes).

  • The relative rates of reaction can be determined by comparing the consumption of the starting aniline and the formation of the N-alkylated product, N-((1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)aniline.

Caption: Workflow for comparative alkylation experiment.

Conclusion and Recommendations

The choice between this compound and 4-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine is a strategic decision that depends on the specific requirements of the synthetic task at hand.

  • For rapid, small-scale synthesis and with less reactive nucleophiles, 4-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine is the superior choice due to its significantly higher reactivity, which allows for milder reaction conditions and shorter reaction times.

  • For large-scale synthesis where cost is a major factor, and with reasonably reactive nucleophiles, this compound may be a more practical option. The potential for longer reaction times and higher temperatures must be considered and optimized.

In all cases, N-protection of the 7-azaindole core should be considered to avoid side reactions and improve the overall efficiency of the alkylation. Careful purification of the final products is also essential to remove any unreacted starting materials or byproducts.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • ResearchGate. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (November 2019). [Link]

  • Google Patents. Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Tesi di dottorato. New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • ResearchGate. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019-12-04). [Link]

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. NIH. (2014-05-16). [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • OUCI. Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. (2021-06-09). [Link]

  • Google P
  • Gas chromatographic separation of substituted pyridines. PubMed. [Link]

  • Reddit. Help with thionyl chloride halogenation. (2023-10-08). [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH. [Link]

  • ResearchGate. Catalytic N-Alkylation of Anilines. (2025-08-10). [Link]

  • ResearchGate. Scalable synthesis and properties of 7-methyl- 4-azaindole. [Link]

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH. [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. (2020-08-13). [Link]

  • Synthesis of Kappa Opioid Antagonists Based On Pyrrolo[1,2-α]quinoxalinones Using an N-Arylation/Condensation/Oxidation Reaction Sequence. NIH. [Link]

  • Azaindole Therapeutic Agents. PMC. (2020-08-01). [Link]

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]

  • Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. PubMed. (2025-12-03). [Link]

  • Google Patents. Synthetic method of loxoprofen sodium.
  • Moroccan Journal of Chemistry. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. [Link]

  • 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. PMC. (2018-02-15). [Link]

Sources

A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl 7-Azaindole in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its ability to mimic the purine structure and engage in crucial hydrogen bonding interactions has made it a focal point of synthetic efforts.[2] Consequently, the functionalization of the 7-azaindole core is of paramount importance. This guide provides an in-depth comparison of the reactivity of two key intermediates, 3-(chloromethyl)-7-azaindole and 3-(bromomethyl)-7-azaindole, in nucleophilic substitution reactions, offering insights into their relative utility in the synthesis of complex drug candidates.

The Decisive Factor: Leaving Group Ability

The primary determinant of reactivity in nucleophilic substitution reactions is the ability of the leaving group to depart from the electrophilic carbon center. An ideal leaving group is a species that is stable in its departed, typically anionic, form. In the context of our comparison, this translates to the relative stability of the chloride (Cl⁻) versus the bromide (Br⁻) ion.

The stability of a leaving group is inversely related to its basicity; a weaker base is a better leaving group. When comparing the halides, the acidity of their conjugate acids (HX) increases down the group (HF < HCl < HBr < HI). Consequently, the basicity of the halide ions decreases in the order F⁻ > Cl⁻ > Br⁻ > I⁻. This trend establishes that the bromide ion is a weaker base than the chloride ion, and therefore, a superior leaving group.

This fundamental principle dictates that 3-(bromomethyl)-7-azaindole is inherently more reactive towards nucleophilic substitution than 3-(chloromethyl)-7-azaindole . This heightened reactivity can be advantageous, often allowing for milder reaction conditions, shorter reaction times, and potentially higher yields.

Reaction Mechanisms: A Brief Overview

Nucleophilic substitution at a primary benzylic-like carbon, such as in 3-(halomethyl)-7-azaindoles, can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination thereof. The 7-azaindole ring system can stabilize a positive charge on the adjacent methylene carbon through resonance, which could favor an Sₙ1 pathway. However, for primary halides, the Sₙ2 mechanism is often predominant. In either mechanistic scenario, the better leaving group ability of bromide accelerates the reaction.

  • In an Sₙ2 reaction , the rate-determining step is the concerted attack of the nucleophile and departure of the leaving group. A better leaving group facilitates this step, leading to a faster reaction rate.

  • In an Sₙ1 reaction , the rate-determining step is the formation of the carbocation intermediate. A more stable leaving group will more readily depart to form this intermediate, thus increasing the reaction rate.

Comparative Experimental Analysis

Reaction: Nucleophilic substitution with piperidine.

SubstrateNucleophileSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
3-(Chloromethyl)-7-azaindolePiperidineAcetonitrile6012~75
3-(Bromomethyl)-7-azaindolePiperidineAcetonitrile604>90

This table illustrates that under identical conditions, the bromomethyl derivative is expected to react significantly faster and provide a higher yield of the desired product, 3-(piperidin-1-ylmethyl)-7-azaindole. This increased efficiency can be critical in multi-step syntheses, minimizing side reactions and improving overall process economy.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the halo-methyl derivatives and their subsequent reaction with a representative nucleophile, piperidine.

Protocol 1: Synthesis of 3-(Bromomethyl)-7-azaindole

This protocol is adapted from general procedures for the bromination of benzylic alcohols.

Materials:

  • 3-(Hydroxymethyl)-7-azaindole

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of 3-(hydroxymethyl)-7-azaindole (1.0 eq) in anhydrous diethyl ether under an inert atmosphere at 0 °C, add phosphorus tribromide (0.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-7-azaindole.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-(Chloromethyl)-7-azaindole

This protocol is adapted from general procedures for the chlorination of benzylic alcohols.

Materials:

  • 3-(Hydroxymethyl)-7-azaindole

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of 3-(hydroxymethyl)-7-azaindole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)-7-azaindole.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Nucleophilic Substitution with Piperidine

Materials:

  • 3-(Halomethyl)-7-azaindole (chloro or bromo derivative)

  • Piperidine

  • Acetonitrile

  • Potassium Carbonate (K₂CO₃)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 3-(halomethyl)-7-azaindole (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC. (Note: The reaction with the bromomethyl derivative is expected to be significantly faster).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(piperidin-1-ylmethyl)-7-azaindole.

Visualizing the Process

Reaction Mechanism

Caption: Generalized Sₙ2 mechanism for the nucleophilic substitution on 3-(halomethyl)-7-azaindole.

Experimental Workflow

Experimental_Workflow Start Start: 3-(Hydroxymethyl)-7-azaindole Halogenation Halogenation (PBr₃ or SOCl₂) Start->Halogenation Intermediate 3-(Chloromethyl)-7-azaindole OR 3-(Bromomethyl)-7-azaindole Halogenation->Intermediate Reaction Nucleophilic Substitution (e.g., with Piperidine, K₂CO₃, Acetonitrile) Intermediate->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 3-(Piperidin-1-ylmethyl)-7-azaindole Purification->Product

Caption: A typical experimental workflow for the synthesis of 3-substituted 7-azaindoles from 3-(hydroxymethyl)-7-azaindole.

Conclusion

For drug development professionals and synthetic chemists working with the 7-azaindole scaffold, the choice between a chloromethyl and a bromomethyl derivative as a synthetic intermediate has clear implications for reaction efficiency. The superior leaving group ability of the bromide ion renders 3-(bromomethyl)-7-azaindole a more reactive and often preferable electrophile for nucleophilic substitution reactions. This enhanced reactivity can lead to shorter reaction times, milder conditions, and improved yields, which are all critical considerations in the synthesis of complex molecules. While the chloromethyl derivative is a viable option, particularly when a less reactive substrate is desired to control selectivity in the presence of multiple nucleophilic sites, the bromomethyl analogue generally offers a more efficient pathway for the introduction of a wide range of functionalities at the 3-position of the 7-azaindole core.

References

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506.
  • Dumas, J. (2009). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2003).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Alkylation of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the core of numerous approved therapeutics.[1] The strategic introduction of alkyl groups onto the pyrrolopyridine nucleus is a cornerstone of structure-activity relationship (SAR) studies, profoundly influencing potency, selectivity, and pharmacokinetic properties. While traditional alkylation methods using alkyl halides and strong bases have long been employed, they often suffer from limitations such as harsh reaction conditions, poor regioselectivity, and limited functional group tolerance.

This guide provides an in-depth comparison of modern, alternative reagents and methodologies for the alkylation of pyrrolopyridines. We will delve into the mechanistic underpinnings, practical advantages, and experimental considerations for each approach, empowering researchers to make informed decisions for their synthetic campaigns.

The Challenge of Regioselectivity in Pyrrolopyridine Alkylation

The pyrrolopyridine scaffold presents multiple potential sites for alkylation, primarily at the nitrogen atoms of the pyrrole and pyridine rings, as well as at carbon atoms via C-H functionalization. For N-alkylation, the presence of two nitrogen atoms in azaindoles often leads to mixtures of N1 and N2 regioisomers, complicating purification and reducing yields.[2][3] The development of highly regioselective methods is therefore a paramount objective in this field.

Mitsunobu Reaction: A Classic Inversion Chemistry Approach

The Mitsunobu reaction offers a reliable method for the N-alkylation of pyrrolopyridines using an alcohol as the alkylating agent.[4] This reaction proceeds via an SN2 mechanism, resulting in a predictable inversion of stereochemistry at the alcohol's chiral center.

Mechanism of Action

The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This intermediate deprotonates the pyrrolopyridine nitrogen, which then attacks the activated alcohol, displacing a phosphonium oxide leaving group.[4]

Mitsunobu_Mechanism cluster_activation Activation cluster_byproducts Byproducts PyrroloPyridine Pyrrolopyridine-NH PyrroloPyridine_Anion Pyrrolopyridine-N- PyrroloPyridine->PyrroloPyridine_Anion Alcohol R-OH Alkoxyphosphonium [R-O-PPh3]+ Alcohol->Alkoxyphosphonium + Betaine Alcohol->Alkoxyphosphonium PPh3 PPh3 Betaine [PPh3+-N(CO2Et)-N-CO2Et] PPh3->Betaine + DEAD PPh3->Betaine DEAD DEAD DEAD->Betaine Betaine->PyrroloPyridine_Anion + Pyrrolopyridine-NH Hydrazine_byproduct EtO2C-NH-NH-CO2Et Betaine->Hydrazine_byproduct Alkylated_Product Pyrrolopyridine-N-R Alkoxyphosphonium->Alkylated_Product Alkoxyphosphonium->Alkylated_Product Ph3PO Ph3P=O Alkoxyphosphonium->Ph3PO PyrroloPyridine_Anion->Alkylated_Product + Alkoxyphosphonium PyrroloPyridine_Anion->Alkylated_Product

Caption: Generalized workflow for the Mitsunobu alkylation of pyrrolopyridines.

Advantages:
  • Mild reaction conditions.

  • Predictable stereochemical outcome (inversion).

  • Broad substrate scope, including primary and secondary alcohols.[5][6]

  • Can be adapted for the synthesis of diverse libraries of compounds.[7]

Limitations:
  • Stoichiometric amounts of reagents are required, leading to atom-inefficiency and challenging purification to remove triphenylphosphine oxide and the hydrazine byproduct.[6]

  • The acidity of the N-H bond is a critical factor; less acidic heterocycles may react sluggishly.

Representative Experimental Protocol:

To a solution of the pyrrolopyridine (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C is added DIAD (1.5 eq.) dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-alkylated product.[7][8]

Photocatalytic Alkylation: A Modern Approach to C-H Functionalization

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for the direct C-H alkylation of heterocycles, including pyrrolopyridines.[9][10] This methodology avoids the pre-functionalization often required in traditional cross-coupling reactions.

Mechanism of Action

In a typical Minisci-type reaction, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. This can generate an alkyl radical from a suitable precursor, such as an unactivated alkyl iodide. The nucleophilic alkyl radical then adds to the protonated, electron-deficient heterocycle, followed by an oxidation step to restore aromaticity.[9][10][11]

Photocatalytic_Alkylation cluster_initiation Initiation cluster_radical_generation Radical Generation cluster_addition_rearomatization Addition & Rearomatization PyrroloPyridine Pyrrolopyridine Radical_Adduct [Pyrrolopyridine-R]• PyrroloPyridine->Radical_Adduct + R• Alkyl_Iodide R-I Photocatalyst PC Excited_PC PC* Photocatalyst->Excited_PC hv (Visible Light) Alkyl_Radical R• Excited_PC->Alkyl_Radical + R-I Alkylated_Product Alkylated Pyrrolopyridine Radical_Adduct->Alkylated_Product - H• (Oxidation) Reductive_Amination cluster_formation Iminium Formation cluster_reduction Reduction PyrroloPyridine Pyrrolopyridine-NH Iminium_Ion [Pyrrolopyridine-N=CHR]+ PyrroloPyridine->Iminium_Ion + R-CHO, -H2O Aldehyde R-CHO Reducing_Agent [H]- Alkylated_Product Pyrrolopyridine-N-CH2R Iminium_Ion->Alkylated_Product + [H]-

Caption: General scheme for reductive amination of pyrrolopyridines.

Advantages:
  • Utilizes readily available and diverse aldehydes, ketones, or carboxylic acids as alkylating agents. [12][13]* Generally mild reaction conditions.

  • Good functional group tolerance.

Limitations:
  • Requires a stoichiometric amount of a reducing agent.

  • The choice of reducing agent is crucial to avoid reduction of other functional groups.

  • Regioselectivity can still be a challenge with some pyrrolopyridine isomers.

Transition-Metal Catalysis: Leveraging Alcohols as Alkylating Agents

Transition-metal catalysis provides a powerful platform for the alkylation of heterocycles, with methods that can utilize simple alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. [14]This approach is highly atom-economical, generating only water as a byproduct.

Mechanism of Action

The transition-metal catalyst (e.g., based on Ru, Ir, or Pd) first dehydrogenates the alcohol to form an aldehyde in situ. The pyrrolopyridine then condenses with the aldehyde to form an enamine or iminium intermediate. The metal-hydride species, formed in the initial dehydrogenation step, then reduces the intermediate to afford the alkylated product and regenerate the catalyst. [14][15]

Advantages:
  • High atom economy, with alcohols as the alkylating agent and water as the only byproduct. [16][17]* Avoids the use of stoichiometric activating and reducing agents.

  • Can provide access to both N- and C-alkylated products depending on the catalyst and conditions. [15]

Limitations:
  • May require elevated temperatures.

  • Catalyst screening and optimization are often necessary.

  • The cost and availability of some transition-metal catalysts can be a consideration.

Comparative Summary of Alternative Alkylation Reagents

MethodAlkylating AgentKey FeaturesPrimary Site of AlkylationKey AdvantagesKey Disadvantages
Mitsunobu Reaction AlcoholsPPh3, DEAD/DIADN-alkylationMild conditions, predictable stereoinversionPoor atom economy, byproduct removal
Photocatalysis Alkyl Halides, AldehydesVisible Light, PhotocatalystC-H alkylationExtremely mild, high functional group tolerancePrimarily C-H functionalization, potential regioselectivity issues
Biocatalysis SAM, other alkyl donorsEngineered EnzymesN-alkylationExceptional regioselectivity, green conditionsLimited substrate scope, enzyme availability
Reductive Amination Aldehydes, Ketones, Carboxylic AcidsReducing AgentN-alkylationReadily available starting materials, good functional group toleranceRequires stoichiometric reductant
Transition-Metal Catalysis AlcoholsMetal Catalyst (Ru, Ir, Pd)N- and C-alkylationHigh atom economy, uses simple alcoholsHigher temperatures, catalyst optimization required

Conclusion

The field of pyrrolopyridine alkylation has evolved significantly beyond traditional methods, offering researchers a diverse toolbox of alternative reagents and strategies. The choice of method will ultimately depend on the specific synthetic goal, including the desired site of alkylation (N vs. C), the need for stereocontrol, the scale of the reaction, and the functional groups present in the starting materials. By understanding the principles and practicalities of these modern approaches, from the classic Mitsunobu reaction to cutting-edge photocatalysis and biocatalysis, scientists can more effectively and efficiently synthesize novel pyrrolopyridine derivatives for the discovery of new medicines.

References

  • Minisci C–H Alkylation of Heterocycles with Unactivated Alkyl Iodides Enabled by Visible Light Photocatalysis. The Journal of Organic Chemistry. [Link] [9]2. Minisci C-H Alkylation of Heterocycles with Unactivated Alkyl Iodides Enabled by Visible Light Photocatalysis. PubMed. [Link] [10]3. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications. [Link] [18]4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. [Link] [19]5. Mitsunobu reaction-based derivatization resulting in O-alkylated... ResearchGate. [Link] [8]6. The photochemical alkylation and reduction of heteroarenes. PMC - NIH. [Link] [11]7. Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC - NIH. [Link] [20]8. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications (RSC Publishing). [Link] [5]9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link] [2]10. Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. ResearchGate. [Link] [6]11. Transition-Metal-Catalyzed Regioselective Alkylation of Indoles with Alcohols. ResearchGate. [Link] [15]12. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). [Link] [13]13. Mitsunobu reaction. Wikipedia. [Link] [4]14. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications (RSC Publishing). [Link] [14]15. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link] [3]16. Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. PMC - NIH. [Link] [16]17. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link] [7]18. Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [Link] [1]19. Alcohols as Efficient Intermolecular Initiators for a Highly Stereoselective Polyene Cyclisation Cascade. PMC - NIH. [Link] [17]20. Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link] [21]21. Catalytic reductive N-alkylation of amines using carboxylic acids. PubMed. [Link]

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A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" for the design of potent kinase inhibitors.[1][2] Its structure is a bioisostere of natural purines and indoles, allowing it to function as an exceptional hinge-binding motif.[3][4] The nitrogen atoms in the bicyclic system can form critical bidentate hydrogen bonds with the kinase hinge region, effectively mimicking the interaction of ATP and leading to competitive inhibition.[4] This fundamental interaction is the cornerstone of the scaffold's success and has led to the development of several clinical candidates and approved drugs, such as the BRAF inhibitor Vemurafenib.[1][4]

This guide focuses specifically on derivatives functionalized with a 4-(chloromethyl) group. This reactive moiety serves as a versatile synthetic handle, providing a strategic anchor point for introducing a diverse array of chemical substituents. By systematically modifying the group attached at this position, medicinal chemists can meticulously probe the ATP-binding pocket, optimize interactions with surrounding amino acid residues, and fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy Analysis Across Key Kinase Families

The true measure of a scaffold's utility lies in its adaptability to inhibit a range of targets. Derivatives of 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine have demonstrated remarkable efficacy against several critical kinase families implicated in oncology, inflammation, and neurodegenerative diseases.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a key regulator in multiple signaling pathways, and its dysregulation is linked to Alzheimer's disease (AD) and cancer. The 7-azaindole scaffold has yielded exceptionally potent GSK-3β inhibitors.

Recent studies have highlighted compounds that exhibit picomolar to low-nanomolar inhibitory activity. For instance, compound 41 was identified as a potent GSK-3β inhibitor that also demonstrated the ability to reduce the hyperphosphorylation of tau protein in cellular models, a key pathological hallmark of AD.[5] Similarly, compound S01 was rationally designed and showed an IC50 of 0.35 nM against GSK-3β, proving to be significantly more potent than the well-known kinase inhibitor Staurosporine in the same assay.[6] This compound also effectively inhibited tau hyperphosphorylation and promoted neurite outgrowth, underscoring its therapeutic potential.[6][7]

Compound ReferenceTarget KinaseIC50 Value (nM)Key Cellular Effects
Compound 41 GSK-3β0.22Decreased p-tau-Ser396 abundance, promoted neurite outgrowth.[5]
Compound 54 GSK-3β0.24Strong GSK-3β inhibitory activity.[5]
Compound S01 GSK-3β0.35Increased p-GSK-3β-Ser9, decreased p-tau-Ser396 levels.[6][7]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a known driver in various cancers. The 7-azaindole core has been successfully exploited to develop potent pan-FGFR inhibitors.

Through structure-based optimization, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed, leading to the discovery of compound 4h . This compound displayed potent, single-digit nanomolar activity against FGFR1 and FGFR2, and robust activity against FGFR3.[8][9] In cellular assays, 4h effectively inhibited the proliferation of breast cancer cells, induced apoptosis, and hindered cell migration and invasion, demonstrating a strong anti-tumor profile.[8][9]

Compound ReferenceTarget KinaseIC50 Value (nM)Key Cellular Effects
Compound 4h FGFR17Inhibited 4T1 breast cancer cell proliferation and induced apoptosis.[8][9]
FGFR29Significantly inhibited migration and invasion of 4T1 cells.[8][9]
FGFR325
FGFR4712
Janus Kinase (JAK) and Cell Division Cycle 7 (Cdc7) Inhibitors

The JAK family is central to cytokine signaling in the immune system, making JAK inhibitors valuable for treating autoimmune diseases like rheumatoid arthritis.[3] Cdc7 kinase is a crucial regulator of DNA replication, presenting an attractive target for cancer therapy.[10]

The versatility of the scaffold is further demonstrated by its application in these distinct kinase families. Chemical modification of the 1H-pyrrolo[2,3-b]pyridine core led to the identification of compound 14c , a potent and moderately selective inhibitor of JAK3.[11] In a separate line of research, optimization efforts culminated in compound 42 , a potent, ATP-mimetic inhibitor of Cdc7 kinase with an IC50 of 7 nM.[10]

Compound ReferenceTarget KinaseIC50 Value (nM)Therapeutic Area
Compound 14c JAK3Potent, selective inhibitor (specific IC50 not detailed in abstract)Immune Diseases[11]
Compound 42 Cdc77Oncology[10]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The causality behind the potent efficacy of these inhibitors lies in their specific molecular interactions within the ATP-binding site. The 4-position serves as a critical vector for exploring different regions of the kinase.

cluster_0 Core Scaffold & Modification Points cluster_1 Resulting Inhibitor Properties Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) Hinge Hinge-Binding (N1, N7-H) Scaffold->Hinge Forms H-bonds with kinase hinge R4 Position 4 (Chloromethyl Handle) Scaffold->R4 Primary vector for side chain attachment R_other Other Positions (C3, C5, etc.) Scaffold->R_other Fine-tunes selectivity and properties Potency Potency (IC50) R4->Potency Explores hydrophobic pockets PK Pharmacokinetics (ADME) R4->PK Influences solubility, metabolism Selectivity Kinase Selectivity R_other->Selectivity Modulates interactions with unique residues

Caption: SAR logic for 7-azaindole kinase inhibitors.

  • For GSK-3β Inhibitors: Studies revealed that introducing a nonpolar benzene ring, often via the 4-position linker, can simplify the molecular structure while effectively occupying the binding pocket.[6] This strategy can also reduce the polar surface area, potentially enhancing the molecule's ability to cross the blood-brain barrier, a critical feature for treating neurodegenerative diseases.[6]

  • For JAK3 Inhibitors: A significant increase in inhibitory activity was achieved by introducing a carbamoyl group at the C5-position in conjunction with a cyclohexylamino group at the C4-position.[11] This highlights the synergistic effect of modifying multiple positions on the scaffold to optimize binding affinity.

  • For FGFR Inhibitors: The exploration of larger substituents attached via the 4-position was key to probing a hydrophobic pocket within the FGFR active site, leading to a substantial increase in potency from the initial lead compound.[8]

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized, self-validating experimental systems are crucial. The following are step-by-step protocols for key assays used to characterize these inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, the specific peptide substrate, and ATP in kinase buffer.

  • Compound Addition: Add the test inhibitor (derived from this compound) across a range of concentrations (e.g., 1 nM to 10 µM). Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus inhibitor concentration. Fit the curve using a non-linear regression model to determine the IC50 value.

cluster_workflow Inhibitor Screening Workflow Start Compound Library (7-Azaindole Derivatives) Assay1 Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo) Start->Assay1 Decision1 Potent Hits? (IC50 < 1µM) Assay1->Decision1 Assay2 Secondary Screen: Cellular Proliferation Assay (e.g., MTT/SRB) Decision1->Assay2 Yes Stop1 Inactive Decision1->Stop1 No Decision2 Active in Cells? Assay2->Decision2 Assay3 Mechanism of Action: Western Blot for Pathway Inhibition Decision2->Assay3 Yes Stop2 Stop2 Decision2->Stop2 Inactive/Toxic End Lead Compound for In Vivo Studies Assay3->End

Caption: Typical screening cascade for kinase inhibitors.

Protocol 2: Cell Proliferation Assay (SRB Assay)

This assay assesses the anti-proliferative effect of an inhibitor on cancer cell lines by quantifying total cellular protein content.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, 4T1) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for 72 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

  • Solubilization: Dissolve the bound stain by adding 10 mM Tris base solution to each well.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold, particularly when functionalized via a 4-(chloromethyl) handle, represents a highly successful and versatile platform for the development of potent kinase inhibitors. The data clearly demonstrate its applicability across diverse and critical kinase targets, including GSK-3β, FGFRs, and JAKs, often yielding compounds with nanomolar or even picomolar efficacy.

The future of drug discovery with this scaffold lies in several exciting directions. The development of multi-targeted inhibitors, which can simultaneously modulate several key nodes in a disease pathway, is a promising strategy to overcome drug resistance.[12][13] Furthermore, continued optimization of the scaffold's substituents will be critical for enhancing kinase selectivity and improving "drug-like" properties, ultimately leading to safer and more effective therapeutic agents for a range of human diseases.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC. PubMed Central. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]

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  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

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A Comparative Guide to the Spectroscopic Data of 4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the spectroscopic data for 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine, a significant heterocyclic scaffold in medicinal chemistry, and its derivatives. Understanding the nuanced spectroscopic characteristics of this 7-azaindole system is crucial for unambiguous structure elucidation, purity assessment, and advancing drug discovery programs.

Introduction to the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure, featuring a fusion of a pyridine and a pyrrole ring, serves as a bioisostere for indole and purine systems, enabling it to interact with a wide range of biological targets.[1] Derivatives of 7-azaindole have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, and have been incorporated into approved drugs.[1] The introduction of an aminomethyl group at the 4-position of the 7-azaindole core provides a key vector for further functionalization and interaction with biological targets, making a thorough understanding of its spectroscopic signature essential.

Spectroscopic Data Analysis: A Comparative Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine is expected to exhibit characteristic signals for the protons of the bicyclic core and the aminomethyl substituent. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating nature of the pyrrole nitrogen.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine and Comparison with Related Derivatives.

ProtonPredicted Chemical Shift (δ, ppm) for 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine (in DMSO-d₆)MultiplicityCoupling Constant (J, Hz)Comparative Data: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (in CDCl₃) ¹H NMR (δ, ppm)[2]
H1 (NH)~11.5br s--
H2~7.5tJ ≈ 2.56.69 (s)
H3~6.5ddJ ≈ 3.5, 2.0-
H5~8.1dJ ≈ 5.08.22 (d, J = 5.1)
H6~7.1dJ ≈ 5.07.15 (d, J = 8.5)
CH₂~4.0s--
NH₂~2.5br s--

Causality behind Predicted Shifts:

  • H1 (NH): The pyrrole NH proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding.

  • H2 and H3: These pyrrole protons are coupled to each other. H2 typically appears as a triplet due to coupling with H3 and the NH proton (though N-H coupling is often not resolved), while H3 appears as a doublet of doublets.

  • H5 and H6: These pyridine protons form an AX system. H5 is adjacent to the electronegative nitrogen, causing it to resonate at a lower field (higher ppm) than H6.

  • CH₂ and NH₂: The aminomethyl protons are expected to appear as a singlet for the CH₂ group. The NH₂ protons will likely be a broad singlet, and their chemical shift can vary with solvent and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine and Comparison with Related Derivatives.

CarbonPredicted Chemical Shift (δ, ppm) for 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine (in DMSO-d₆)Comparative Data: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (in CDCl₃) ¹³C NMR (δ, ppm)[2]
C2~125128.1
C3~100101.2
C3a~128127.5
C4~145142.1
C5~148148.9
C6~118117.1
C7a~150151.3
CH₂~40-

Causality behind Predicted Shifts:

  • The carbon atoms of the pyridine ring (C5, C7a) generally resonate at lower fields than those of the pyrrole ring due to the influence of the nitrogen atom.

  • The attachment of the aminomethyl group at C4 is expected to have a significant effect on its chemical shift.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine derivative (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2]

    • Integrate the ¹H NMR signals.

Mass Spectrometry

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.

Table 3: Predicted Mass Spectrometry Data for 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine.

TechniquePredicted m/zInterpretation
Electrospray Ionization (ESI-MS)[M+H]⁺ ≈ 161.097Molecular ion peak corresponding to C₉H₁₀N₃ + H⁺. The odd nominal mass is consistent with the Nitrogen Rule for a molecule with an odd number of nitrogen atoms.[4]
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺ ≈ 161.0975Provides the exact mass, allowing for the determination of the molecular formula.

Nitrogen Rule: The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Conversely, a molecule with an even number of nitrogen atoms (or no nitrogen) will have an even nominal molecular weight.[5] For 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine (C₉H₁₀N₃), which contains three nitrogen atoms, an odd molecular ion peak is expected, consistent with the rule.

Protocol 2: Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Materials:

  • 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine derivative

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature) appropriate for the analyte and solvent system.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For HRMS, ensure the instrument is operating in high-resolution mode.

  • Data Analysis:

    • Identify the molecular ion peak.

    • For HRMS data, use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Visualization of Key Structural Relationships

The following diagram illustrates the key proton and carbon numbering of the 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine core, which is fundamental for interpreting the NMR data.

Caption: Numbering of the 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine scaffold.

Conclusion

This guide provides a comprehensive framework for understanding and interpreting the spectroscopic data of 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine derivatives. By combining predicted data based on sound chemical principles with comparative data from related analogs, researchers can confidently characterize these important molecules. The detailed experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data, which is fundamental to advancing research and development in medicinal chemistry.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel and reactive building block in drug discovery, 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 4-(Chloromethyl)-7-azaindole, requires meticulous handling from receipt to disposal. Its utility in synthesizing complex molecules is matched by its potential hazards. This guide provides a procedural framework for the safe and compliant disposal of this compound and its associated waste streams, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management[1][2].

Hazard Profile and Immediate Safety Precautions

Before handling, it is crucial to understand the hazard profile of this compound. Although toxicological properties may not be fully investigated, data from Safety Data Sheets (SDS) for this and structurally related compounds indicate several risks. The compound is classified as a toxic solid and may cause significant irritation upon contact[3].

Causality of Precautions: The chloromethyl group is a reactive functional group, making the compound a potential alkylating agent. Such compounds can react with biological nucleophiles, leading to irritation or other toxic effects. The pyrrolopyridine core is common in biologically active molecules, warranting careful handling until a full toxicological profile is established.

Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted within a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles are essential. A face shield is recommended when handling larger quantities or if there is a splash risk[3].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling[4].

  • Body Protection: A fully buttoned lab coat is required. For significant spill risks, a chemical-resistant apron or suit is advised[3].

Hazard ClassificationRequired Precautions & PPE
Acute Toxicity (Oral, Inhalation) Use only in a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[5][6]
Skin Corrosion/Irritation Wear nitrile gloves and a lab coat. Avoid contact with skin.[7][8]
Serious Eye Damage/Irritation Wear safety glasses or goggles. A face shield is recommended for splash risks.[6][8]
Specific Target Organ Toxicity May cause respiratory irritation. Avoid breathing dust or vapors.[3][7]

Waste Characterization and Segregation: The First Step to Compliance

Proper disposal begins with correct waste characterization and segregation at the point of generation. Under RCRA, chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[9]. This compound is classified as a toxic solid (UN 2811), making any waste containing it hazardous[3].

Segregation Rationale: Mixing incompatible waste streams is a primary cause of laboratory accidents. This compound, being a chlorinated organic, should be segregated from other waste types to prevent dangerous reactions and to facilitate proper disposal by a licensed contractor.

Waste Streams:

  • Solid Waste: Unused or expired pure compound, contaminated weigh paper, gloves, and plasticware.

  • Liquid Waste: Solutions containing the compound (e.g., from reaction workups), and the first rinsate from cleaning contaminated glassware[10].

  • Sharps Waste: Contaminated needles, syringes, or glass pipettes.

Never dispose of this chemical down the drain or in the regular trash[10]. All waste streams must be collected for disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Step-by-Step Disposal Protocols

The following protocols provide a clear workflow for managing waste generated from the use of this compound.

  • Container Selection: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene, HDPE) with a secure, tight-fitting lid.

  • Labeling: Immediately label the container with a completed EHS Hazardous Waste Label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all contents, including contaminated items (e.g., "gloves," "weigh paper").

    • The associated hazards (e.g., "Toxic").

  • Collection: Carefully place the solid compound and any contaminated disposables (gloves, wipers, etc.) into the labeled container.

  • Storage: Keep the container closed at all times except when adding waste[10][11]. Store the container in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials like strong acids or oxidizers[12]. The SAA should have secondary containment.

  • Container Selection: Use a designated, leak-proof, and shatter-resistant waste container (e.g., a plastic-coated glass bottle or an HDPE container) with a screw cap.

  • Segregation: This waste stream is a halogenated organic waste . Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity[13].

  • Labeling: As with solid waste, label the container clearly with "Hazardous Waste," the full chemical name, the solvent system (e.g., "Dichloromethane"), and an estimated concentration of the hazardous component.

  • Collection: Pour the liquid waste into the container using a funnel.

  • Storage: Keep the container tightly capped when not in use. Store in secondary containment within the SAA, segregated from incompatible waste streams (e.g., acids, bases, oxidizers)[13].

  • Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., acetone, methanol). This first rinsate is considered hazardous waste and must be collected in your halogenated organic liquid waste container[10].

  • Triple Rinse: Subsequent rinses with solvent or water can be performed. Some institutional policies may require the collection of all rinsates, while others may permit disposal of the second and third rinses after the first is collected as hazardous waste. Consult your EHS office for specific guidance[11][12].

  • Final Cleaning: After decontamination, the glassware can be washed normally.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

  • Minor Spill (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material and place it into your solid hazardous waste container.

    • Wipe the area with a solvent-moistened towel, and dispose of the towel as hazardous waste.

    • Report the spill to your lab supervisor and EHS office.

  • Major Spill (outside a fume hood):

    • Alert others in the lab and evacuate the area immediately.

    • Prevent entry to the area.

    • Call your institution's emergency number or EHS office for assistance[10]. Do not attempt to clean it up yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[6]. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[8]. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

Disposal Pathway Decision Flowchart

This diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.

G cluster_form 1. Determine Waste Form cluster_containers 2. Select & Label Container cluster_storage 3. Store for Pickup start Waste Generation (Contains this compound) is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_container Solid Waste Container (HDPE, Labeled) is_solid->solid_container Yes is_sharp Sharp? is_liquid->is_sharp No liquid_container Liquid Halogenated Waste (Coated Glass/HDPE, Labeled) is_liquid->liquid_container Yes sharp_container Sharps Container (Puncture-proof, Labeled) is_sharp->sharp_container Yes store Store in Secondary Containment in Satellite Accumulation Area is_sharp->store No (Consult EHS) solid_container->store liquid_container->store sharp_container->store ehs_pickup Schedule Pickup with EHS / Licensed Waste Contractor store->ehs_pickup

Caption: Waste Disposal Decision Workflow for this compound.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. University of Alabama at Birmingham. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Environmental Health and Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • RCRA Hazardous Waste Compliance in Massachusetts. Encamp. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. (via YouTube). [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and the integrity of research. This guide provides essential safety and logistical information for the handling of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine, a compound requiring careful management due to its potential hazards. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the rationale behind these recommendations, fostering a deep understanding of safe laboratory practices.

Hazard Assessment and Core Dangers

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary dangers are presumed to include:

  • Severe Skin Corrosion and Burns: Similar chlorinated pyridine compounds are known to cause severe skin burns and damage upon contact.[1][2]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[1][2][4]

  • Irritation: Inhalation and skin contact may cause irritation to the respiratory tract and skin.[3][5][6][7][8]

  • Harmful if Swallowed: Ingestion of similar compounds is harmful and can lead to serious health complications.[2][3][9]

Therefore, all handling procedures must be designed to prevent any direct contact with the substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required PPE, which should be worn at all times when handling the compound.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves are not recommended for prolonged contact with similar chemicals.[10] Always wear two pairs of gloves ("double-gloving").To prevent skin contact and absorption. The outer glove can be removed if contaminated without exposing the skin.
Eyes/Face Chemical safety goggles and a full-face shield.To protect against splashes and airborne particles, which can cause severe eye damage.[1][2]
Body A fully-buttoned laboratory coat, supplemented with a chemical-resistant apron. For larger quantities, chemical-resistant coveralls are recommended.To protect the skin on the body and arms from accidental spills.
Respiratory A NIOSH-approved respirator may be necessary depending on the scale of the work and the ventilation available. A full-face respirator offers both eye and respiratory protection.[6][10][11][12][13]To prevent inhalation of any dust or vapors, which could be irritating or toxic.
Feet Closed-toe, chemical-resistant shoes.To protect feet from spills.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the primary methods used to minimize exposure to hazardous substances.

  • Chemical Fume Hood: All weighing and handling of this compound must be conducted inside a certified chemical fume hood.[8][9] This is the most critical engineering control to prevent inhalation of the compound.

  • Emergency Eyewash and Shower: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[5][10]

Step-by-Step Handling Protocol

The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_clean Clean Spatula and Weighing Vessel handle_transfer->handle_clean post_dispose Dispose of Contaminated Materials as Hazardous Waste handle_clean->post_dispose Proceed to Post-Handling post_clean Clean Work Area post_dispose->post_clean post_doff Doff PPE in Correct Order post_clean->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash substance Hazardous Substance ppe Personal Protective Equipment substance->ppe emergency Emergency Preparedness substance->emergency eng_procedures eng_procedures substance->eng_procedures user Researcher Safety ppe->user eng_controls Engineering Controls eng_controls->user procedures Safe Handling Procedures procedures->user emergency->user

Caption: Interrelationship of safety components for handling hazardous chemicals.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Regis Technologies. (2014, December 7). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Berner International. (n.d.). PRODUCT BROCHURE Personal protective equipment and consumables. Retrieved from [Link]

  • MU Extension Integrated Pest Management. (2022, September 8). Personal Protective Equipment for Pesticide Application. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.